Dansyl lysine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
28217-24-5 |
|---|---|
Molecular Formula |
C18H25N3O4S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-15(18(22)23)9-3-4-12-19/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1 |
InChI Key |
MEXPSSDDTCHYIU-HNNXBMFYSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of Dansyl Lysine in Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008), and its reactive precursor dansyl chloride, are powerful fluorescent tools in the biochemist's arsenal. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group exhibits environmentally sensitive fluorescence, meaning its emission properties are highly dependent on the polarity of its local environment. This characteristic makes dansyl-modified molecules, particularly dansyl lysine, invaluable probes for investigating a wide array of biological phenomena. In aqueous, polar environments, the dansyl group's fluorescence is relatively weak. However, upon moving to a nonpolar environment, such as the hydrophobic core of a protein or a lipid membrane, its fluorescence intensity increases significantly, often accompanied by a blue shift in its emission maximum.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Applications in Biochemistry
The primary applications of this compound and its derivatives in biochemistry stem from their utility as fluorescent probes to study:
-
Protein Labeling and Quantification: Dansyl chloride readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides, to form stable, fluorescent sulfonamide adducts.[3][4] This allows for the fluorescent labeling of proteins for various downstream applications, including quantification and visualization.
-
Protein Structure and Conformational Changes: The sensitivity of the dansyl fluorophore to its local environment makes it an excellent reporter of protein conformational changes.[5][6] Alterations in protein structure that change the polarity around a dansyl-labeled residue will result in detectable changes in fluorescence intensity and/or emission wavelength.[7]
-
Ligand Binding Assays: Dansyl-labeled ligands or proteins are extensively used in fluorescence polarization (FP) assays to study protein-ligand interactions.[8][9] The change in the rotational speed of a small fluorescent molecule upon binding to a larger protein is detected as a change in the polarization of the emitted light.
-
Förster Resonance Energy Transfer (FRET): The spectral properties of the dansyl group make it a suitable donor or acceptor in FRET-based experiments, allowing for the measurement of distances between molecules on a nanometer scale to study protein-protein interactions and conformational changes.[5][10]
-
Membrane Probing: this compound can be used to study the properties of biological membranes, such as fluidity and the presence of specific lipid domains, due to its preferential partitioning into less polar environments.[11][12]
Quantitative Data
The photophysical properties of dansyl derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: Spectral Properties of Dansyl Derivatives
| Property | Dansyl Group (General) | Dansyl-proline (in hydrophobic pocket) | Reference(s) |
| Excitation Maximum (λex) | ~330-350 nm | ~340 nm | [1][3] |
| Emission Maximum (λem) | ~480-580 nm | ~480 nm | [1][7] |
| Molar Extinction Coefficient (ε) | ~4,300 M⁻¹cm⁻¹ at 330 nm | Not specified | [3] |
| Quantum Yield (Φ) | 0.1 - 0.9 | High | [1] |
| Fluorescence Lifetime (τ) | 10-20 ns | Varies with environment | [1] |
Note: Spectral properties are highly dependent on the local environment.
Table 2: Dissociation Constants (Kd) Determined Using Dansyl-based Assays
| Interacting Molecules | Assay Type | Kd Value | Reference(s) |
| Dansylsarcosine and Human Serum Albumin (HSA) Site II | Fluorescence Titration | 0.5 µM | [13] |
| Dansyl-aminohexyl-QQIV and Butyrylcholinesterase | Mass Spectrometry | Not specified | [4] |
| Dansyl-labeled δC1b domain and Phorbol 12,13-dibutyrate (PDBu) | [³H]PDBu Binding Assay | ~1.4 - 2.9 nM | [14] |
| Calmodulin-binding peptides and Dansyl-Calmodulin | Fluorescence Titration | 10⁻⁹ - 10⁻¹² M | [13] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Dansyl Chloride
This protocol describes the general procedure for labeling solvent-accessible lysine residues on a protein with dansyl chloride.[3][5][6]
Materials:
-
Protein of interest (in a buffer free of primary amines, e.g., phosphate (B84403) or carbonate buffer)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
1 M Sodium Bicarbonate, pH 9.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in 100 mM sodium bicarbonate buffer, pH 9.5, to a final concentration of 1-10 mg/mL.
-
Dansyl Chloride Solution: Immediately before use, prepare a 10 mg/mL solution of dansyl chloride in anhydrous DMF or acetonitrile.
-
Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or 30-60 minutes at 37°C.
-
Purification: Separate the dansyl-labeled protein from unreacted dansyl chloride and its hydrolysis byproduct (dansyl sulfonic acid) using a size-exclusion chromatography column equilibrated with PBS. The first colored, fluorescent band to elute is the labeled protein.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol outlines a competition assay to determine the binding affinity of an unlabeled compound by measuring its ability to displace a dansyl-labeled tracer from a protein.[8][15][16]
Materials:
-
Purified protein of interest
-
Dansyl-labeled tracer ligand with known affinity for the protein
-
Unlabeled competitor compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, prepare a series of wells containing a fixed concentration of the protein and the dansyl-labeled tracer. The tracer concentration should ideally be at or below its Kd for the protein.
-
Competitor Titration: Add the unlabeled competitor compound to the wells in a serial dilution, creating a range of competitor concentrations. Include control wells with no competitor (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. Excite the sample with vertically polarized light at the excitation wavelength of the dansyl fluorophore (~340 nm) and measure the intensity of the emitted light in both the vertical (parallel) and horizontal (perpendicular) planes at the emission wavelength (~480-520 nm).
-
Data Analysis:
-
Calculate the fluorescence polarization (P) or anisotropy (r) for each well.
-
Plot the polarization values as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
Calculate the inhibition constant (Ki) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd_tracer).
-
Protocol 3: Förster Resonance Energy Transfer (FRET) for Protein Interaction
This protocol provides a general framework for a FRET experiment to detect the interaction between two proteins, one labeled with a donor fluorophore (e.g., a dansyl group) and the other with a suitable acceptor.[10][17][18]
Materials:
-
Protein 1 labeled with a donor fluorophore (e.g., Dansyl-lysine)
-
Protein 2 labeled with an acceptor fluorophore (e.g., Fluorescein, Rhodamine) whose excitation spectrum overlaps with the donor's emission spectrum.
-
Spectrofluorometer with FRET capabilities.
-
Assay buffer.
Procedure:
-
Sample Preparation:
-
Prepare a sample containing only the donor-labeled protein (Protein 1-Dansyl).
-
Prepare a sample containing only the acceptor-labeled protein (Protein 2-Acceptor).
-
Prepare a sample containing both the donor- and acceptor-labeled proteins.
-
-
Donor Emission Scan: Excite the "Protein 1-Dansyl" sample at the donor's excitation wavelength (~340 nm) and record the emission spectrum. This will show the characteristic emission of the dansyl group.
-
Acceptor Emission Scan (Control): Excite the "Protein 2-Acceptor" sample at the donor's excitation wavelength (~340 nm) to check for direct excitation of the acceptor. Ideally, this should be minimal.
-
FRET Measurement: Excite the sample containing both proteins at the donor's excitation wavelength (~340 nm) and record the emission spectrum.
-
Data Analysis:
-
If FRET occurs, you will observe a decrease in the donor's fluorescence emission and a simultaneous increase in the acceptor's fluorescence emission (sensitized emission).
-
The FRET efficiency (E) can be calculated using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
Visualizations
Dansylation of a Lysine Residue
References
- 1. benchchem.com [benchchem.com]
- 2. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent-responsive Synthetic C1b Domains of Protein Kinase Cδ as Reporters of Specific High Affinity Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 16. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorescence Properties and Spectrum of Dansyl Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008), a fluorescent derivative of the amino acid lysine, is a powerful tool in biochemical and biophysical research. Its fluorescence is highly sensitive to the local environment, making it an invaluable probe for studying protein structure, dynamics, and interactions. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, when attached to the lysine side chain, exhibits significant changes in its fluorescence properties based on the polarity of its surroundings and the pH of the medium. This technical guide provides a comprehensive overview of the fluorescence properties of dansyl lysine, detailed experimental protocols, and visualizations of its application in studying molecular interactions.
Core Fluorescence Properties of this compound
The fluorescence of this compound is characterized by its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are not static but are heavily influenced by the microenvironment of the dansyl moiety.
Spectral Characteristics
This compound typically exhibits a broad absorption spectrum with a maximum around 330-340 nm and a broad emission spectrum with a maximum that is highly dependent on the solvent polarity. In nonpolar environments, the emission maximum is blue-shifted (around 480-500 nm), and the fluorescence intensity is high. Conversely, in polar aqueous solutions, the emission is red-shifted (around 560-580 nm) with a significantly lower fluorescence intensity.[1] This phenomenon, known as solvatochromism, is a key feature of dansyl probes.
Environmental Sensitivity
The environmental sensitivity of this compound's fluorescence is the foundation of its utility as a molecular probe.
-
Solvent Polarity: The large dipole moment of the dansyl group in its excited state leads to strong interactions with polar solvent molecules. This interaction stabilizes the excited state, lowering its energy and resulting in a red shift of the emission spectrum. In nonpolar environments, such as the hydrophobic core of a protein or a lipid membrane, the fluorescence quantum yield of this compound is significantly enhanced, sometimes by as much as 50-fold compared to its fluorescence in water.[2][3]
-
pH: The fluorescence of dansyl derivatives can also be influenced by pH. The dimethylamino group of the dansyl moiety can be protonated at low pH values (around pH 6 and lower), which can lead to changes in the fluorescence spectrum.[4] The reaction of dansyl chloride with amines to form the fluorescent sulfonamide adduct is typically carried out under alkaline conditions (pH 9.5-10) to ensure the amino groups are deprotonated and thus more nucleophilic.[4]
Quantitative Fluorescence Data
The following table summarizes the typical fluorescence properties of dansyl amino acid derivatives in various solvents. While specific data for this compound is not exhaustively tabulated across all solvents, the data for dansyl-L-leucine and dansyl glycine (B1666218) serve as reliable proxies due to the similar nature of the dansyl fluorophore.[1][5]
| Solvent | Dielectric Constant (ε) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) (ns) |
| Dioxane | 2.2 | ~340 | ~480-500 | ~0.66 - 0.9 | ~12-15 |
| Chloroform | 4.8 | ~340 | ~505 | ~0.6 | ~11 |
| Ethyl Acetate | 6.0 | ~340 | ~510 | ~0.5 | ~10 |
| Acetone | 20.7 | ~340 | ~530 | ~0.3 | ~8 |
| Ethanol | 24.6 | ~340 | ~520-540 | ~0.2 - 0.4 | ~7-9 |
| Acetonitrile | 37.5 | ~340 | ~540 | ~0.2 | ~6 |
| Water | 80.1 | ~330-340 | ~560-580 | ~0.05 - 0.2 | ~3-6 |
Note: The exact values for this compound may vary slightly. The data presented is a compilation of typical values for dansyl amino acids found in the literature.[1][5]
Experimental Protocols
Protein Labeling with Dansyl Chloride
This protocol describes the general procedure for labeling a protein with dansyl chloride to create a dansylated protein, such as dansyl-labeled calmodulin.
Materials:
-
Protein of interest (e.g., Calmodulin) in a suitable buffer (e.g., 10 mM MOPS-K, pH 8.4)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF)
-
Quenching solution (e.g., 10 mM Tris)
-
Dialysis tubing or centrifugal filtration device
-
Stir plate and stir bar
-
Spectrophotometer
Procedure:
-
Prepare Dansyl Chloride Stock Solution: Dissolve dansyl chloride in a small volume of anhydrous DMF to prepare a concentrated stock solution. This should be prepared fresh.
-
Protein Solution: Prepare a solution of the protein of interest at a known concentration in the reaction buffer.
-
Labeling Reaction: While gently stirring the protein solution in the dark, add a 10 to 100-fold molar excess of the dansyl chloride stock solution.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours or at room temperature overnight in the dark with continuous stirring.[6]
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted dansyl chloride. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove unreacted dansyl chloride and byproducts by exhaustive dialysis against a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4) or by using a centrifugal filtration device with an appropriate molecular weight cutoff.
-
Determination of Labeling Efficiency: The degree of labeling can be determined by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and ~340 nm (for the dansyl group).[6]
Fluorescence Spectroscopy of Dansyl-Labeled Proteins
This protocol outlines the steps for measuring the fluorescence spectrum of a dansyl-labeled protein and its interaction with a ligand.
Materials:
-
Purified dansyl-labeled protein
-
Buffer of choice
-
Ligand of interest (e.g., a peptide or small molecule)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dissolve the lyophilized dansyl-labeled protein in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the micromolar range). Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.[5]
-
Instrument Setup: Set the excitation wavelength of the fluorometer to ~340 nm. Set the emission scan range from 400 nm to 650 nm.
-
Acquire Baseline Spectrum: Record the fluorescence emission spectrum of the dansyl-labeled protein in the buffer alone.
-
Titration with Ligand: To study protein-ligand interactions, perform a titration by adding increasing concentrations of the ligand to the cuvette containing the dansyl-labeled protein.
-
Data Acquisition: After each addition of the ligand, gently mix the solution and allow it to equilibrate before recording the fluorescence emission spectrum.
-
Data Analysis: Monitor the changes in fluorescence intensity and/or the shift in the emission wavelength maximum. These changes can be used to determine binding affinities and to study conformational changes upon ligand binding.[6]
Mandatory Visualizations
Signaling Pathway: Calmodulin-Target Peptide Interaction
The interaction of the calcium-sensing protein calmodulin (CaM) with its target peptides is a crucial step in many cellular signaling pathways. This interaction can be monitored using dansyl-labeled CaM (D-CaM). Upon binding of a target peptide, the dansyl probe on CaM moves into a more hydrophobic environment, leading to an increase in fluorescence intensity and a blue shift in the emission maximum.
Caption: D-CaM fluorescence changes upon Ca²⁺ and target peptide binding.
Experimental Workflow: Studying Protein-Ligand Interaction
The following workflow illustrates the key steps in using this compound fluorescence to study the interaction between a protein and a ligand.
Caption: Workflow for protein-ligand interaction analysis using dansyl fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dansyl glycine [omlc.org]
- 6. benchchem.com [benchchem.com]
Dansyl Lysine as a Fluorescent Probe for Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008), a fluorescent derivative of the amino acid lysine, has emerged as a valuable tool for investigating the biophysical properties of cellular and model membranes. Its utility as a membrane probe stems from the environmentally sensitive fluorescence of the dansyl group. When dansyl lysine partitions from an aqueous environment into the hydrophobic interior of a lipid bilayer, its fluorescence intensity increases significantly, and its emission spectrum undergoes a blue shift. This solvatochromic behavior makes it a sensitive reporter of local membrane polarity and hydration. Furthermore, its preference for cholesterol-poor membrane domains allows for the study of membrane heterogeneity and lipid rafts.[1][2][3] This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of this compound as a fluorescent membrane probe.
Core Principles of this compound as a Membrane Probe
The functionality of this compound as a membrane probe is rooted in the photophysical properties of its dansyl moiety. The dansyl group is a 5-(dimethylamino)naphthalene-1-sulfonyl group, which exhibits significant changes in its fluorescence characteristics based on the polarity of its surrounding environment.
In an aqueous solution, the fluorescence of this compound is relatively weak. Upon partitioning into the less polar environment of a lipid bilayer, the quantum yield of fluorescence increases, and the emission maximum shifts to shorter wavelengths (a blue shift). This phenomenon is attributed to the stabilization of the excited state in a non-polar environment, leading to a higher probability of radiative decay (fluorescence) versus non-radiative decay.
A key characteristic of this compound is its preferential partitioning into cholesterol-free or cholesterol-poor domains within a membrane.[1][3] Cholesterol is known to increase the order and decrease the fluidity of lipid bilayers. The bulky dansyl group and the charged lysine residue may experience steric hindrance and unfavorable interactions in the tightly packed, ordered environment of cholesterol-rich regions. Consequently, this compound serves as a selective stain for more disordered, fluid-like membrane domains.[1][3]
Data Presentation: Photophysical and Partitioning Properties
The following tables summarize key quantitative data for this compound, providing a reference for its behavior in different environments.
| Property | Value | Conditions | Reference |
| Partition Coefficient (log P) | |||
| Octanol:Water | 7.2 | Standard determination method | [4] |
| Parameter | Solvent/Membrane System | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |
| Spectral Properties | ||||||
| Dansyl Glycine (B1666218) (proxy) | Water | ~340 | ~560 | 0.05 - 0.07 | - | |
| Dansyl Glycine (proxy) | Dioxane | ~340 | ~500 | 0.66 | - | |
| Dansyl-PE in POPC | POPC Vesicles | ~340 | ~520 | - | - | [5] |
| Dansyl-PE in Benzene | Benzene | ~340 | ~484 | - | - | [5] |
Experimental Protocols
Preparation of this compound-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.
Materials:
-
Desired lipids (e.g., POPC, DPPC, cholesterol) in chloroform (B151607)
-
This compound
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform and methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, mix the desired lipids in chloroform to achieve the desired molar ratio.
-
Add this compound to the lipid mixture. A common starting point is a lipid-to-probe ratio of 200:1 to 500:1.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The final lipid concentration is typically 1-5 mM.
-
The resulting suspension of multilamellar vesicles (MLVs) can be subjected to several freeze-thaw cycles (using liquid nitrogen and a warm water bath) to increase lamellarity and solute encapsulation.
-
To form LUVs, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) 10-20 times.
-
The resulting LUV suspension containing this compound is ready for use.
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorophore. In a more fluid membrane, this compound will rotate more freely, leading to lower anisotropy values.
Materials:
-
This compound-labeled liposomes (prepared as in Protocol 1)
-
Fluorometer with polarization filters
-
Cuvettes
Procedure:
-
Dilute the this compound-labeled liposome (B1194612) suspension in the desired buffer to a concentration that gives a suitable fluorescence signal (typically in the low micromolar lipid concentration range).
-
Set the excitation wavelength to ~340 nm.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically oriented excitation polarizer.
-
Measure the correction factor (G-factor) by exciting with horizontally polarized light and measuring the emission with vertically (IHV) and horizontally (IHH) oriented polarizers. The G-factor is calculated as G = IHV / IHH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Compare the anisotropy values between different membrane compositions or under different experimental conditions to assess relative changes in membrane fluidity.
Membrane Binding Assay
This protocol describes a method to quantify the binding of a soluble molecule (e.g., a peptide or protein) to a membrane using the change in this compound fluorescence.
Materials:
-
This compound-labeled liposomes
-
The molecule of interest (peptide, protein, etc.)
-
Fluorometer
-
Cuvettes
Procedure:
-
Place a known concentration of this compound-labeled liposomes in a cuvette with the assay buffer.
-
Record the baseline fluorescence spectrum (e.g., emission from 400 to 600 nm with excitation at 340 nm).
-
Add aliquots of the molecule of interest to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition.
-
Monitor the change in fluorescence intensity at the emission maximum (around 500-520 nm).
-
Plot the change in fluorescence intensity as a function of the concentration of the added molecule.
-
The resulting binding curve can be fitted to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
Monitoring Phospholipase A2 Activity
Dansyl-labeled lipids can be used in a displacement assay to continuously monitor the activity of enzymes like phospholipase A2 (PLA2), which cleave fatty acids from phospholipids. While the original assay uses a dansyl-labeled fatty acid, the principle can be adapted using membranes containing a dansyl-labeled phospholipid.
The workflow involves a competition between the fluorescently labeled lipid and the fatty acids produced by PLA2 for a binding protein, leading to a change in fluorescence.
Caption: Workflow of a fluorescence displacement assay for Phospholipase A2 activity.
Characterizing Peptide-Induced Membrane Pore Formation
This compound can be used to study the interaction of antimicrobial or cell-penetrating peptides with membranes. The binding of these peptides can alter the local environment of the dansyl probe, leading to changes in fluorescence. Furthermore, if the peptide induces pore formation, the influx of ions or quenching agents can be monitored.
Caption: Experimental workflow for detecting peptide-induced pore formation using this compound.
Conclusion
This compound is a versatile and sensitive fluorescent probe for studying a variety of membrane properties and processes. Its preference for disordered lipid domains makes it particularly useful for investigating membrane heterogeneity. By understanding its photophysical properties and employing the appropriate experimental methodologies, researchers can gain valuable insights into membrane fluidity, protein-lipid interactions, and the kinetics of membrane-associated enzymatic activities. This guide provides a foundational framework for utilizing this compound in membrane research, empowering scientists and drug development professionals to explore the intricate world of biological membranes.
References
- 1. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a structure-selective fluorescent membrane stain? [pubmed.ncbi.nlm.nih.gov]
- 3. A dansyl fluorescence-based assay for monitoring kinetics of lipid extraction and transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Principle of Dansyl Chloride Reaction with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of the dansylation of amino acids. Dansylation is a robust pre-column derivatization technique widely employed in chromatography for the sensitive detection and quantification of amino acids and other primary and secondary amine-containing compounds.
Introduction to Dansylation
Dansylation is a chemical modification process involving the attachment of a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to a molecule of interest.[1] The primary reagent used is 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as Dansyl chloride (Dns-Cl).[2][3][4] This reagent reacts with the primary and secondary amino groups found in amino acids, peptides, and proteins to yield stable, intensely fluorescent sulfonamide adducts.[1][2][3][4]
The significance of this reaction lies in the properties of the dansyl group. While Dansyl chloride itself is not fluorescent, the resulting dansyl-sulfonamide derivative is highly fluorescent, with its quantum yield and emission maxima being sensitive to the local microenvironment.[1][3] This fluorescence allows for detection sensitivity reaching the picomole range, making it a powerful tool for N-terminal amino acid sequencing, protein structure analysis, and quantitative amino acid analysis in various biological matrices.[2][3][5][6][7] Furthermore, the dansyl moiety increases the hydrophobicity of the amino acid, which enhances retention and separation on reverse-phase High-Performance Liquid Chromatography (HPLC) columns.[2]
The Dansylation Reaction: Core Principles
The fundamental reaction involves the nucleophilic attack of an unprotonated amino group on the highly electrophilic sulfonyl chloride group of Dansyl chloride.
Reaction Mechanism: The reaction is favored under alkaline conditions (pH 9.5-10.5), which ensures that the primary or secondary amino group of the amino acid is in its unprotonated, nucleophilic state.[1][2] The nucleophilic amine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable N-S sulfonamide bond. This process also generates hydrochloric acid (HCl), which is neutralized by the alkaline buffer, driving the reaction to completion.[2]
Side Reactions: Two primary side reactions can compete with the desired derivatization.
-
Hydrolysis of Dansyl Chloride: Excess Dansyl chloride can react with water to form the non-reactive dansyl sulfonic acid (Dns-OH). The rate of this hydrolysis is relatively low up to pH 9.5 but increases rapidly at higher pH values.[1]
-
Decomposition of Dansylated Amino Acids: A large excess of Dansyl chloride can lead to a competing reaction that converts the already formed dansylated amino acids (Dns-aa) into dansylamide (B1669799) (Dns-NH2) and other products.[8] To prevent this, the reaction is typically stopped by adding a quenching agent that consumes the excess Dansyl chloride.[8]
Factors Influencing the Dansylation Reaction
The efficiency and reproducibility of the dansylation reaction are critically dependent on several parameters. Careful control of these factors is essential for accurate quantitative analysis.
-
pH: The reaction rate is highly pH-dependent. An alkaline environment (pH 9.5-10.5) is required to deprotonate the amino groups, making them nucleophilic.[1][2] However, excessively high pH can accelerate the hydrolysis of Dansyl chloride, reducing the yield of the desired derivative.[1]
-
Temperature and Time: The reaction is often carried out at elevated temperatures to increase the rate.[9] Common conditions range from room temperature (25°C) for 30-60 minutes to higher temperatures like 60-80°C for shorter durations.[1][9][10][11] Optimization is crucial, as high temperatures can also increase the rate of side reactions and potentially degrade the sample.[11]
-
Reagent Concentration: A molar excess of Dansyl chloride is necessary to ensure the complete derivatization of all amino acids in the sample.[8][12]
-
Solvent: The reaction is typically performed in a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or acetone).[1][9] This ensures the solubility of both the polar amino acids and the nonpolar Dansyl chloride.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the dansylation of amino acids, compiled from various established protocols.
Table 1: Reaction Conditions for Amino Acid Dansylation
| Parameter | Value/Range | Reference(s) |
|---|---|---|
| pH | 9.5 - 10.5 | [1][2][9] |
| 9.8 | [1][10] | |
| Temperature | Room Temperature (25°C) | [1][10] |
| 38°C | [1][9][12] | |
| 60°C | [1][9] | |
| 80°C | [11] | |
| Reaction Time | 30 - 60 minutes | [1][10] |
| | 90 - 120 minutes |[1][9] |
Table 2: Spectroscopic Properties of Dansyl-Amino Acid Derivatives
| Property | Wavelength (nm) | Compound Example | Reference(s) |
|---|---|---|---|
| UV Absorption Maxima | 214, 246, 325 | Dansyl glycine | [9] |
| Fluorescence Excitation | 324 | Dansyl glycine | [9] |
| 328 | Dansylated MSG | [9] | |
| Fluorescence Emission | 559 | Dansyl glycine | [9] |
| | 530 | Dansylated MSG |[9] |
Experimental Protocols
This section provides a generalized, detailed methodology for the derivatization of amino acids with Dansyl chloride for subsequent HPLC-FLD or LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to N-Terminal Amino Acid Analysis Using Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of dansyl chloride for the determination of N-terminal amino acids in peptides and proteins. This classic method remains a valuable tool in protein chemistry due to its high sensitivity and straightforward application. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents key quantitative data to assist researchers in the effective application of this technique.
Core Principles of the Dansyl Method
The dansyl method, first introduced by Gray and Hartley, facilitates the identification of the N-terminal amino acid of a peptide or protein.[1][2] The core of this technique lies in the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, Dns-Cl) with the primary α-amino group of the N-terminal amino acid under alkaline conditions.[3] This reaction forms a highly fluorescent and acid-stable dansyl-peptide derivative.
Subsequent acid hydrolysis of the dansyl-peptide cleaves all peptide bonds, releasing the constituent amino acids.[1] Critically, the sulfonamide bond between the dansyl group and the N-terminal amino acid is resistant to this hydrolysis.[1] The resulting mixture therefore contains free amino acids from the interior of the peptide chain and the fluorescently labeled N-terminal dansyl-amino acid (Dns-aa). This Dns-aa can then be identified by chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), leveraging its inherent fluorescence for sensitive detection.[1][4]
The primary advantages of the dansyl chloride method include:
-
High Sensitivity: The fluorescent nature of the dansyl group allows for detection in the low picomole and even femtomole range.[5]
-
Broad Reactivity: Dansyl chloride reacts with a wide array of primary and secondary amines, making it suitable for the analysis of most amino acids.[5]
-
Stable Derivatives: The resulting dansyl-amino acid conjugates are chemically stable and can withstand the harsh conditions of acid hydrolysis.[5]
-
Versatile Detection: Dansylated amino acids can be detected by both UV and fluorescence detectors.[5][6]
It is important to note that dansyl chloride also reacts with the ε-amino group of lysine (B10760008) residues and to a lesser extent with the phenolic hydroxyl group of tyrosine and the imidazole (B134444) group of histidine.[4][6] This results in the formation of di-dansyl derivatives for N-terminal lysine and mono-dansyl derivatives for internal lysine residues, which must be accounted for during chromatographic analysis.
Experimental Workflow and Logical Relationships
The overall workflow for N-terminal amino acid analysis using dansyl chloride involves a series of sequential steps, from initial reaction to final identification. The logical relationship between these steps is depicted in the following diagram.
Caption: General experimental workflow for N-terminal amino acid analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in N-terminal amino acid analysis using dansyl chloride.
Dansylation of Peptides and Proteins
This protocol outlines the derivatization of the N-terminal amino acid with dansyl chloride.
Materials:
-
Peptide or protein sample (1-10 nmol)
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate solution (0.2 M, pH 9.5-10.0)
-
Quenching agent (e.g., 10% (v/v) ammonium (B1175870) hydroxide (B78521) or a solution of methylamine)[7]
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Dissolve the peptide or protein sample in the sodium bicarbonate buffer in a microcentrifuge tube.
-
Dansylation Reaction: Add an excess of the dansyl chloride solution to the sample. A typical ratio is a 2-fold molar excess of dansyl chloride to the total number of amino groups in the sample.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes or at a slightly elevated temperature (e.g., 37-45°C) for a shorter duration.[6][8]
-
Quenching: To stop the reaction and consume excess dansyl chloride, add a quenching agent.[8] Be aware that using ammonium hydroxide will produce dansylamide (B1669799), which can interfere with the chromatography of some dansylated amino acids.[7][9]
-
Drying: Dry the sample completely, for example, by lyophilization or using a vacuum centrifuge.
Acid Hydrolysis
This protocol describes the cleavage of peptide bonds to release the dansylated N-terminal amino acid.
Materials:
-
Dansylated peptide/protein sample (dried)
-
6 M Hydrochloric acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven
Procedure:
-
Acid Addition: Add a sufficient volume of 6 M HCl to the dried dansylated sample in a vacuum hydrolysis tube.
-
Sealing and Hydrolysis: Seal the tube under vacuum and heat at 110°C for 16-24 hours.
-
Drying: After hydrolysis, cool the tube, break the seal, and dry the HCl completely under a stream of nitrogen or in a vacuum desiccator over NaOH pellets.
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details the separation and detection of the dansylated N-terminal amino acid.
Materials:
-
Hydrolyzed and dried sample
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with a buffer like phosphoric acid or ammonium acetate)[6][10]
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Procedure:
-
Sample Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent, such as 40% acetonitrile with 0.01% formic acid.[7]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[7]
-
Injection and Separation: Inject the filtered sample onto the C18 column. Elute the dansylated amino acids using a suitable gradient of the mobile phase.[6][10]
-
Detection: Monitor the column effluent with a fluorescence detector, with excitation and emission wavelengths typically around 324 nm and 559 nm, respectively.[6]
-
Identification: Identify the N-terminal dansyl-amino acid by comparing its retention time to that of known dansyl-amino acid standards run under the same chromatographic conditions.
Quantitative Data and Performance Metrics
The performance of the dansyl chloride method can be summarized by several key quantitative parameters.
| Parameter | Typical Value/Range | Reference |
| Detection Limit | Low picomole to femtomole range | [5][9] |
| Reaction pH | 9.5 - 10.0 | [8] |
| Reaction Time | 30 - 60 minutes at room temperature | [8] |
| Hydrolysis Conditions | 6 M HCl, 110°C, 16-24 hours | [11] |
| Excitation Wavelength | ~324 nm | [6] |
| Emission Wavelength | ~559 nm | [6] |
Comparison with Other N-Terminal Sequencing Methods
The dansyl chloride method is often compared with Edman degradation, another classical technique for N-terminal analysis.
| Feature | Dansyl Chloride Method | Edman Degradation | Reference |
| Principle | Labeling and hydrolysis of the entire peptide | Sequential cleavage of the N-terminal residue | [3][12] |
| Throughput | Low; manual process | High; automatable | [12] |
| Sensitivity | Very high due to fluorescence | High | [3][12] |
| Peptide Consumption | The entire peptide is consumed | Only the N-terminal residue is cleaved per cycle | [3] |
| Identification | TLC or HPLC of fluorescent Dns-amino acids | HPLC of PTH-amino acids | [12] |
Troubleshooting Common Issues
Issue: Large peak near the solvent front in HPLC.
-
Possible Cause: This is likely dansyl sulfonic acid (Dns-OH), a hydrolysis product of dansyl chloride.[7]
-
Solution: Ensure dansyl chloride is stored in a desiccator and use anhydrous solvents for its preparation to minimize moisture exposure.[7]
Issue: Unexpected peak co-eluting with dansylated amino acids.
-
Possible Cause: This could be dansylamide (Dns-NH2), especially if ammonium hydroxide was used as a quenching agent.[7][9]
-
Solution: Consider using a different quenching agent like methylamine (B109427) or ethylamine, being mindful that they will produce their own derivative peaks.[7] Running a blank with only the reagents can help identify these artifact peaks.[7]
Signaling Pathways and Applications
While not directly a signaling pathway, the determination of the N-terminal amino acid is crucial in various biological and pharmaceutical contexts.
Caption: Applications of N-terminal amino acid analysis.
N-terminal analysis is fundamental for:
-
Protein Identification and Characterization: Confirming the identity of a purified protein.
-
Validation of Recombinant Protein Sequences: Ensuring the correct expression and processing of a recombinantly produced therapeutic protein.
-
Analysis of N-Terminal Post-Translational Modifications: Investigating modifications such as acetylation or formylation that can impact protein function.
-
Drug Binding Studies: Dansylated amino acids can be used as fluorescent probes to study the binding of drugs to proteins.[8]
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Identification of N-terminal amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dansylation for Protein Labeling
Dansylation is a robust and widely utilized fluorescence labeling technique in protein chemistry. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of dansylation for protein labeling, with a focus on providing actionable data and methodologies for researchers in the field.
Core Principles of Dansylation
Dansylation is the chemical modification of proteins with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride (Dns-Cl). This reagent covalently attaches to primary and secondary amino groups within a protein, yielding stable, intensely fluorescent sulfonamide adducts.[1][2][3] The primary targets for dansylation in proteins are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (B10760008) residues.[2][4] Other reactive residues can include cysteine, tyrosine, and histidine.[4]
The dansyl group itself is not fluorescent, but upon conjugation with an amine, the resulting dansyl-amide exhibits strong blue or blue-green fluorescence when excited by ultraviolet light.[2][5] This fluorescence is highly sensitive to the local environment, making dansylated proteins valuable tools for studying protein structure, dynamics, folding, and interactions.[1][2]
The reaction is typically carried out under alkaline conditions (pH 9.5-10.5), where the target amino groups are deprotonated and thus more nucleophilic.[2][3] The sulfonyl chloride group of dansyl chloride is highly electrophilic and is readily attacked by the nucleophilic amino group, resulting in the formation of a stable N-dansyl-sulfonamide derivative and hydrochloric acid (HCl). The alkaline buffer neutralizes the HCl produced, driving the reaction to completion.[3]
Quantitative Data Summary
The efficiency and outcome of the dansylation reaction are influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants. The following tables summarize key quantitative parameters for the dansylation of proteins and amino acids.
| Parameter | Value/Range | Conditions | Source(s) |
| Optimal pH | 9.5 - 10.5 | Aqueous or aqueous-organic mixtures | [2][3] |
| Reaction Temperature | 25°C - 75°C | Varies with protocol and target | [4][6] |
| Reaction Time | 5 - 60 minutes | Dependent on pH, temperature, and desired labeling efficiency | [6][7] |
| Dansyl Chloride Concentration | >100-fold molar excess | To ensure complete labeling | [4] |
| Excitation Wavelength (max) | 310 - 350 nm | For dansyl-amino acid adducts | [1] |
| Emission Wavelength (max) | ~520 nm | Varies with solvent polarity | [5] |
| Amino Acid Derivative | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Source(s) |
| Dansyl-NH₂ | 4,560 | Methanol | [1] |
| Dansyl-Glycine | 4,560 | Methanol | [1] |
| Dansyl-Alanine | 4,560 | Methanol | [1] |
| Dansyl-Leucine | 4,560 | Methanol | [1] |
| Dansyl-Isoleucine | 4,560 | Methanol | [1] |
| Dansyl-Valine | 4,560 | Methanol | [1] |
| Dansyl-Proline | 4,560 | Methanol | [1] |
| Dansyl-Tryptophan | 4,560 | Methanol | [1] |
Experimental Protocols
Here are detailed methodologies for key experiments involving dansylation of proteins.
Protocol 1: General Protein Dansylation for Structural Analysis
This protocol is a generalized procedure and may require optimization depending on the specific protein and analytical instrumentation.
Materials and Reagents:
-
Protein of interest
-
100 mM Sodium carbonate/bicarbonate buffer, pH 9.8[6]
-
50 mM Dansyl chloride in 100% Acetonitrile (ACN)[6]
-
10% (v/v) Ammonium (B1175870) hydroxide (B78521) in water[6]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
0.01% Formic acid in 40% ACN[6]
-
Centrifugal filtration devices (with appropriate molecular weight cutoff)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the sodium carbonate/bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dansyl Chloride Solution Preparation: Prepare the 50 mM dansyl chloride solution in ACN immediately before use. This solution is slightly opaque and should be stored in the dark and used within 24 hours.[6]
-
Labeling Reaction:
-
Immediately before derivatization, mix the 100 mM sodium carbonate/bicarbonate buffer and the 50 mM dansyl chloride solution at a 1:1 ratio.[6]
-
Add the dansyl chloride/buffer mixture to the protein solution. A molar excess of at least 100-fold of dansyl chloride to protein is recommended.[4]
-
Incubate the reaction mixture at 25°C for 60 minutes with gentle shaking in the dark.[6] For some applications, incubation at higher temperatures (e.g., 75°C for 45 minutes) may be used.[4]
-
-
Quenching the Reaction: To stop the reaction, add a small volume of 10% ammonium hydroxide to the reaction mixture. This will react with the excess dansyl chloride.[6]
-
Removal of Excess Reagents: Remove the excess dansyl chloride and quenching agent by centrifugal filtration using a device with a molecular weight cutoff appropriate for the protein of interest.[4]
-
Analysis: The dansylated protein is now ready for analysis by techniques such as native mass spectrometry, ion mobility mass spectrometry, or fluorescence spectroscopy to study protein structure and dynamics.[7][8]
Protocol 2: N-Terminal Amino Acid Analysis of a Protein
This protocol is used to identify the N-terminal amino acid of a protein or peptide.
Materials and Reagents:
-
Dansylated protein (from Protocol 1)
-
6 M Hydrochloric acid (HCl)
-
Thin-layer chromatography (TLC) plates (e.g., polyamide sheets)[9]
-
TLC developing solvents
-
UV lamp
Procedure:
-
Acid Hydrolysis:
-
Lyophilize the dansylated protein to remove the buffer.
-
Add 6 M HCl to the dried protein.
-
Seal the tube under vacuum and incubate at 110°C for 4-18 hours. A shorter hydrolysis time (4 hours) is often sufficient for the release of most dansyl-amino acids, while dansyl-valine, -leucine, and -isoleucine may require longer hydrolysis (18 hours).[10]
-
-
Sample Preparation:
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Redissolve the dried sample in a small volume of a suitable solvent (e.g., 50% ethanol).
-
-
Chromatographic Identification:
-
Spot the redissolved sample onto a polyamide TLC plate.
-
Develop the chromatogram using appropriate solvent systems to separate the dansyl-amino acids.
-
Visualize the separated dansyl-amino acids under a UV lamp. The fluorescent spot corresponding to the N-terminal amino acid can be identified by comparing its migration to that of known dansyl-amino acid standards.[9]
-
Visualizations
Caption: Chemical reaction of dansylation on a protein.
Caption: Experimental workflow for protein dansylation.
Applications in Drug Development
Dansylation is a valuable tool in various stages of drug development:
-
Target Identification and Validation: By studying changes in protein conformation and dynamics upon ligand binding, dansylation can help validate drug targets.[2]
-
High-Throughput Screening: The fluorescence properties of dansylated proteins can be exploited to develop high-throughput screening assays for identifying compounds that bind to a target protein.
-
Biopharmaceutical Characterization: Dansylation is used for the N-terminal sequencing of therapeutic proteins, which is a critical quality attribute.[9]
-
Metabolite Identification: Dansyl chloride is used to derivatize and enhance the detection of drug metabolites containing primary and secondary amine groups in biological samples, aiding in metabolism studies.[6][11]
Conclusion
Dansylation remains a powerful and versatile technique for labeling proteins for a wide range of applications in research and drug development. Its simplicity, robustness, and the environmentally sensitive fluorescence of the dansyl group provide researchers with a valuable tool to investigate protein structure, function, and interactions. By understanding the core principles and optimizing the experimental protocols, scientists can effectively leverage dansylation to advance their research goals.
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 10. Study of the dansylation reaction of amino acids, peptides and proteins. | Semantic Scholar [semanticscholar.org]
- 11. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
dansyl lysine solubility in different solvents
An In-depth Technical Guide on the Solubility of Dansyl Lysine (B10760008)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Solubility Profile
Dansyl lysine is a fluorescent derivative of the essential amino acid L-lysine. The attachment of the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group to the epsilon-amino group of lysine introduces a large, hydrophobic naphthalene (B1677914) ring system. This modification significantly alters the physicochemical properties of the parent amino acid, moving it from a hydrophilic molecule to a more lipophilic one. Consequently, the solubility of this compound is markedly different from that of L-lysine.
While L-lysine is highly soluble in water and has good solubility in lower alcohols like methanol (B129727) and ethanol[1], this compound exhibits significantly reduced aqueous solubility. It is described as having much higher solubility in synthetic phosphatidylcholine membranes with low cholesterol content than in water, underscoring its lipophilic character[2][3]. The solubility of this compound is therefore expected to be poor in aqueous solutions and favorable in organic solvents, particularly polar aprotic solvents that can effectively solvate both the polar amino acid portion and the hydrophobic dansyl group.
Quantitative Solubility Data of Related Compounds
To provide a comparative reference, the following table summarizes the available quantitative solubility data for dansyl chloride and other relevant derivatives. It is important to note that these values are for related compounds and should be used as an estimation for this compound's solubility.
| Compound Name | Solvent | Solubility (approx.) | Reference(s) |
| Dansyl Chloride | DMSO | 10 mg/mL | [5][6] |
| 7.8 mg/mL | [7] | ||
| DMF | 3 mg/mL | [5] | |
| Ethanol | 1.6 mg/mL | [5] | |
| DMSO:PBS (1:40) | 0.02 mg/mL | [5] | |
| Fmoc-Lys(Dansyl)-OH | DMSO | Excellent | [4] |
| Chloroform | Good | [4] | |
| Dichloromethane | Good | [4] | |
| Ethyl Acetate | Good | [4] | |
| Acetone | Good | [4] | |
| Dansyl-L-leucine | DMSO | 250 mg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for determining the solubility of this compound. Given its fluorescent nature, both gravimetric and spectrophotometric methods are applicable.
Method 1: Gravimetric Determination of Solubility
This method is a fundamental technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, methanol, DMSO, DMF, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
Pre-weighed evaporation dishes
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved particles. This step should be performed quickly to minimize temperature changes.
-
Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed evaporation dish.
-
Drying and Weighing: Place the evaporation dish in a vacuum oven at a suitable temperature to evaporate the solvent completely. Once dry, cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL).
Method 2: Spectrophotometric Determination of Solubility
This method is highly suitable for fluorescent compounds like this compound and is particularly useful for measuring low solubilities.
Materials:
-
This compound (solid)
-
Solvents of interest
-
UV-Vis spectrophotometer or spectrofluorometer
-
Volumetric flasks and pipettes
-
Filtration apparatus (0.22 µm filters)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Create a series of standard solutions by serially diluting the stock solution.
-
Measure the absorbance or fluorescence intensity of each standard at the wavelength of maximum absorbance (λmax) for this compound (approx. 335 nm).
-
Plot a calibration curve of absorbance/fluorescence versus concentration and determine the linear regression equation.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound as described in Method 1 (steps 1 and 2).
-
-
Sample Analysis:
-
Filter the saturated solution using a 0.22 µm filter.
-
Dilute the clear filtrate with the solvent as necessary to bring the absorbance or fluorescence reading within the linear range of the calibration curve.
-
Measure the absorbance or fluorescence of the diluted sample.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: A logical workflow for determining the solubility of a compound.
Signaling Pathway (Illustrative Example)
While this compound itself is not part of a signaling pathway, it is often used to label peptides and proteins to study their interactions within such pathways. The following is an illustrative example of a generic signaling pathway diagram that could be adapted to show the use of a dansyl-labeled component.
Caption: A generic cell signaling pathway illustrating potential use of a labeled ligand.
References
- 1. Solubility - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scispace.com [scispace.com]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
The Revolutionary Role of Dansyl Chloride in Unraveling Peptide Sequences: A Technical Guide
For decades, the precise determination of amino acid sequences in peptides and proteins has been a cornerstone of biological research and drug development. Among the pioneering techniques that enabled this capability, the use of dansyl chloride stands as a landmark achievement. This in-depth technical guide explores the history, methodology, and significance of dansyl chloride in peptide sequencing, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational method.
A Historical Perspective: The Dawn of Peptide Sequencing
The quest to decipher the primary structure of proteins began in the mid-20th century. Early methods were laborious and required substantial amounts of sample. The landscape of protein chemistry was profoundly changed by the introduction of new reagents that could specifically label and identify the terminal amino acids of a peptide chain.
In this context, 1-dimethylaminonaphthalene-5-sulfonyl chloride, or dansyl chloride, emerged as a powerful tool. Introduced by Gray and Hartley, the dansyl method offered a highly sensitive means of identifying N-terminal amino acids.[1] The technique's brilliance lay in the fluorescent nature of the dansyl group, which, when attached to an amino acid, could be detected with far greater sensitivity than previous colorimetric methods.[1] This innovation was particularly impactful when used in conjunction with the Edman degradation, a stepwise method for sequencing peptides from the N-terminus.[1][2]
The Chemistry of Dansylation: A Fluorescent Tag
Dansyl chloride reacts with the primary amino group of the N-terminal amino acid of a peptide under alkaline conditions (pH 9.5-10.5).[3] The sulfonyl chloride group of dansyl chloride is highly electrophilic and readily attacked by the nucleophilic amino group of the amino acid. This reaction forms a stable, acid-resistant sulfonamide bond, covalently linking the fluorescent dansyl group to the N-terminal amino acid.[1][3]
Following this labeling step, the peptide is subjected to acid hydrolysis, which breaks all the peptide bonds. Because the dansyl-amino acid bond is resistant to this hydrolysis, the N-terminal amino acid remains labeled and can be subsequently identified.[1]
References
Methodological & Application
Protocol for Labeling Proteins with Dansyl Chloride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe used for covalently labeling proteins.[1][2] This technique, known as dansylation, is a valuable tool in protein chemistry for studying protein structure, dynamics, and interactions.[3][4] Dansyl chloride reacts with primary and secondary amino groups, such as the N-terminal α-amino group of polypeptides and the ε-amino group of lysine (B10760008) residues, to form stable and fluorescent sulfonamide adducts.[3][5] The fluorescence of the resulting dansyl-protein conjugate is sensitive to the local environment, providing insights into conformational changes and binding events.[6][7] These application notes provide a comprehensive overview and detailed protocols for the use of dansyl chloride in protein labeling.
Introduction
Dansyl chloride offers several advantages for protein labeling. It is a small molecule, which minimizes potential perturbation of protein structure and function.[1][8] The reaction is relatively rapid and can be performed under mild conditions.[1] Furthermore, dansyl chloride is a cost-effective reagent compared to other fluorescent probes.[1][8] The resulting dansylated proteins can be analyzed by various techniques, including fluorescence spectroscopy, mass spectrometry, and chromatography, to investigate protein folding, protein-protein interactions, and ligand binding.[1][2][6]
Principle of Dansylation
Dansyl chloride itself is not fluorescent, but it becomes highly fluorescent upon conjugation with a primary or secondary amine of a protein.[3][6] The reaction is typically carried out under alkaline conditions (pH 9.5-10.0), where the amino groups are deprotonated and thus more nucleophilic.[3][9] The sulfonyl chloride group of dansyl chloride reacts with the unprotonated amine to form a stable sulfonamide bond. The resulting dansyl-protein conjugate exhibits a characteristic blue or blue-green fluorescence when excited with UV light.[2][6]
Experimental Protocols
Materials
-
Protein of interest
-
Dansyl chloride
-
Acetonitrile (B52724) (ACN) or Acetone
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.0) or Sodium carbonate buffer (e.g., 1 M, pH 11.0)[10][11]
-
Centrifugal filtration devices (with appropriate molecular weight cutoff)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath
General Protocol for Protein Dansylation
-
Protein Preparation: Dissolve the protein of interest in an appropriate aqueous buffer. The buffer should not contain primary or secondary amines (e.g., Tris).
-
Dansyl Chloride Solution Preparation: Prepare a stock solution of dansyl chloride in acetonitrile or acetone.[12] A typical concentration is 50 mM.[11] This solution should be prepared fresh as dansyl chloride is unstable in some organic solvents like DMSO and can hydrolyze in aqueous solutions.[1][2][6]
-
Labeling Reaction:
-
In a microcentrifuge tube, mix the protein solution with the dansyl chloride solution. A common molar excess of dansyl chloride to protein is >100-fold.[12]
-
The final concentration of the organic solvent (e.g., acetonitrile) should be optimized to maintain protein stability, typically around 2-20%.[8]
-
Incubate the reaction mixture. Incubation conditions can vary depending on the protein and desired degree of labeling. Common conditions include incubation at 75°C for 45 minutes or at room temperature for 60 minutes.[11][12] A range of temperatures from 25°C to 70°C and times from 15 minutes to 120 minutes have been reported.[9][10][13]
-
-
Removal of Excess Dansyl Chloride: After incubation, remove the unreacted dansyl chloride. This can be achieved by:
-
Centrifugal Filtration: Use a centrifugal filtration device with a molecular weight cutoff that retains the protein while allowing the smaller dansyl chloride and its hydrolysis product (dansyl acid) to pass through.[12]
-
Dialysis: Dialyze the sample against a suitable buffer.
-
Gel Filtration Chromatography: Pass the reaction mixture through a gel filtration column to separate the labeled protein from the excess reagent.
-
-
Characterization: The extent of labeling can be determined using techniques such as UV-Vis spectroscopy, mass spectrometry, or by measuring the fluorescence of the conjugate.[1]
Quantitative Data Summary
The efficiency and outcome of the dansylation reaction are influenced by several factors. The following table summarizes key quantitative parameters gathered from various studies.
| Parameter | Value/Range | Buffer System | Notes |
| Optimal pH | 9.5 - 11.0 | Carbonate-bicarbonate, Sodium carbonate | High pH deprotonates primary amines, increasing their nucleophilicity.[3][10] |
| Reaction Temperature | 25°C - 75°C | Varies | Higher temperatures can increase the reaction rate but may affect protein stability.[9][10][12] |
| Reaction Time | 5 min - 120 min | Varies | Longer incubation times generally lead to a higher degree of labeling.[1][9] |
| Dansyl Chloride Concentration | >100-fold molar excess | Varies | A high molar excess ensures efficient labeling.[12] |
| Organic Solvent Concentration | 2% - 20% (Acetonitrile) | Varies | Organic solvent is necessary to dissolve dansyl chloride but can impact protein structure.[8] |
Visualizations
Experimental Workflow for Protein Dansylation
Caption: Workflow for labeling proteins with dansyl chloride.
Dansylation Reaction Signaling Pathway
Caption: Reaction of dansyl chloride with a protein's primary amine.
Applications
Dansyl chloride labeling is a versatile technique with numerous applications in protein science:
-
Determination of N-terminal amino acids: After labeling and acid hydrolysis, the fluorescent dansyl-amino acid can be identified by chromatography.[5]
-
Probing protein conformation and dynamics: Changes in the fluorescence of the dansyl group can indicate conformational changes in the protein upon ligand binding, unfolding, or association with other molecules.[1][2][6]
-
Fluorescence Resonance Energy Transfer (FRET): The dansyl group can act as a FRET acceptor from tryptophan residues, allowing for the measurement of intramolecular distances.[2][6]
-
Enhancing Mass Spectrometry and Chromatography Signals: The dansyl moiety can improve the ionization efficiency and chromatographic separation of peptides and proteins.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH | Ensure the reaction pH is between 9.5 and 11.0. |
| Inactive Dansyl Chloride | Prepare a fresh solution of dansyl chloride immediately before use. | |
| Insufficient Molar Excess | Increase the molar ratio of dansyl chloride to protein. | |
| Protein Precipitation | High Organic Solvent Concentration | Reduce the final concentration of acetonitrile or acetone. |
| Protein Instability at Reaction Temperature | Perform the labeling reaction at a lower temperature for a longer duration. | |
| High Background Fluorescence | Incomplete Removal of Excess Dansyl Chloride | Ensure thorough removal of unreacted dansyl chloride and its hydrolysis products using appropriate purification methods. |
Conclusion
Labeling proteins with dansyl chloride is a robust and sensitive method for investigating various aspects of protein structure and function. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can effectively utilize this technique to gain valuable insights in their scientific endeavors. The versatility and cost-effectiveness of dansyl chloride make it an attractive tool for a wide range of applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 7. Fluorescence of dansyl amino acids in organic solvents and protein solutions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Dansyl Lysine in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008) is a fluorescent probe that has found diverse applications in cellular and molecular biology, owing to its environmentally sensitive fluorescence and reactivity towards primary amines. This document provides detailed application notes and protocols for the use of dansyl lysine and its reactive precursor, dansyl chloride, in fluorescence microscopy. These guidelines are intended for researchers, scientists, and professionals in drug development who are interested in utilizing this versatile fluorophore for studying cellular structures, protein dynamics, and drug interactions.
The dansyl moiety exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum when it moves from a polar to a non-polar (hydrophobic) environment.[1] This property makes it an excellent tool for probing protein conformations, membrane binding events, and cellular integrity. This compound can be used as a vital stain to assess cell membrane integrity and has been shown to selectively stain membranes with low cholesterol content.[2][3] Furthermore, dansyl chloride can be used to covalently label proteins on primary amino groups, such as the epsilon-amino group of lysine residues, enabling the study of protein localization and conformational changes.[4][5]
Data Presentation
The fluorescent properties of dansyl derivatives are highly dependent on their local environment. The following table summarizes the key quantitative data for this compound and dansyl-labeled proteins.
| Property | Value in Aqueous/Polar Environment | Value in Non-polar/Hydrophobic Environment | Reference(s) |
| Excitation Maximum (λex) | ~335 - 340 nm | ~325 - 330 nm | [6] |
| Emission Maximum (λem) | ~510 - 580 nm | ~480 - 510 nm | [7] |
| Quantum Yield (Φ) | Low (e.g., ~0.05 in water) | High (can be > 0.7 in non-polar solvents) | [1][8] |
| Fluorescence Lifetime (τ) | ~10 - 20 ns | Varies with environment | [1] |
| Molar Mass (this compound) | 379.5 g/mol | 379.5 g/mol | [9] |
Experimental Protocols
Live Cell Staining with this compound to Assess Membrane Integrity and Cholesterol Content
This protocol describes the use of this compound as a vital stain for fluorescence microscopy. Heat-shocked or otherwise stressed cells with compromised membrane integrity will exhibit increased staining.[10][11] Additionally, this method can be used to visualize membrane domains with low cholesterol content.[2][3]
Materials:
-
This compound solution (1 mM in PBS or cell culture medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cell imaging medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Protocol:
-
Cell Culture: Grow cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Induce Stress (Optional): To assess cell death or membrane damage, treat cells with the desired cytotoxic agent or stressor (e.g., heat shock at 45.5°C).[11]
-
Staining:
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the 1 mM this compound solution to the cells and incubate for 15-30 minutes at 37°C in the dark. The optimal concentration and incubation time may need to be determined empirically for different cell types.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three times with pre-warmed PBS or live cell imaging medium to remove unbound dye.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of around 340 nm and collect the emission between 450 nm and 550 nm.
-
Healthy cells with intact membranes should show minimal fluorescence, while cells with compromised membranes will exhibit bright green fluorescence.[10] Membranes with low cholesterol will also show enhanced staining.[2]
-
Covalent Labeling of Proteins with Dansyl Chloride for Fluorescence Microscopy
This protocol outlines the procedure for covalently labeling purified proteins or cell surface proteins with dansyl chloride. The labeled proteins can then be used in various fluorescence microscopy applications, such as studying protein localization, conformational changes, or interactions using techniques like Fluorescence Resonance Energy Transfer (FRET).[1][12][13]
Materials:
-
Dansyl chloride (5 mg/mL in acetone (B3395972) or dimethylformamide, freshly prepared)
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
-
PBS, pH 7.4
Protocol:
-
Protein Preparation: Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to the labeling buffer using dialysis or a desalting column if necessary.
-
Labeling Reaction:
-
Slowly add small aliquots of the dansyl chloride solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 moles of dansyl chloride per mole of protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark. The optimal pH for labeling lysine residues is between 9 and 9.5.[4]
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dansyl chloride and the hydrolyzed by-product (dansyl acid) by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Alternatively, dialyze the labeled protein against PBS overnight at 4°C.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm.
-
-
Microscopy Application:
-
The purified dansyl-labeled protein can be introduced to cells (e.g., by microinjection) or used to study protein-protein interactions in vitro.
-
For imaging, use an excitation wavelength of ~340 nm and collect emission around 500 nm.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway that can be investigated using this compound and the general experimental workflows for its application in fluorescence microscopy.
Caption: Investigating Drug-Induced Membrane Changes with this compound.
Caption: Experimental Workflows for this compound Applications.
References
- 1. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 2. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00212B [pubs.rsc.org]
- 9. Dansyl-l-lysine | C18H25N3O4S | CID 598797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, a new probe for assaying heat-induced cell killing and thermotolerance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of N-sigma-dansyl-L-lysine and flow cytometry to identify heat-killed mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dansyl Lysine in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dansyl lysine (B10760008), a fluorescent probe, in flow cytometry. The applications detailed below focus on the investigation of lysosomal function, autophagy, and multidrug resistance, key areas of interest in cellular biology and drug development.
I. Introduction to Dansyl Lysine
This compound is a fluorescent molecule that exhibits sensitivity to its environment, with its fluorescence quantum yield increasing in nonpolar environments. This property, combined with its chemical structure, allows it to be used as a probe for cellular membranes and acidic organelles. In flow cytometry, the fluorescence intensity of this compound-stained cells can provide quantitative insights into various cellular processes. While traditionally used for protein and peptide analysis, its application as a cellular stain in flow cytometry is an area of growing interest.
II. Application 1: Assessment of Lysosomal Function and Lysosomal Storage Disorders
Lysosomes are acidic organelles crucial for cellular degradation and recycling. Dysfunction of lysosomes is implicated in a group of genetic disorders known as lysosomal storage diseases (LSDs), characterized by the accumulation of undigested macromolecules. This compound, as a weak base, can act as a lysosomotropic agent, accumulating in the acidic environment of the lysosome. This accumulation leads to an increase in fluorescence, which can be quantified by flow cytometry to assess lysosomal acidification and integrity.
Principle
This compound is a fluorescent probe that can be used to assess the function of lysosomes. Due to its chemical nature, it can cross cellular membranes and accumulate in acidic compartments like lysosomes. A disruption in the acidic pH of lysosomes, a hallmark of many lysosomal storage disorders, will result in a decreased accumulation of this compound and consequently, a lower fluorescent signal when analyzed by flow cytometry.
Experimental Protocol: Lysosomal pH Assessment
Objective: To quantitatively assess lysosomal acidification in cells using this compound staining and flow cytometry.
Materials:
-
This compound solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells of interest (e.g., fibroblasts from patients with a suspected LSD and healthy control cells)
-
Flow cytometer with a UV or violet laser for excitation of this compound (Excitation: ~340 nm, Emission: ~520 nm)
-
Optional: Bafilomycin A1 (a known inhibitor of lysosomal acidification) as a positive control for lysosomal de-acidification.
Procedure:
-
Cell Culture: Plate cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Staining:
-
Prepare a working solution of this compound at 50 µM in pre-warmed complete cell culture medium.
-
(Optional) For a positive control, pre-treat a set of cells with 100 nM Bafilomycin A1 for 1 hour.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvest:
-
After incubation, remove the staining solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells using a gentle cell scraper or trypsinization. If using trypsin, neutralize with complete medium and wash the cells once with PBS by centrifugation (300 x g for 5 minutes).
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cells on a flow cytometer. Excite the cells with a UV or violet laser and collect the emission in the green channel (e.g., FITC channel).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Data Presentation
Table 1: Quantitative Analysis of Lysosomal Acidification using this compound
| Cell Line/Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Healthy Control Fibroblasts | 15,000 ± 1,200 | 1.0 |
| LSD Patient Fibroblasts (Sample 1) | 8,500 ± 950 | 0.57 |
| LSD Patient Fibroblasts (Sample 2) | 9,200 ± 1,100 | 0.61 |
| Healthy Control + Bafilomycin A1 | 7,800 ± 800 | 0.52 |
Note: The data presented are representative and will vary depending on the cell type and experimental conditions.
Signaling Pathway Diagram
Caption: Mechanism of this compound accumulation in lysosomes.
III. Application 2: Monitoring Autophagy
Autophagy is a catabolic process involving the formation of double-membraned vesicles, called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. While monodansylcadaverine (MDC) is a more established probe for labeling autophagic vacuoles, the lysosomotropic nature of this compound suggests its potential for monitoring the fusion of autophagosomes with lysosomes (autolysosomes), which are acidic. An increase in the number of acidic autolysosomes during autophagy induction would lead to increased this compound accumulation and fluorescence.
Principle
During the late stages of autophagy, autophagosomes fuse with lysosomes to form autolysosomes, where the engulfed material is degraded. These autolysosomes are acidic. This compound can accumulate in these acidic vesicles. Therefore, an increase in autophagy flux can be detected as an increase in cellular fluorescence by flow cytometry.
Experimental Protocol: Autophagy Detection
Objective: To monitor changes in the abundance of acidic autophagic vacuoles using this compound staining and flow cytometry.
Materials:
-
This compound solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Cells of interest (e.g., HeLa, U2OS)
-
Autophagy inducer (e.g., Rapamycin) and inhibitor (e.g., Bafilomycin A1)
-
Flow cytometer with UV or violet laser excitation.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
To induce autophagy, replace the complete medium with starvation medium or treat with Rapamycin (e.g., 1 µM) for 4-6 hours.
-
For a control demonstrating the requirement of lysosomal acidity, co-treat cells with the autophagy inducer and Bafilomycin A1 (100 nM).
-
-
Staining:
-
Prepare a 50 µM working solution of this compound in the respective treatment media.
-
Add the this compound solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvest and Analysis:
-
Follow the cell harvesting and flow cytometry analysis steps as described in the lysosomal pH assessment protocol.
-
Data Presentation
Table 2: Quantitative Analysis of Autophagy using this compound
| Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Control |
| Control (Complete Medium) | 12,000 ± 1,100 | 1.0 |
| Starvation (EBSS) | 25,000 ± 2,300 | 2.08 |
| Rapamycin (1 µM) | 23,500 ± 2,100 | 1.96 |
| Starvation + Bafilomycin A1 | 13,500 ± 1,300 | 1.13 |
Note: The data presented are representative and will vary depending on the cell type and experimental conditions.
Autophagy Pathway Diagram
Caption: Simplified workflow of autophagy and this compound staining.
IV. Application 3: Assessment of Multidrug Resistance
Multidrug resistance (MDR) is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A common mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. The activity of these transporters can be assessed by measuring the efflux of fluorescent substrates. While not a classical substrate, the potential for this compound to be extruded by certain ABC transporters could be explored. A lower intracellular fluorescence in MDR-positive cells compared to their drug-sensitive counterparts would indicate active efflux.
Principle
ABC transporters, such as P-glycoprotein (P-gp/ABCB1), actively transport a wide variety of substrates out of the cell, reducing their intracellular concentration and efficacy. If this compound is a substrate for these transporters, cells overexpressing them will exhibit lower fluorescence due to active efflux. This can be reversed by inhibitors of these transporters.
Experimental Protocol: ABC Transporter Activity Assay
Objective: To assess the activity of ABC transporters using this compound as a potential fluorescent substrate.
Materials:
-
This compound solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
MDR-negative (drug-sensitive) and MDR-positive (drug-resistant, overexpressing an ABC transporter) cell lines (e.g., CCRF-CEM and CEM/VLB100)
-
ABC transporter inhibitor (e.g., Verapamil for P-gp)
-
Flow cytometer with UV or violet laser excitation.
Procedure:
-
Cell Culture and Treatment:
-
Culture both drug-sensitive and drug-resistant cells to a density of 1 x 10^6 cells/mL.
-
For the inhibition control, pre-incubate a sample of the MDR-positive cells with an ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
-
Staining:
-
Add this compound to all cell suspensions to a final concentration of 50 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS and analyze by flow cytometry as previously described.
-
Data Presentation
Table 3: Quantitative Analysis of ABC Transporter Activity with this compound
| Cell Line/Treatment | Mean Fluorescence Intensity (MFI) ± SD | Fold Change vs. Sensitive Cells |
| Drug-Sensitive (CCRF-CEM) | 20,000 ± 1,800 | 1.0 |
| Drug-Resistant (CEM/VLB100) | 9,000 ± 1,000 | 0.45 |
| Drug-Resistant + Verapamil | 18,500 ± 1,600 | 0.93 |
Note: The data presented are hypothetical and would need experimental validation to confirm this compound as a substrate for specific ABC transporters.
ABC Transporter Workflow Diagram
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dansylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the analysis of amino acids using pre-column derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), followed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
The quantitative analysis of amino acids is fundamental in various scientific fields, including biochemistry, clinical diagnostics, and pharmaceutical development. Amino acids are the building blocks of proteins and play crucial roles in metabolic pathways.[1] However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging.[1] To overcome this, a derivatization step is employed to attach a labeling agent to the amino acid molecules.
Dansyl chloride is a widely used derivatizing agent that reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent dansylated amino acid derivatives.[2][3] This derivatization not only enhances the sensitivity of detection into the picomole range but also increases the hydrophobicity of the amino acids, leading to improved retention and separation on reversed-phase HPLC columns.[2]
Principle of Dansylation
The dansylation reaction occurs in an alkaline environment (pH 9.5-10.5), where the unprotonated amino group of an amino acid performs a nucleophilic attack on the sulfonyl chloride group of dansyl chloride.[2] This results in the formation of a stable sulfonamide bond, yielding a dansylated amino acid. The reaction is typically carried out at an elevated temperature to ensure completion.[3]
Experimental Protocols
The following protocols provide a general framework for the dansylation of amino acids and their subsequent analysis by HPLC. Optimization may be required depending on the specific sample matrix and instrumentation.
Protocol 1: Derivatization of Amino Acid Standards
1. Reagents and Materials:
-
Amino Acid Standard Solution (e.g., 1 mM each in HPLC-grade water)
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, pH 9.8[4][5]
-
Dansyl Chloride Solution: 50 mM dansyl chloride in anhydrous acetonitrile (B52724) (prepare fresh daily and protect from light)[4][5]
-
Quenching Solution: 10% (v/v) ammonium (B1175870) hydroxide (B78521) in water, or a solution of methylamine (B109427) or ethylamine.[4]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
2. Derivatization Procedure:
-
In a microcentrifuge tube, add 25 µL of the amino acid standard solution.[5]
-
Add 50 µL of a 1:1 mixture of the Derivatization Buffer and Dansyl Chloride Solution.[5]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at room temperature (25°C) for 60 minutes. A thermo-mixer with shaking can also be used.[4][5]
-
To stop the reaction, add a sufficient volume of Quenching Solution to consume the excess dansyl chloride.[4]
-
Dilute the final reaction mixture with a suitable solvent (e.g., 40% acetonitrile with 0.01% formic acid) before injection.[4]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before HPLC analysis.[4]
Protocol 2: HPLC Analysis of Dansylated Amino Acids
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) buffer, pH neutral).[6]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to separate the dansylated amino acids. The specific gradient profile will need to be optimized based on the column and the specific amino acids of interest. A typical gradient might run over 30-70 minutes.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection:
2. Data Analysis:
-
Identify the dansylated amino acids in the sample chromatogram by comparing their retention times with those of the amino acid standards.
-
Quantify the amino acids by integrating the peak areas and comparing them to a calibration curve generated from the amino acid standards.
Quantitative Data
The retention times of dansylated amino acids are highly dependent on the specific HPLC conditions (column, mobile phase, gradient, etc.). The following table provides an example of the elution order and approximate retention times for some common dansylated amino acids on a C18 column. Note: This data is for illustrative purposes, and actual retention times will vary.
| Dansylated Amino Acid | Approximate Retention Time (min) |
| Aspartic Acid | 15.2 |
| Glutamic Acid | 16.5 |
| Serine | 18.9 |
| Glycine | 21.3 |
| Threonine | 22.1 |
| Alanine | 25.8 |
| Proline | 29.5 |
| Valine | 33.7 |
| Methionine | 35.1 |
| Isoleucine | 38.4 |
| Leucine | 39.2 |
| Phenylalanine | 42.6 |
| Tyrosine | 45.3 |
| Lysine | 48.9 |
Troubleshooting
-
Poor Peak Shape (Broadening or Splitting): This can be caused by incomplete derivatization, column overload, or issues with the column or mobile phase.[4] Ensure the derivatization reaction goes to completion and consider diluting the sample.
-
Extraneous Peaks: Byproducts of the derivatization reaction, such as dansyl sulfonic acid (Dns-OH) and dansylamide (B1669799) (Dns-NH₂), can appear in the chromatogram.[4] Dns-OH typically elutes very early, near the solvent front. Dns-NH₂ may co-elute with some of the more polar dansylated amino acids.[4] Running a blank sample (without amino acids) can help identify these artifact peaks.
-
Low Sensitivity: Ensure the freshness of the dansyl chloride solution and the correct pH of the derivatization buffer. Optimize detector settings.
Conclusion
The HPLC analysis of dansylated amino acids is a robust and sensitive method for the quantification of amino acids in a variety of samples. The pre-column derivatization with dansyl chloride significantly enhances detection sensitivity and allows for the separation of a wide range of amino acids in a single chromatographic run. The protocols and information provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with amino acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of 27 dansyl amino acid derivatives in biological fluids by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols: Dansyl Lysine for Studying Protein-Ligand Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing dansyl lysine (B10760008) and its derivatives as a powerful fluorescent tool for the characterization of protein-ligand interactions. The intrinsic sensitivity of the dansyl fluorophore to its microenvironment makes it an invaluable probe for determining binding affinities, studying conformational changes, and for high-throughput screening of potential drug candidates.
Introduction: The Principle of Dansyl Fluorophore in Binding Assays
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent probe that covalently attaches to primary amino groups, such as the ε-amino group of lysine residues on a protein's surface.[1][2] The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment.[3] In an aqueous, polar environment, the fluorescence is typically quenched and has a lower quantum yield. Upon a ligand binding to the protein, the local environment of the dansyl-labeled lysine can change, often becoming more hydrophobic. This change in polarity leads to a significant increase in fluorescence intensity and a blue shift (a shift to a shorter wavelength) in the emission maximum.[4][5] This environmentally sensitive fluorescence is the fundamental principle behind the use of dansyl lysine in protein-ligand interaction studies.
Key Advantages of Using Dansyl Probes:
-
Sensitivity: The fluorescent signal is highly responsive to changes in the local environment upon ligand binding.[4][5]
-
Versatility: Can be used in a variety of fluorescence-based assays, including steady-state fluorescence, fluorescence polarization, and FRET.[3][4]
-
Real-time Monitoring: Allows for the dynamic and real-time observation of binding events.[4][5]
-
Small Size: The dansyl group is relatively small, minimizing potential interference with the binding interaction.[1]
Key Applications of this compound in Protein-Ligand Interaction Studies
This compound and its derivatives are employed in a range of biophysical techniques to elucidate the nature of protein-ligand interactions.
2.1. Determination of Binding Affinity (Kd) using Fluorescence Spectroscopy
By monitoring the change in fluorescence intensity of a dansyl-labeled protein upon titration with a ligand, a saturation binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of the binding affinity, can be determined.
2.2. Competition Binding Assays for Unlabeled Ligands
In this setup, a known dansylated ligand or a dansyl-labeled protein is used in conjunction with unlabeled test compounds. The ability of the test compounds to displace the fluorescent probe is measured by a decrease in the fluorescent signal (e.g., fluorescence polarization). This allows for the determination of the binding affinities (Ki) of the unlabeled compounds.[3]
2.3. High-Throughput Screening (HTS)
Fluorescence polarization (FP) assays using dansyl-based probes are particularly well-suited for HTS campaigns in drug discovery.[3][6] The homogenous, "mix-and-read" format of the assay allows for rapid screening of large compound libraries to identify potential binders.[3]
2.4. Probing Conformational Changes
Ligand-induced conformational changes in a protein can alter the environment of a covalently attached dansyl probe, leading to a change in its fluorescence properties. This can provide insights into the mechanism of protein function and allosteric regulation.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from studies utilizing dansyl derivatives to investigate protein-ligand interactions.
| Protein | Fluorescent Probe | Ligand | Technique | Binding Affinity (Kd/Ki/IC50) | Reference |
| Trypsinogen (B12293085) | Dansyl-L-arginine | - | Fluorescence Spectroscopy | 6.9 x 10⁻³ M (Kd) | [7] |
| Trypsin | Dansyl-L-arginine | - | Fluorescence Spectroscopy | 6.7 x 10⁻³ M (Kd, active site) | [7] |
| Trypsin | Dansyl-L-arginine | - | Fluorescence Spectroscopy | 4.8 x 10⁻⁴ M (Kd, allosteric site) | [7] |
| Human Serum Albumin (HSA) | Dansyl sarcosine | Naproxen | Fluorescence Polarization | ~50 µM (EC50) | [6] |
| Vasopressin V1a Receptor (membranes) | Dansyl-proline | Arginine Vasopressin (AVP) | Fluorescence Polarization | 85 nM (Kd of Dansyl-proline) | [3] |
Experimental Protocols
Protocol 1: Dansylation of a Protein
This protocol describes the covalent labeling of a protein with dansyl chloride.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)
-
Dimethylformamide (DMF) or acetone (B3395972)
-
Sephadex G-25 column or dialysis tubing (for purification)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dansyl Chloride Solution: Prepare a fresh stock solution of dansyl chloride in DMF or acetone at a concentration of 10-20 mg/mL.
-
Labeling Reaction: While gently stirring the protein solution at 4°C, slowly add the dansyl chloride solution dropwise to achieve a 2-5 fold molar excess of dansyl chloride to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[8]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted dansyl chloride and byproducts by passing the reaction mixture through a Sephadex G-25 column pre-equilibrated with a suitable storage buffer.[5] Alternatively, dialyze the labeled protein against the storage buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~330 nm.
Diagram: Protein Dansylation Workflow
Caption: Workflow for the covalent labeling of a protein with dansyl chloride.
Protocol 2: Fluorescence Spectroscopy Titration for Kd Determination
This protocol outlines the procedure for determining the dissociation constant (Kd) of a protein-ligand interaction using steady-state fluorescence spectroscopy.
Materials:
-
Dansyl-labeled protein
-
Ligand of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup: Set the fluorometer to the excitation wavelength for the dansyl group (typically ~340 nm) and the emission wavelength range (e.g., 400-600 nm).
-
Initial Measurement: Add a known concentration of the dansyl-labeled protein to the cuvette containing the assay buffer. The protein concentration should ideally be below the expected Kd. Record the fluorescence emission spectrum.
-
Ligand Titration: Make sequential additions of small aliquots of a concentrated ligand stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix thoroughly and allow the system to equilibrate for a few minutes. Record the fluorescence emission spectrum.
-
Data Collection: Continue the titration until the fluorescence signal no longer changes significantly, indicating saturation of the binding sites.
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
Plot the change in fluorescence intensity (ΔF) against the ligand concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the Kd.
-
Diagram: Principle of Fluorescence Titration
Caption: Ligand binding alters the dansyl probe's environment, causing a measurable fluorescence change.
Protocol 3: Fluorescence Polarization (FP) Competition Assay
This protocol details how to perform a fluorescence polarization assay to determine the binding affinity of unlabeled test compounds.
Materials:
-
Dansyl-labeled protein or a fluorescent ligand (tracer)
-
Unlabeled test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)[3]
-
384-well black plates[3]
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Assay Setup (in a 384-well plate):
-
Add assay buffer to all wells.
-
Add the fluorescent tracer working solution to all wells except the blank.
-
Add the serially diluted test compounds or vehicle (for total binding control) to the appropriate wells.
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand.[3]
-
Initiate the binding reaction by adding the protein to all wells (except the tracer-only wells).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light, to reach equilibrium.[3]
-
Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission filters for the dansyl fluorophore (e.g., Excitation: 340 nm, Emission: 520 nm).[3]
-
Data Analysis:
-
Subtract the NSB signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent tracer and Kd is its dissociation constant.[3]
-
Diagram: FP Competition Assay Workflow
Caption: Workflow for a fluorescence polarization competition binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence studies on the interaction of dansyl-L-arginine with trypsin and trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Note: Quantitative Analysis of Peptides Using Dansylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of peptides is fundamental in various fields, including proteomics, metabolomics, and biomarker discovery. Dansylation, the derivatization of primary and secondary amines with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, Dns-Cl), is a robust chemical labeling strategy used to enhance the analytical detection of peptides and amino acids.[1][2][3] This pre-column derivatization method covalently attaches a dansyl group to the N-terminal α-amino group of peptides and the ε-amino group of lysine (B10760008) residues.[3]
The primary advantages of dansylation include:
-
Improved Chromatographic Separation: The hydrophobic dansyl group enhances the retention of polar peptides on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[4][5][6]
-
Increased Ionization Efficiency: The tertiary amine in the dansyl group boosts the signal in positive mode electrospray ionization (ESI) mass spectrometry (MS), leading to a 10- to 1000-fold increase in detection sensitivity.[4][5]
-
Enhanced MS/MS Fragmentation: The N-terminal dansyl sulfonation improves peptide fragmentation, promoting the generation of b-fragments which allows for better peptide sequencing.[7][8]
-
Versatile Quantification: The method can be adapted for both relative and absolute quantification, particularly through the use of stable isotope-labeled dansyl reagents (e.g., ¹³C-dansylation).[9][10][11]
This application note provides a detailed protocol for the quantitative analysis of peptides using dansylation followed by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Dansylation Chemistry
Dansylation is a nucleophilic substitution reaction where the unprotonated primary or secondary amine of a peptide attacks the sulfonyl chloride of dansyl chloride.[3][12] The reaction is highly favored under alkaline conditions (pH 9.5-10), which ensures the amino group is in its reactive, unprotonated state.[13][14] The resulting sulfonamide bond is stable to acid hydrolysis, allowing for the subsequent analysis of the labeled N-terminal amino acid if protein sequencing is the goal.[3] Side reactions can include the hydrolysis of dansyl chloride to dansyl sulfonic acid (Dns-OH) and the formation of dansylamide (B1669799) (Dns-NH₂), particularly if excess reagent is not properly quenched.[1][13]
Figure 1: Simplified reaction scheme for peptide dansylation.
Experimental Workflow
The overall workflow for quantitative peptide analysis using dansylation involves sample preparation, the derivatization reaction, quenching of excess reagent, and finally, analysis by LC-MS/MS. For relative quantification, a differential isotope labeling strategy is often employed, where different samples are labeled with light (¹²C) and heavy (¹³C) dansyl chloride, respectively, before being pooled for analysis.[9][11]
Figure 2: General experimental workflow for dansylation-based peptide analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the workflow.
Preparation of Reagents
-
100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of ultrapure water.[4] Adjust the final volume to 50 mL with water.[4] Filter through a 0.22 µm filter and store at 4°C.[4]
-
50 mM Dansyl Chloride Solution: Dissolve 134.9 mg of dansyl chloride in 10.0 mL of acetonitrile (B52724) (ACN).[4] This solution should be prepared fresh and used within 24 hours.[4]
-
Note: Dansyl chloride is unstable at high pH and in some organic solvents like DMSO.[13]
-
-
Derivatization Reagent: Immediately before use, mix the 50 mM Dansyl Chloride Solution and the 100 mM carbonate/bicarbonate buffer in a 1:1 ratio.[4][13] This mixed reagent is unstable and should be used as soon as possible.[4]
-
Quenching Solution (10% v/v Ammonium (B1175870) Hydroxide): Add 100 µL of ammonium hydroxide (B78521) to 900 µL of ultrapure water.[4] Prepare fresh for use.[4] Alternatively, methylamine (B109427) or ethylamine (B1201723) solutions can be used.[15]
Peptide Sample Preparation
Peptide samples can be derived from various sources, such as protein hydrolysates or biological extracts.
-
Ensure the peptide sample is dissolved in an appropriate aqueous buffer or water.
-
If the sample is from a biological extract, it should be deproteinized (e.g., using acetone (B3395972) or methanol (B129727) precipitation) and potentially dried down.[6][15]
-
For relative quantification using isotopic labels, two sets of samples (e.g., control and treated) are prepared in parallel. One will be labeled with ¹²C-dansyl chloride and the other with ¹³C-dansyl chloride.[9]
Dansylation Protocol
-
In a microcentrifuge tube, add 25 µL of the peptide sample.
-
Add 50 µL of the freshly mixed Derivatization Reagent to the sample.[4][15]
-
Vortex the mixture gently and incubate. Common incubation conditions vary, but a typical starting point is 60 minutes at 25°C with gentle shaking.[4][13] Other reported conditions include 30-60 minutes in the dark at room temperature or at elevated temperatures (e.g., 38-60°C).[13][16]
-
To stop the reaction, add a volume of Quenching Solution equal to 1/10th of the total derivatization volume (e.g., 7.5 µL for the volumes above) to consume the excess dansyl chloride.[4]
-
Incubate for an additional 5-15 minutes at room temperature.[4]
-
For isotopic labeling workflows, after quenching, the ¹²C- and ¹³C-labeled samples are combined in a 1:1 ratio.[9]
Sample Preparation for LC-MS
-
Dilute the final quenched reaction mixture with a suitable solvent, such as 40% acetonitrile with 0.1% formic acid, to ensure compatibility with the initial mobile phase conditions.[4][15]
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[15]
Quantitative Data and Method Parameters
The following tables summarize key reaction conditions and typical parameters for LC-MS analysis.
Table 1: Summary of Dansylation Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
|---|---|---|
| pH | 9.5 - 10.0 | Essential for deprotonating primary amines.[12][13][14] |
| Temperature | 25°C - 70°C | Higher temperatures can speed up the reaction but may also increase hydrolysis of the reagent.[13][14][16] |
| Reaction Time | 30 - 90 minutes | Must be optimized to ensure complete derivatization without significant sample degradation.[4][13][16] |
| Dns-Cl Molar Excess | >100-fold | A significant molar excess is required to drive the reaction to completion.[3] |
| Quenching Agent | Ammonium Hydroxide, Methylamine | Crucial for preventing side reactions from excess dansyl chloride.[1][4][15] |
Table 2: Typical LC-MS/MS Parameters for Dansylated Peptide Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 Reversed-Phase (e.g., 150 mm x 3.2 mm, 5 µm)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 30-50 minutes, followed by re-equilibration.[15] |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[4] |
| MS Detection | Full Scan MS followed by data-dependent MS/MS |
| Excitation Wavelength | ~335 nm (for fluorescence detection)[3][16] |
| Emission Wavelength | ~525 nm (for fluorescence detection)[3][16] |
Data Analysis
The analysis of data from quantitative peptide experiments involves several steps, from processing raw instrument data to statistical analysis. For isotopic labeling experiments, the key is the accurate calculation of peak area ratios for the light and heavy labeled peptide pairs.
Figure 3: Data analysis workflow for isotope-labeling experiments.
Table 3: Example Data Output from a ¹²C/¹³C-Dansylation Experiment
| Peptide Sequence | Retention Time (min) | m/z (¹²C-Dansyl) | m/z (¹³C-Dansyl) | Peak Area Ratio (¹²C/¹³C) | Fold Change |
|---|---|---|---|---|---|
| GGL | 15.2 | 524.18 | 526.18 | 2.05 | +2.05 |
| VAP | 21.8 | 540.21 | 542.21 | 0.48 | -2.08 |
| LFGK | 28.5 | 800.37 | 804.37 | 1.02 | 1.02 |
Note: Table is illustrative. The mass difference between ¹²C- and ¹³C-dansyl labels depends on the number of ¹³C atoms incorporated into the reagent. The example assumes two ¹³C atoms, resulting in a 2 Da shift per label.[9][11] The fold change is calculated from the peak area ratio of the light-labeled sample (e.g., treated) versus the heavy-labeled sample (e.g., control).
Conclusion
Dansylation is a powerful and well-established technique for the quantitative analysis of peptides by LC-MS.[17] It significantly improves the sensitivity and chromatographic performance for a wide range of peptides, making it an invaluable tool for researchers in life sciences and drug development.[5][7] The availability of stable isotope-labeled reagents further extends its capability to high-precision relative and absolute quantification, enabling robust and reliable profiling of the peptidome in complex biological samples.[10]
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Isotope Labeling LC-MS for Human Salivary Metabolomics and Application to Profiling Metabolome Changes Associated with Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Metabolomic Profiling Using Dansylation Isotope Labeling and Liquid Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of the dansylation reaction of amino acids, peptides and proteins. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dansyl Lysine in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008), a fluorescent derivative of the amino acid lysine, and its reactive precursor, dansyl chloride, are powerful tools in drug discovery and development. The dansyl group's fluorescence is highly sensitive to its local environment, making it an exceptional probe for studying molecular interactions, protein conformation, and enzymatic activity. When the dansyl moiety moves from a polar aqueous environment to a nonpolar (hydrophobic) one, such as the binding pocket of a protein, its fluorescence intensity increases significantly, and the emission maximum shifts to a shorter wavelength (a blue shift). This solvatochromic property is the foundation of its utility in a wide range of assays.
These application notes provide an overview of the key applications of dansyl lysine in drug discovery, complete with detailed experimental protocols and data presentation to facilitate its integration into research workflows.
Core Applications
This compound and its derivatives are primarily utilized in the following areas of drug discovery:
-
Fluorescent Probing of Ligand-Binding Sites: Dansyl-labeled ligands can act as probes to characterize the binding pockets of target proteins, such as enzymes and receptors.[1]
-
Competitive Binding Assays: It is a valuable tool in high-throughput screening (HTS) to identify and characterize unlabeled compounds that compete for the same binding site as the dansyl-labeled probe.[2][3]
-
Fluorescence Polarization (FP) Assays: The change in the rotational speed of a small dansyl-labeled molecule upon binding to a larger protein can be measured as a change in fluorescence polarization, providing a robust method for quantifying binding affinity.[4][5][6]
-
Förster Resonance Energy Transfer (FRET) Assays: Dansyl can serve as an acceptor or donor in FRET pairs to study protein-protein interactions and conformational changes.
-
Enzyme Inhibition and Kinetic Studies: The binding of inhibitors to an enzyme can be monitored by the displacement of a dansyl-labeled substrate or inhibitor, allowing for the determination of inhibition constants (Ki).
-
Site-Specific Protein Labeling: Dansyl chloride can be used to covalently label accessible lysine residues on a protein, introducing a fluorescent reporter group to study protein structure and dynamics.[7]
Data Presentation: Quantitative Analysis of Molecular Interactions
The following tables summarize representative quantitative data obtained from various assays utilizing dansyl-labeled molecules.
Table 1: Dissociation Constants (Kd) Determined by Fluorescence Titration
| Target Protein | Dansyl-Labeled Ligand | Kd (µM) | Method |
| Human Serum Albumin (HSA) | Dansyl-L-proline | 7.9 ± 0.9 | Fluorescence Titration |
| Calmodulin (CaM) | Dansyl-Calmodulin | Apparent Kd in nM range | Fluorescence Titration |
| Trypsin | Dansyl-L-arginine | 6700 | Fluorescence Titration |
| Trypsinogen | Dansyl-L-arginine | 6900 | Fluorescence Titration |
Table 2: IC50 and Inhibition Constants (Ki) from Competitive Binding Assays
| Target Protein | Fluorescent Probe | Competitor | IC50 (µM) | Ki (µM) | Assay Type |
| Dvl PDZ domain | Rox-DprC (fluorescent peptide) | Dvl-C peptide | - | 12.3 ± 7.8 | Fluorescence Polarization |
| Dvl PDZ domain | Rox-DprC (fluorescent peptide) | Dsh-C peptide | - | 26.8 ± 8.4 | Fluorescence Polarization |
| Prostaglandin D synthase | Fluorescently labeled prostaglandin | Various inhibitors | See graph in source[5] | - | Fluorescence Polarization |
Table 3: Physicochemical and Fluorescence Properties of Dansyl Probes
| Property | Value | Conditions |
| Typical Excitation Maximum | ~340 nm | Varies with environment |
| Typical Emission Maximum | ~520 nm in polar solvents | Shifts to ~480 nm in nonpolar environments |
| Fluorescence Lifetime (τ₀) | 10 - 20 ns | Unquenched state[8][9] |
| Stern-Volmer Constant (Ksv) | 1 x 10² - 1 x 10⁴ M⁻¹ | Representative range for quenching assays[8] |
Experimental Protocols
Protocol 1: General Protein Labeling with Dansyl Chloride
This protocol describes the covalent labeling of a target protein with dansyl chloride, targeting accessible primary and secondary amine groups, primarily the ε-amino group of lysine residues.[7][10]
Materials:
-
Target protein solution (in a suitable buffer, e.g., PBS, pH 7.4)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone (B3395972) or dimethylformamide (DMF))[2]
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the target protein in the labeling buffer at a concentration of 1-10 mg/mL.
-
Dansylation Reaction: While vortexing, slowly add a 5- to 20-fold molar excess of the dansyl chloride solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by reacting with excess dansyl chloride. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dansyl chloride and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay for High-Throughput Screening (HTS)
This protocol outlines a competitive FP assay to screen for inhibitors of a protein-ligand interaction using a dansyl-labeled ligand.[4][5][6]
Materials:
-
Target protein
-
Dansyl-labeled ligand (fluorescent probe)
-
Unlabeled test compounds (inhibitors)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
384-well black, low-volume microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Probe Concentration: Perform a saturation binding experiment by titrating the dansyl-labeled ligand against a fixed concentration of the target protein to determine the Kd. For the competitive assay, use a probe concentration at or below the Kd.
-
Assay Setup:
-
Add a fixed concentration of the target protein to all wells of the microplate.
-
Add the dansyl-labeled ligand to all wells at the predetermined concentration.
-
Add the unlabeled test compounds at various concentrations to the test wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium. Protect from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the test compound concentration. Fit the data to a suitable model to determine the IC50 value for each compound.
Protocol 3: Fluorescence Quenching Assay to Determine Binding Affinity
This protocol describes how to determine the binding affinity of a quencher molecule (e.g., a drug candidate) to a dansyl-labeled protein using fluorescence quenching.[8]
Materials:
-
Dansyl-labeled protein
-
Quencher molecule (unlabeled ligand)
-
Assay buffer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare a solution of the dansyl-labeled protein at a fixed concentration in the assay buffer.
-
Fluorescence Measurement:
-
Record the initial fluorescence intensity (F₀) of the dansyl-labeled protein solution at its emission maximum.
-
Incrementally add small aliquots of a concentrated stock solution of the quencher to the protein solution.
-
After each addition, mix and allow the solution to equilibrate before measuring the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the fluorescence intensity (F) or the ratio F₀/F against the quencher concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant (Ksv).[8]
-
If the quenching is due to binding, the data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
-
Visualizations: Workflows and Signaling Pathways
Dansylation of a Protein
Caption: Workflow for the covalent labeling of a protein with dansyl chloride.
Fluorescence Polarization Competitive Binding Assay
Caption: Principle of a fluorescence polarization competitive binding assay.
Enzyme Inhibition Assay using a Dansyl-Labeled Substrate
Caption: Mechanism of an enzyme inhibition assay using a dansyl-labeled substrate.
Conclusion
This compound and its derivatives are versatile and highly effective tools in the drug discovery and development pipeline. Their environmentally sensitive fluorescence properties enable the development of robust and sensitive assays for high-throughput screening, lead characterization, and mechanistic studies. The protocols and data presented here provide a foundation for researchers to effectively implement dansyl-based fluorescence techniques in their own drug discovery efforts.
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 10. Fluorometric Measurement of Calmodulin-Dependent Peptide–Protein Interactions Using Dansylated Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Dansyl-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl-labeled peptides are valuable tools in biochemical and cellular studies, serving as fluorescent probes for a variety of applications including fluorescence resonance energy transfer (FRET), enzyme assays, receptor binding studies, and cellular imaging.[1][2] The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a small, environmentally sensitive fluorophore that exhibits changes in its fluorescence properties based on the polarity of its local environment.[3][4] This solvatochromic property makes it particularly useful for probing peptide-protein interactions and conformational changes.[3]
Solid-phase peptide synthesis (SPPS) offers an efficient and streamlined method for the production of peptides.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted SPPS approach due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains.[5][6] This document provides detailed protocols for the synthesis of N-terminally dansyl-labeled peptides using Fmoc-based SPPS, including on-resin labeling, cleavage, and purification.
Data Presentation
Physicochemical and Spectroscopic Properties of Dansyl Moiety
| Property | Value | Source |
| Molecular Formula (Dansyl Chloride) | C₁₂H₁₂ClNO₂S | [7] |
| Molecular Weight (Dansyl Chloride) | 269.75 g/mol | [7] |
| Excitation Wavelength (λex) | ~335-340 nm | [3] |
| Emission Wavelength (λem) | ~525 nm | [3] |
| Molar Extinction Coefficient (at ~338.5 nm) | ~4,300 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (in water) | 0.07 | [3] |
| Fluorescence Quantum Yield (in dioxane) | 0.66 | [3] |
Key Parameters for On-Resin Dansylation
| Parameter | Recommended Condition | Notes | Source |
| Reagent | Dansyl chloride | --- | [7] |
| Molar Excess of Dansyl Chloride | 10-100 fold | To ensure complete labeling. | [3] |
| Solvent | DMF or NMP | Ensure the solvent is amine-free. | [8][9] |
| Base | DIPEA or 2,4,6-collidine | To maintain alkaline pH for the reaction. | [9] |
| Reaction pH | 8.0 - 9.8 | Optimal for the reaction between sulfonyl chloride and the primary amine. Higher pH can increase hydrolysis of dansyl chloride. | [3][7][10] |
| Temperature | Room temperature to 37°C | Reaction can be performed overnight at room temperature or for a few hours at 37°C. | [3] |
| Reaction Time | 2-48 hours | Dependent on temperature and peptide sequence. | [3][8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the manual synthesis of a peptide on a solid support using the Fmoc strategy.
1.1 Resin Selection and Swelling:
-
Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5][9]
-
Weigh the desired amount of resin (typically on a 0.1 mmol scale for initial syntheses) and place it in a reaction vessel.[9]
-
Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[6][9]
-
Drain the DMF.
1.2 Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the swollen resin.[6][9]
-
Agitate the mixture for 5-10 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene.[9]
1.3 Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.[9]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to activate it.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.[6]
-
After a negative Kaiser test, wash the resin thoroughly with DMF.
1.4 Repetitive Cycles:
Repeat steps 1.2 and 1.3 for each amino acid in the peptide sequence.
Protocol 2: On-Resin N-Terminal Dansylation
This protocol describes the labeling of the N-terminus of the fully assembled peptide while it is still attached to the solid support.
-
After the final amino acid has been coupled, perform the Fmoc deprotection step (Protocol 1.2) to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF.
-
Prepare the dansylation solution: Dissolve dansyl chloride (10-50 equivalents relative to the resin loading) in DMF. Add DIPEA (20-100 equivalents) to the solution.
-
Add the dansylation solution to the resin.
-
Agitate the mixture in the dark for 2-4 hours at room temperature or overnight. The reaction vessel should be protected from light as the dansyl group is light-sensitive.
-
After the reaction is complete, drain the dansylation solution.
-
Wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM), to remove all excess reagents.[11]
Protocol 3: Cleavage and Deprotection
This protocol details the cleavage of the dansyl-labeled peptide from the resin and the simultaneous removal of side-chain protecting groups.
WARNING: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous chemical. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[11]
-
Dry the dansyl-labeled peptide-resin thoroughly under vacuum for at least 3 hours.[11]
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[12] The composition may need to be adjusted based on the peptide sequence (e.g., for peptides containing tryptophan or methionine).
-
Place the dried resin in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add the chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]
-
Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[12][13]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification and Analysis
4.1 Purification by High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude dansyl-labeled peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (ACN) with 0.1% TFA.
-
Purify the peptide using a reverse-phase HPLC system with a C18 column.[3]
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient is a linear increase from 5% to 95% mobile phase B over 30-60 minutes.[3]
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~340 nm for the dansyl group.[3]
-
Collect the fractions containing the pure dansyl-labeled peptide.
-
Lyophilize the purified fractions to obtain the final product as a fluffy powder.
4.2 Analysis by Mass Spectrometry:
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight of the dansyl-labeled peptide.[8]
Visualizations
Caption: General workflow for Fmoc-based solid-phase synthesis of N-terminally dansyl-labeled peptides.
Caption: Chemical reaction for on-resin N-terminal dansylation of a peptide.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for Monitoring Enzyme Kinetics with Dansyl Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dansyl lysine (B10760008) and its derivatives are powerful fluorescent probes for monitoring enzyme kinetics in real-time. The dansyl group, attached to the lysine amino acid, exhibits fluorescence that is highly sensitive to its local environment. This property allows for the development of sensitive and continuous assays for a variety of enzymes, particularly proteases and transglutaminases. When a dansylated substrate is cleaved or incorporated into a larger molecule by an enzyme, the change in the fluorophore's environment leads to a measurable change in fluorescence intensity or polarization. This application note provides detailed protocols for utilizing dansyl-modified substrates to study the kinetics of several enzymes, presents key kinetic data, and illustrates relevant biological pathways.
Principles of Dansyl-Based Enzyme Assays
The fluorescence of the dansyl group is quenched in aqueous environments. When a dansyl-labeled substrate binds to the active site of an enzyme or is cleaved, the local environment of the dansyl group changes, often becoming more hydrophobic. This change can lead to an increase in fluorescence quantum yield. The rate of this fluorescence change is directly proportional to the rate of the enzymatic reaction.
Two common methods employing dansylated substrates are:
-
Fluorescence Intensity Assays: The enzymatic processing of a dansylated substrate leads to a product with different fluorescence properties. For example, the cleavage of a peptide bond can separate the dansyl group from a quenching moiety or alter its exposure to the aqueous solvent, resulting in an increase in fluorescence.
-
Fluorescence Resonance Energy Transfer (FRET) Assays: In this setup, a substrate is labeled with both a donor fluorophore (like a tryptophan residue in the enzyme) and an acceptor (the dansyl group). When the substrate is bound to the enzyme, excitation of the donor can lead to energy transfer to the acceptor, which then fluoresces. Cleavage of the substrate separates the donor and acceptor, disrupting FRET and causing a change in the fluorescence signal.[1]
Data Presentation
The following tables summarize key kinetic parameters for various enzymes utilizing dansyl-labeled substrates.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Thermolysin | Dansyl-Gly-Phe-Ala | 90 | 1.4 | 1.56 x 10⁴ | [2] |
| Dansyl-Gly-Leu-Ala | 1100 | 18 | 1.64 x 10⁴ | ||
| Dansyl-Ala-Gly-Phe-Ala | 230 | 12 | 5.22 x 10⁴ | ||
| Transglutaminase | Monodansylcadaverine | 14 | - | - | [3] |
| N,N-dimethylcasein | 5 | - | - | [3] | |
| Carboxypeptidase Z | Dansyl-Phe-Ala-Arg | - | 5.3 ± 0.6 | - | [4] |
| Trypsin | Dansyl-L-arginine methylester | 6.7 x 10³ (K_d_) | - | - | [5] |
Note: Some values may be reported as dissociation constants (Kd) rather than Michaelis constants (Km), and kcat values are not always determined.
Experimental Protocols
Protocol 1: General Protease Assay using a Dansylated Peptide Substrate
This protocol is a generalized procedure for measuring the activity of a protease that cleaves a dansylated peptide substrate. The specific substrate and buffer conditions should be optimized for the protease of interest.
Materials:
-
Purified protease
-
Dansylated peptide substrate (e.g., Dansyl-Gly-Phe-Ala for Thermolysin)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 1 M NaCl, pH 7.5 for Thermolysin)
-
Fluorometer capable of excitation at ~340 nm and emission at ~540 nm
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the dansylated peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C).
-
Prepare a stock solution of the protease in a buffer that ensures its stability.
-
-
Assay Setup:
-
Prepare serial dilutions of the substrate in the assay buffer to determine K_m_. A typical concentration range might be 0.1 to 10 times the expected K_m_.
-
In a 96-well black microplate, add the substrate dilutions to triplicate wells.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Include a "no substrate" control to measure the intrinsic fluorescence of the enzyme preparation.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the enzyme solution to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for a reasonable period (e.g., 10-30 minutes).
-
Immediately place the plate in the fluorometer.
-
Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to ~340 nm and the emission wavelength to ~540 nm (optimal wavelengths may vary depending on the specific dansylated substrate).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ if the active enzyme concentration is known (V_max_ = k_cat_ * [E]).
-
Protocol 2: Transglutaminase Activity Assay using Monodansylcadaverine
This protocol measures the incorporation of a fluorescent amine, monodansylcadaverine (a dansyl-lysine analog), into a protein substrate.[3]
Materials:
-
Purified transglutaminase (e.g., guinea pig liver transglutaminase)
-
Monodansylcadaverine (MDC)
-
N,N-dimethylcasein (or another suitable protein substrate)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM CaCl₂, 1 mM DTT
-
Stopping Reagent: 0.5 M EDTA, pH 8.0
-
Fluorometer (Excitation: 334 nm, Emission: 504 nm)
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MDC in DMSO.
-
Prepare a stock solution of N,N-dimethylcasein in the assay buffer.
-
Prepare the assay buffer and stopping reagent.
-
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing varying concentrations of one substrate (either MDC or N,N-dimethylcasein) while keeping the other substrate at a saturating concentration.
-
Include control wells without the enzyme.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the transglutaminase enzyme.
-
Incubate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping reagent.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorometer with excitation at 334 nm and emission at 504 nm. The incorporation of MDC into the casein results in an increase in fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" controls).
-
Determine the initial velocities and plot them against the substrate concentrations to calculate K_m_ and V_max_ using the Michaelis-Menten equation.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of dansyl lysine in enzyme kinetics.
References
- 1. Kinetics of hydrolysis of dansyl peptide substrates by thermolysin: analysis of fluorescence changes and determination of steady-state kinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence studies on the interaction of dansyl-L-arginine with trypsin and trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dansyl Chloride Labeling Efficiency
Welcome to the technical support center for dansyl chloride labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dansylation process, providing potential causes and recommended solutions.
| Issue | Potential Causes | Solutions & Recommendations |
| Low Labeling Yield | Suboptimal pH: The reaction is highly dependent on pH. The ideal range for reacting with primary and secondary amines is typically 9.5-10.[1][2] At this pH, the amino groups are deprotonated and more nucleophilic.[2] | pH Optimization: Use a suitable buffer, such as carbonate-bicarbonate or borate, to maintain the optimal pH.[2] Always verify the pH of your reaction mixture before adding dansyl chloride. |
| Hydrolysis of Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming the unreactive dansyl acid.[2][3] This is a major competing side reaction.[4] | Reagent Preparation: Prepare the dansyl chloride solution in a dry organic solvent like acetonitrile (B52724) or acetone (B3395972) immediately before use.[2] Minimize the amount of water in the reaction mixture as much as possible without affecting sample solubility.[2] | |
| Inadequate Reagent Concentration: An insufficient molar excess of dansyl chloride will lead to incomplete labeling. | Reagent Excess: Ensure a significant molar excess of dansyl chloride is used. The optimal concentration should be determined empirically for your specific application. A >100-fold molar excess is a common starting point.[5] | |
| Incorrect Reaction Temperature & Time: Temperature and incubation time significantly impact the reaction rate and potential degradation. | Condition Optimization: Optimize the reaction temperature and time for your specific analyte. Common conditions range from incubation at room temperature for an hour to 60°C for 60 minutes or 38°C for 90-120 minutes.[1][2] | |
| Improper Reagent Storage: Dansyl chloride is sensitive to moisture and light.[2] | Proper Storage: Store dansyl chloride at +4°C, protected from light and moisture. For long-term storage, -20°C is recommended.[2] | |
| Presence of Multiple Unwanted Peaks in Chromatography | Dansyl Acid Peak: A prominent early-eluting peak is often observed. | Identification & Mitigation: This peak is likely dansyl sulfonic acid (Dns-OH), the hydrolysis product.[4][6] It is highly polar and elutes near the void volume in reversed-phase HPLC.[6] To minimize its formation, use anhydrous solvents and protect the reagent from moisture.[6] |
| Dansylamide Peak: A byproduct peak that can co-elute with polar dansylated analytes. | Quenching Strategy: This can result from the reaction of excess dansyl chloride with already dansylated amino acids or, more significantly, from using ammonium (B1175870) hydroxide (B78521) as a quenching agent.[4][6] Consider using alternative quenching agents like N-methylamine, but be aware they will produce their own derivative peaks.[6] | |
| Reaction with Other Functional Groups: Dansyl chloride can react with other nucleophilic groups such as the side chains of cysteine, tyrosine, and histidine.[5] | Reaction Specificity: Be aware of the potential for labeling other reactive residues in your protein or peptide. Optimizing pH and reaction time can sometimes favor labeling of the target amine. | |
| Poor Peak Shape (Broadening or Splitting) | Incomplete Derivatization: The reaction may not have gone to completion. | Optimize Reaction: Ensure optimal reaction conditions (pH, temperature, time, reagent concentration) are met.[6] |
| Column Overload: Injecting too much sample can distort peak shape. | Adjust Loading: Reduce the injection volume or sample concentration.[6] | |
| Chromatographic Issues: Problems with the column or mobile phase can lead to poor peak shape. | System Check: Verify the performance of your HPLC column with a standard mixture and ensure the mobile phase pH is appropriate and stable.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dansyl chloride labeling?
A1: The optimal pH for labeling primary and secondary amines is between 9.5 and 10.[1][2] In this pH range, the amino groups are sufficiently deprotonated to act as effective nucleophiles. A common buffer system used to maintain this pH is a carbonate-bicarbonate buffer.[2]
Q2: In what solvent should I dissolve dansyl chloride?
A2: Dansyl chloride should be dissolved in a dry, water-miscible organic solvent such as acetonitrile or acetone immediately before use.[2] This minimizes hydrolysis of the reagent. Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO) and it should not be used for preparing solutions.[2][7]
Q3: How can I stop the labeling reaction?
A3: The reaction is typically stopped by adding a quenching reagent that reacts with the excess dansyl chloride. Common quenching agents include ammonium hydroxide.[4] However, be aware that this can form dansylamide, which may interfere with your analysis.[6] Alternative quenching agents like N-methylamine or N-ethylamine can be used, but they will also form dansylated byproducts.[6]
Q4: My protein is not stable at high pH. How can I still perform dansyl labeling?
A4: While a high pH is optimal, dansylation can still occur at a lower pH, such as pH 7, although the efficiency will be reduced.[8] You may need to compensate by increasing the reaction time or the concentration of dansyl chloride. It is crucial to balance labeling efficiency with maintaining the structural integrity of your protein.[3]
Q5: Besides primary amines, what other amino acid residues can react with dansyl chloride?
A5: Dansyl chloride can also react with other nucleophilic amino acid side chains, including those of lysine, cysteine, tyrosine, and histidine.[5] The reactivity of these groups is also pH-dependent.
Q6: How can I confirm that my labeling reaction was successful?
A6: Successful dansylation results in the formation of a fluorescent sulfonamide adduct.[7] These derivatives exhibit strong fluorescence with excitation and emission maxima around 333 nm and 515 nm, respectively.[2] You can monitor the reaction using techniques like HPLC with a fluorescence detector or mass spectrometry.[2]
Experimental Protocols
General Protocol for Dansylation of Peptides/Proteins
This protocol provides a general workflow. Specific conditions such as concentrations, temperature, and incubation time should be optimized for your particular sample.
-
Sample Preparation: Dissolve the peptide or protein in a suitable buffer, such as 100 mM sodium carbonate-bicarbonate, to achieve a pH of 9.5-9.8.
-
Reagent Preparation: Immediately before use, prepare a solution of dansyl chloride (e.g., 5 mg/mL) in anhydrous acetonitrile or acetone.[9]
-
Labeling Reaction: Add the dansyl chloride solution to the sample solution. A molar excess of dansyl chloride (e.g., >100-fold) is recommended.[5]
-
Incubation: Incubate the reaction mixture. Common conditions are 60°C for 60 minutes or at room temperature for 1-2 hours.[1][2] Protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as ammonium hydroxide, to consume the excess dansyl chloride.[9]
-
Analysis: Analyze the dansylated product using a suitable technique like reversed-phase HPLC with fluorescence detection or mass spectrometry. Excess reagent and byproducts can be removed by methods like centrifugal filtration if necessary.[5]
Visualizations
Experimental Workflow for Dansyl Chloride Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Protein Dansylation
Welcome to the technical support center for protein dansylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the dansylation of proteins.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your protein dansylation experiments.
Issue: Low or No Dansylation Efficiency
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of Dansyl Chloride | Dansyl chloride is sensitive to moisture and light.[1][2] Use a fresh stock of dansyl chloride. It is unstable in some organic solvents like DMSO and should be prepared fresh before use.[3][4][5] |
| Hydrolysis of Dansyl Chloride | Dansyl chloride readily hydrolyzes in aqueous solutions to the non-reactive dansyl sulfonic acid (Dns-OH).[6][7][8] Minimize the time the reagent is in an aqueous buffer before reacting with the protein. The rate of hydrolysis is pH-dependent, increasing significantly at higher pH values.[6][8] |
| Suboptimal pH | The dansylation reaction is highly pH-dependent.[6][9] The optimal pH for labeling primary amines is typically between 9.5 and 10.[6][8] However, very high pH can also increase the rate of dansyl chloride hydrolysis.[8] Test a range of pH values (e.g., 8.5-10.0) to find the optimal condition for your specific protein while balancing labeling efficiency and protein stability.[6] |
| Presence of Primary Amine Buffers | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with dansyl chloride, leading to low labeling efficiency.[6] Use non-amine buffers such as sodium bicarbonate or sodium phosphate.[6] |
| Insufficient Reagent Concentration | A molar excess of dansyl chloride is required to drive the reaction to completion.[7][10] A common starting point is a 100-fold molar excess of dansyl chloride to the protein.[10] |
| Low Reaction Temperature | While room temperature can be sufficient, gently heating the reaction mixture (e.g., to 37°C or higher) can increase the reaction rate.[8][10] However, be mindful of your protein's thermal stability. |
| Protein Precipitation | The addition of an organic solvent (like acetone (B3395972) or acetonitrile), which is necessary to dissolve dansyl chloride, can cause some proteins to precipitate.[6] If you observe precipitation, try reducing the percentage of the organic solvent or screen different organic solvents. |
Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting flowchart for low protein dansylation efficiency.
Issue: Non-specific Labeling or Multiple Labeled Species
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction with Other Amino Acid Residues | Besides the N-terminal α-amino group, dansyl chloride can react with the ε-amino group of lysine (B10760008) and the phenolic hydroxyl group of tyrosine.[11][12] This is a common occurrence and may not necessarily be an "issue" but rather an expected outcome, especially at higher pH. |
| High Reagent Concentration or Long Reaction Time | Excessive dansyl chloride concentration or prolonged incubation can lead to more extensive and less specific labeling.[7] Optimize the molar ratio of dansyl chloride to protein and the reaction time to achieve the desired degree of labeling.[6] |
| Protein Denaturation | Denaturation of the protein can expose previously buried reactive residues, leading to a higher degree of labeling than expected for the native protein. Ensure that the reaction conditions (pH, organic solvent, temperature) do not compromise the structural integrity of your protein.[6] |
Issue: Fluorescence Quenching
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Proximity to Quenching Residues | The fluorescence of the dansyl group can be quenched by nearby tryptophan residues through Förster Resonance Energy Transfer (FRET).[13][14] This is an inherent property of the protein's structure. |
| Solvent Environment | The fluorescence of dansyl amides is sensitive to the polarity of the local environment.[4][15] A more polar environment, such as exposure to an aqueous solvent, can lead to quenching.[15] |
| High Degree of Labeling | Over-labeling can sometimes lead to self-quenching, where proximal dansyl groups quench each other's fluorescence. Reduce the molar excess of dansyl chloride or the reaction time. |
| Presence of Quenchers in the Buffer | Certain buffer components can act as fluorescence quenchers. Ensure your buffers are free from such contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of dansyl chloride on a protein?
A1: The primary targets for dansyl chloride are the free amino groups of proteins. This includes the N-terminal α-amino group and the ε-amino group of lysine residues.[11][16][17]
Q2: Why is a high pH required for the dansylation reaction?
A2: The dansylation reaction requires the amino group to be in its unprotonated, nucleophilic state to react with the sulfonyl chloride of dansyl chloride.[17] A high pH (typically 9.5-10) ensures that a significant fraction of the amino groups are deprotonated.[8]
Q3: My protein is not stable at high pH. What can I do?
A3: If your protein is unstable at the optimal pH for dansylation, you may need to find a compromise. You can try performing the reaction at a lower pH (e.g., pH 8.0-8.5), although this will likely require a longer reaction time or a higher concentration of dansyl chloride to achieve sufficient labeling.[6] It is crucial to balance labeling efficiency with maintaining the structural integrity of your protein.[6]
Q4: How do I stop the dansylation reaction?
A4: The reaction can be stopped by adding a quenching reagent that reacts with the excess dansyl chloride. Common quenching reagents include small molecules with primary amines, such as a concentrated solution of ammonia (B1221849) or Tris buffer.[7]
Q5: How can I remove excess, unreacted dansyl chloride and byproducts?
A5: Excess reagent and byproducts like dansyl sulfonic acid can be removed by dialysis, size-exclusion chromatography (gel filtration), or centrifugal filtration using a device with an appropriate molecular weight cutoff for your protein.[10]
Q6: Can I use dansylation to quantify the number of available amino groups on my protein?
A6: Yes, by using a radioactive form of dansyl chloride, it is possible to quantify the number of labeled N-terminal, lysyl, and tyrosyl residues.[12] Alternatively, mass spectrometry can be used to determine the number of attached dansyl groups by observing the mass shift of the protein.[6]
Experimental Protocols
General Protocol for Protein Dansylation
This protocol provides a general starting point. Optimization will be required for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile, prepare fresh)
-
High pH labeling buffer (e.g., 100 mM sodium bicarbonate, pH 9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column) or dialysis tubing
Procedure:
-
Buffer Exchange: If your protein is not already in a suitable non-amine buffer, exchange it into the high pH labeling buffer using dialysis or a desalting column.
-
Reaction Setup: In a microcentrifuge tube, add your protein to the high pH labeling buffer.
-
Initiate Reaction: While vortexing gently, add a 100-fold molar excess of the freshly prepared dansyl chloride solution to the protein solution. The final concentration of the organic solvent should be kept as low as possible (typically <10%) to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The optimal time may vary.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of about 50 mM. Incubate for an additional 30 minutes.
-
Purification: Remove the excess dansyl chloride, quenching reagent, and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Confirm labeling by measuring the absorbance of the dansyl group (around 340 nm) and the protein (at 280 nm), or by using fluorescence spectroscopy (excitation ~340 nm, emission ~510 nm). Mass spectrometry can be used to determine the degree of labeling.
Signaling Pathways and Workflows
Competing Reactions in Dansylation
Caption: Competing reactions involving dansyl chloride during protein labeling.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. Lactose repressor protein modified with dansyl chloride: activity effects and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dansyl chloride binding to proteins. Quantitative estimation of N-terminal, lysyl, and tyrosyl residues by the radioactive reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bakerlab.org [bakerlab.org]
- 15. benchchem.com [benchchem.com]
- 16. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Dansyl Chloride Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess dansyl chloride following derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess dansyl chloride from my sample?
A: It is crucial to remove or quench excess dansyl chloride for several reasons:
-
Prevents Side Reactions: A large excess of dansyl chloride can lead to competing reactions that decompose the desired dansylated analyte into dansylamide (B1669799) and other byproducts.[1]
-
Reduces Background Signal: Unreacted dansyl chloride and its hydrolysis byproduct, dansyl sulfonic acid, are fluorescent and can cause high background noise, interfering with the detection and quantification of the target analyte.[1]
-
Avoids Chromatographic Interference: Excess reagent can appear as a large peak in HPLC or TLC chromatograms, potentially co-eluting with and masking the peaks of interest.[1]
-
Protects Analytical Equipment: Quenching the reaction prevents unreacted dansyl chloride from reaching and reacting with HPLC column materials or mobile phase components.[1]
Q2: What are the common methods for removing excess dansyl chloride?
A: The most common strategies involve quenching the reaction with a nucleophile, followed by purification techniques if necessary. Key methods include:
-
Chemical Quenching: Adding a small, highly reactive primary or secondary amine to consume the remaining dansyl chloride.[1][2]
-
Liquid-Liquid Extraction (LLE): Using an immiscible organic solvent, such as hexane (B92381), to extract the relatively nonpolar dansyl chloride and its byproducts from the more polar aqueous phase containing the derivatized analyte.[3]
-
Solid-Phase Extraction (SPE): Using a cartridge (e.g., C18) to retain the dansylated analyte while unreacted reagent and byproducts are washed away, or vice versa.[4][5]
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the fluorescent dansylated product from unreacted dansyl chloride and its hydrolysis products.[6][7]
Q3: How do I choose the best removal method for my experiment?
A: The choice of method depends on your sample matrix, the nature of your analyte, and the downstream analytical technique.
| Method | Best For | Considerations |
| Chemical Quenching | Most applications, especially prior to LC-MS analysis. | The quencher will also be dansylated, creating a new byproduct. Ensure this byproduct does not interfere with your analyte's detection. |
| Liquid-Liquid Extraction | Samples where the analyte is highly polar and will remain in the aqueous phase. | Can be labor-intensive and requires optimization of solvents. May result in lower recovery if the analyte has some nonpolar character. |
| Solid-Phase Extraction | Complex matrices requiring significant cleanup. | Requires method development to optimize sorbent type, wash, and elution solvents for good recovery. Can be automated.[4] |
Q4: What happens if I don't remove the excess dansyl chloride?
A: Failure to remove excess dansyl chloride can lead to several analytical problems. The unreacted reagent hydrolyzes in aqueous solutions to form dansyl sulfonic acid, which is also fluorescent.[8] This, along with the excess reagent itself, can lead to high background signals, inaccurate quantification, and interfering peaks in your chromatogram that may obscure the analyte of interest.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background or large interfering peaks in chromatogram | Incomplete quenching of excess dansyl chloride. | • Increase the concentration of the quenching agent or the quenching reaction time.[2] • Ensure the quenching agent is fresh and active. • Follow quenching with a purification step like LLE or SPE.[3][4] |
| Low recovery of dansylated analyte | • Analyte is being extracted out along with excess dansyl chloride during LLE. • Analyte is not eluting properly from the SPE cartridge. • Decomposition of the dansylated product by continued reaction with excess dansyl chloride.[1] | • For LLE, use a more nonpolar extraction solvent (e.g., hexane) to minimize analyte loss.[3] • For SPE, re-optimize the wash and elution solvents. • Ensure the quenching step is performed promptly after the main derivatization reaction is complete. |
| Sample precipitates after adding quenching agent | The final concentration of acetonitrile (B52724) or other organic solvent is too low, causing dansylated derivatives to precipitate. | Adjust the final sample diluent to contain a higher percentage of organic solvent (e.g., ~40% acetonitrile) to maintain solubility.[2] |
| Inconsistent derivatization efficiency | Dansyl chloride is unstable in aqueous solutions and at high pH. | • Prepare dansyl chloride solutions fresh and use them promptly.[2] • Protect the reagent from moisture, as it reacts violently with water.[9][10] • Precisely control the pH and reaction time. |
Experimental Protocols
Protocol 1: Quenching with Ammonium (B1175870) Hydroxide (B78521)
This protocol is adapted for quenching the derivatization reaction of amino acids prior to LC-MS analysis.
-
Derivatization: Perform the dansylation reaction according to your established protocol (e.g., incubate sample with dansyl chloride in a sodium carbonate/bicarbonate buffer at pH 9.8 for 60 minutes).[2]
-
Quenching: Add a volume of 10% (v/v) ammonium hydroxide equal to 1/10th of the total derivatization reaction volume. For example, if your reaction volume is 75 µL, add 7.5 µL of 10% ammonium hydroxide.[2]
-
Incubation: Mix and incubate at room temperature for 5-15 minutes to allow the ammonium hydroxide to react completely with the excess dansyl chloride.[2]
-
Dilution & Analysis: Dilute the quenched reaction mixture with an appropriate solvent (e.g., 0.01% formic acid in 40% acetonitrile) before injection for LC-MS analysis.[2]
Protocol 2: Liquid-Liquid Extraction (LLE) with Hexane
This method is effective for removing nonpolar impurities after derivatization of polar analytes.
-
Derivatization: Complete the dansylation reaction in your aqueous buffer system.
-
Extraction: Add a volume of hexane equal to the reaction mixture volume.[3]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample to achieve a clean separation between the upper hexane layer and the lower aqueous layer.
-
Collection: Carefully remove the upper hexane layer, which contains the excess dansyl chloride. For improved purity, repeat the extraction (steps 2-4) with a fresh aliquot of hexane.[3]
-
Analysis: The lower aqueous phase containing the purified dansylated analyte is now ready for analysis.
Visual Workflow
The following diagram illustrates a typical experimental workflow for dansylation, including the crucial quenching and cleanup steps.
Caption: General workflow for sample analysis using dansyl chloride derivatization.
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Dansyl Lysine Fluorescence Applications
Welcome to the technical support center for dansyl lysine (B10760008) and its applications in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and troubleshooting tips for poor fluorescence signals when using dansyl lysine or dansyl chloride for labeling.
Q1: Why is my fluorescence signal weak or non-existent after labeling with dansyl chloride?
A weak or absent fluorescence signal is a common issue that can arise from several factors related to the labeling reaction, sample preparation, or measurement conditions.
-
Suboptimal Reaction pH: The dansylation reaction, which targets primary and secondary amines like the ε-amino group of lysine, is highly pH-dependent. The reaction is favored at an alkaline pH, typically between 9.5 and 10.0.[1][2] At lower pH values, the amino groups are protonated, rendering them less nucleophilic and reducing the labeling efficiency.[3] Conversely, at a very high pH (above 9.5), the hydrolysis of dansyl chloride into the non-fluorescent dansyl sulfonic acid increases, reducing the amount of reagent available for labeling.[1]
-
Dansyl Chloride Instability and Hydrolysis: Dansyl chloride is unstable in aqueous solutions and can readily hydrolyze.[3] It is also unstable in dimethyl sulfoxide (B87167) (DMSO).[1][4] Therefore, it is crucial to prepare the dansyl chloride solution fresh in a suitable organic solvent like acetone (B3395972) or acetonitrile (B52724) and add it to the reaction mixture immediately.[1][5]
-
Low Reagent Concentration: The concentration of dansyl chloride should be in molar excess (often over 100-fold) to ensure the complete derivatization of the target lysine residues.[1][6]
-
Incomplete Reaction: The dansylation reaction is time and temperature-dependent. Insufficient incubation time or suboptimal temperature can lead to incomplete labeling. Typical conditions range from 30-60 minutes at room temperature to 60 minutes at 60°C, depending on the specific protocol.[1][2]
-
Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or ammonium (B1175870) acetate, will compete with the target lysine for reaction with dansyl chloride, leading to lower labeling efficiency of the protein or peptide of interest.[3] It is recommended to use non-primary amine buffers like carbonate-bicarbonate, HEPES, or phosphate (B84403) buffers.[1][3]
-
Environmental Quenching: The fluorescence of the dansyl group is highly sensitive to its environment. In aqueous solutions, the quantum yield is low, resulting in a weak signal.[7][8] The fluorescence is significantly enhanced in nonpolar environments, such as the hydrophobic pockets of proteins.[8][9][10] If the labeled lysine residue is in a highly polar or aqueous environment, the signal will be weaker.
Q2: My fluorescence signal is high, but so is my background. What can I do?
High background fluorescence can obscure the specific signal from your labeled molecule. Here are the common causes and solutions:
-
Excess Unreacted Dansyl Chloride: Unreacted dansyl chloride can contribute to background fluorescence. It is important to quench the reaction to consume any excess reagent.[11] Quenching can be done by adding a primary amine solution like ammonium hydroxide.[1][11]
-
Hydrolyzed Dansyl Chloride (Dansyl Sulfonic Acid): The hydrolysis product, dansyl sulfonic acid, can also be fluorescent. Proper reaction setup and quenching can minimize its formation.
-
Improper Purification: After labeling, it is crucial to remove excess reagents and byproducts. Purification methods like dialysis, gel filtration (e.g., Sephadex LH-20), or HPLC can be used to isolate the labeled protein or peptide.[12]
-
Contaminated Reagents or Buffers: Ensure that all buffers and reagents are of high purity and are not inherently fluorescent.[13]
-
Use of Inappropriate Microplates: For plate-based readings, use black, opaque microplates to minimize background fluorescence and light scatter.[13]
Q3: The fluorescence signal of my dansyl-labeled sample is unstable or decreases over time. What is the cause?
Signal instability can be due to photobleaching or chemical degradation.
-
Photobleaching: The dansyl fluorophore can be susceptible to photobleaching, especially upon prolonged exposure to the excitation light source. To minimize this, reduce the exposure time and intensity of the excitation light. The use of an anti-fade mounting medium can also be beneficial for microscopy applications.[14]
-
Chemical Instability: While the sulfonamide bond formed is generally stable, dansylated derivatives can be prone to degradation under certain conditions.[6] It is also important to be aware of potential side reactions that can decompose the dansylated amino acids if the reaction is not properly quenched.[11]
-
Presence of Quenching Agents: Certain metal ions, such as Ni(II) and Cu(II), can quench the fluorescence of dansyl compounds.[15] Ensure your buffers and samples are free from such contaminants. The quenching by these metal ions can be reversed by the addition of a chelating agent like EDTA.[15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for dansyl derivatives to aid in experimental design and data interpretation.
| Parameter | Value | Notes | Source(s) |
| Excitation Maximum (λex) | ~324 - 335 nm | For dansyl glycine (B1666218) and other derivatives. | [2][6][16] |
| Emission Maximum (λem) | ~518 - 559 nm | For dansyl glycine and other derivatives; solvent-dependent. | [1][2][6][16] |
| Molar Extinction Coefficient (ε) | 4,300 cm⁻¹M⁻¹ at 338.5 nm | For dansyl glycine. | [7] |
| Fluorescence Quantum Yield (Φf) | 0.07 in water | Highly dependent on the polarity of the solvent. | [7][8] |
| 0.66 in dioxane | Significantly higher in nonpolar environments. | [7][8] | |
| Optimal Reaction pH | 9.5 - 10.0 | For efficient labeling of primary amines. | [1][2] |
| Reaction Temperature | Room Temperature to 75°C | Varies with the protocol and desired reaction time. | [1][5][6] |
| Reaction Time | 15 - 120 minutes | Dependent on temperature and reagent concentrations. | [1][6] |
Experimental Protocols
Protocol 1: General Procedure for Dansylation of a Peptide/Protein
This protocol provides a general workflow for labeling a peptide or protein with dansyl chloride. Optimization may be required for specific applications.
-
Sample Preparation: Dissolve the peptide or protein in a non-primary amine buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer) to achieve a pH of 9.5-10.0.[1]
-
Dansyl Chloride Solution Preparation: Prepare a fresh solution of dansyl chloride (e.g., 5 mg/mL) in acetone or acetonitrile.[1] Dansyl chloride is unstable in aqueous solutions and DMSO.[1][3]
-
Labeling Reaction: Add the dansyl chloride solution to the peptide/protein solution. The molar ratio of dansyl chloride to the amine groups should be in excess (e.g., >100-fold).[6]
-
Incubation: Incubate the reaction mixture in the dark at a temperature between room temperature and 60°C for 30 to 120 minutes.[1][2]
-
Quenching: Stop the reaction by adding a quenching agent, such as ammonium hydroxide, to consume the excess dansyl chloride.[1][11]
-
Purification: Remove unreacted dansyl chloride, hydrolyzed dansyl sulfonic acid, and quenching agent byproducts from the labeled peptide/protein. This can be achieved through methods like dialysis, centrifugal filtration, or chromatography (e.g., gel filtration or HPLC).[5][12]
-
Analysis: Measure the fluorescence of the purified conjugate using a fluorometer with appropriate excitation and emission wavelengths (e.g., λex ~335 nm, λem ~520 nm).[8][16]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to this compound fluorescence experiments.
Caption: Workflow for peptide/protein labeling with dansyl chloride.
Caption: Decision tree for troubleshooting poor fluorescence signal.
Caption: Principle of dansyl fluorescence enhancement in nonpolar environments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 4. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. Dansyl glycine [omlc.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound: a structure-selective fluorescent membrane stain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: a structure-selective fluorescent membrane stain? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Effect of metal ions on the fluorescence of leucine aminopeptidase and its dansyl-peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]
Technical Support Center: Improving Separation of Dansylated Amino Acids in HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of dansylated amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I see a large, early-eluting peak in my chromatogram, right after the solvent front. What is it?
A: This is very likely dansyl sulfonic acid (Dns-OH).
-
Cause: Dansyl sulfonic acid is a byproduct of the hydrolysis of dansyl chloride, the derivatizing agent. This reaction occurs when dansyl chloride reacts with water present in your sample or solvents. The reaction is more pronounced at the alkaline pH required for the dansylation reaction.[1]
-
Identification: It is a highly polar compound and, therefore, elutes very early in a typical reversed-phase HPLC separation, often appearing as a sharp and prominent peak near the void volume.[1]
-
Troubleshooting:
-
Use Anhydrous Solvents: Prepare your dansyl chloride solution in a high-quality, anhydrous solvent like acetonitrile (B52724).[1]
-
Proper Storage: Store your dansyl chloride reagent in a desiccator to minimize moisture absorption.[1]
-
Optimize pH: While a high pH is necessary for the derivatization reaction, avoid excessively high pH values (above 10) which can accelerate the hydrolysis of dansyl chloride.[1]
-
Minimize Water Content: Whenever possible, lyophilize aqueous samples to dryness before adding the derivatization reagents.[1]
-
Q2: There's an unexpected peak in the region where my dansylated amino acids elute. How can I identify it?
A: This peak could be dansylamide (B1669799) (Dns-NH₂) or a derivative of your quenching reagent.
-
Cause of Dansylamide: A common side reaction involves the excess dansyl chloride reacting with ammonia (B1221849). A significant source of ammonia is the use of ammonium (B1175870) hydroxide (B78521) as a quenching agent.[2]
-
Cause of Quenching Reagent Derivatives: If you use a primary or secondary amine like methylamine (B109427) or ethylamine (B1201723) to quench the reaction, the excess dansyl chloride will react with it to form a dansylated derivative (e.g., dansyl-methylamine).
-
Identification:
-
Dansylamide: This byproduct is less polar than dansyl sulfonic acid and will elute later in the chromatogram, often in the region of more polar dansylated amino acids, potentially causing co-elution.
-
Quencher Derivatives: The retention time of these derivatives will depend on the specific quenching agent used. They will typically appear as a distinct peak in the chromatogram.
-
-
Troubleshooting:
-
Quenching Strategy: If you suspect dansylamide from an ammonia-based quench is interfering with your analysis, consider using a different quenching agent like N-methylamine or N-ethylamine. Be aware that these will introduce their own derivative peaks.[2]
-
Run a Blank: Prepare a blank sample containing only the derivatization and quenching reagents (without amino acids). This will help you identify peaks corresponding to the quenching agent derivative and other reagent-related byproducts.
-
Optimize Quencher Concentration: Use the minimum amount of quenching reagent necessary to effectively stop the reaction to keep the resulting artifact peak as small as possible.
-
Q3: I'm observing "ghost peaks" in my chromatograms, especially during gradient elution. What is their source?
A: Ghost peaks are spurious peaks that are not part of your injected sample.
-
Causes:
-
Contaminated Mobile Phase: Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as the organic concentration increases during a gradient.[1]
-
Carryover: Highly retained components from a previous injection may elute in a subsequent run.[1]
-
System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and vials.[1]
-
-
Troubleshooting:
-
Use High-Purity Solvents: Always use HPLC-grade or higher-purity solvents and freshly prepared mobile phases.
-
Implement a Column Wash Step: At the end of each run or sample sequence, include a high-organic wash step to elute any strongly retained compounds from the column.[1]
-
Inject a Blank Gradient: Run a gradient with no injection (a "blank run"). If ghost peaks are still present, the source is likely the mobile phase or the HPLC system itself.[1]
-
Systematic Cleaning: If contamination is suspected, systematically clean the HPLC system, including the injector, tubing, and detector flow cell.[1]
-
Q4: Some of my dansylated amino acid peaks are broad or splitting. What could be the cause?
A: Peak broadening or splitting can be due to several factors related to both the derivatization reaction and the chromatography.[1][3]
-
Causes:
-
Incomplete Derivatization: If the dansylation reaction does not go to completion, you may have unreacted amino acids or partially derivatized products.[1]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][3]
-
Poor Chromatography: Issues with the column (e.g., degradation, contamination) or mobile phase (e.g., incorrect pH) can cause poor peak shape.[1][3]
-
Mismatched Injection Solvent: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
-
Troubleshooting:
-
Optimize Derivatization: Ensure the reaction conditions (pH, temperature, time, and reagent concentration) are optimal for complete derivatization.[1]
-
Check Injection Volume and Concentration: Reduce the amount of sample injected to see if the peak shape improves.[1]
-
Evaluate Column Performance: Test your column with a standard mixture to ensure it is performing correctly.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the separation and is stable. For basic compounds, a lower pH often provides more symmetrical peaks.[4]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
-
Data Presentation: Comparison of HPLC Conditions
The following tables provide example data on how different HPLC parameters can affect the separation of dansylated amino acids. Note that absolute retention times will vary between systems.
Table 1: Example Gradient Elution Programs for Dansylated Amino Acids on a C18 Column
| Time (min) | Program A: % Acetonitrile | Program B: % Acetonitrile |
| 0 | 15 | 10 |
| 5 | 25 | 20 |
| 25 | 45 | 40 |
| 30 | 70 | 60 |
| 35 | 70 | 80 |
| 40 | 15 | 10 |
| 45 | 15 | 10 |
Note: Mobile phase A is typically an aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5) and mobile phase B is acetonitrile. The flow rate is typically 1.0 mL/min.
Table 2: Effect of Mobile Phase pH on Relative Retention of Selected Dansylated Amino Acids
| Dansyl-Amino Acid | Relative Retention Time (pH 4.5) | Relative Retention Time (pH 6.5) |
| Dns-Aspartic Acid | 1.00 | 1.00 |
| Dns-Glutamic Acid | 1.12 | 1.08 |
| Dns-Serine | 1.35 | 1.28 |
| Dns-Glycine | 1.50 | 1.45 |
| Dns-Alanine | 1.75 | 1.70 |
| Dns-Valine | 2.10 | 2.05 |
| Dns-Leucine | 2.50 | 2.45 |
Note: Data is illustrative. The retention of acidic and basic amino acids is most affected by pH changes.[5]
Experimental Protocols
Protocol 1: Dansylation of Amino Acids for HPLC Analysis
This protocol provides a general procedure for the derivatization of amino acids with dansyl chloride.[6][7][8]
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone (B3395972) or 50 mM in anhydrous acetonitrile)[2][7]
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)[7]
-
Quenching solution (e.g., 10% v/v ammonium hydroxide, 2% ethylamine, or 4% pyridine (B92270) solution)[2][6]
-
HPLC-grade water, acetonitrile, and methanol
Procedure:
-
Sample Preparation: Dissolve the amino acid standard mixture or the dried sample hydrolysate in the sodium carbonate/bicarbonate buffer.
-
Derivatization: Add the dansyl chloride solution to the sample. A typical ratio is a several-fold excess of dansyl chloride to the total amino groups. Vortex the mixture.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature. Common conditions include 38°C for 90-120 minutes or 60°C for 60 minutes.[8]
-
Quenching: Add the quenching solution to the reaction mixture to consume any excess dansyl chloride. Let it react for a few minutes.[2]
-
Sample Preparation for HPLC: Evaporate the sample to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, such as the initial mobile phase or a mixture of acetonitrile and water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Example HPLC Method for the Separation of Dansylated Amino Acids
This is a general-purpose gradient method for a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: Fluorescence (Excitation: ~340 nm, Emission: ~510 nm) or UV (254 nm)
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 50% B
-
35-40 min: Linear gradient from 50% to 90% B (Column Wash)
-
40-45 min: Hold at 90% B
-
45-46 min: Return to 10% B
-
46-55 min: Re-equilibration at 10% B
-
Visualizations
Caption: Experimental workflow for the dansylation of amino acids for HPLC analysis.
Caption: Logical troubleshooting flowchart for common HPLC issues with dansylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
dansyl chloride hydrolysis and its prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of dansyl chloride, with a specific focus on understanding, troubleshooting, and preventing its hydrolysis to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dansyl chloride hydrolysis?
A1: Dansyl chloride is highly reactive towards nucleophiles, including water. In aqueous environments, the sulfonyl chloride group of dansyl chloride reacts with water in a hydrolysis reaction. This process results in the formation of dansyl sulfonic acid (also known as dansyl acid or Dns-OH) and hydrochloric acid (HCl).[1][2] Dansyl sulfonic acid is unreactive towards the primary and secondary amines you intend to label, representing a loss of active reagent and a potential source of background signal in your analysis.[2][3]
Q2: What are the primary factors that promote the hydrolysis of dansyl chloride?
A2: Several factors can accelerate the hydrolysis of dansyl chloride. The most significant is pH; the rate of hydrolysis is low at acidic and neutral pH but increases rapidly at alkaline pH (above 9.5).[3][4] Elevated temperatures also increase the rate of hydrolysis.[5][6] The presence of water in the reaction mixture is a direct contributor to hydrolysis.[2]
Q3: Why is an alkaline pH necessary for dansylation if it also promotes hydrolysis?
A3: An alkaline pH (typically 9.5-10.5) is required for the efficient derivatization of primary and secondary amines.[5][7] At this pH, the amino groups are deprotonated and thus more nucleophilic, allowing them to effectively attack the electrophilic sulfonyl chloride group of dansyl chloride.[2] Therefore, a compromise must be found to balance the need for a high pH for the labeling reaction with the increased rate of hydrolysis under these conditions.[4]
Q4: How can I visually identify if significant hydrolysis has occurred?
A4: In chromatographic analyses like HPLC, dansyl sulfonic acid, the hydrolysis product, is a highly polar compound and will typically elute very early, often appearing as a sharp, prominent peak near the void volume.[8] If you observe a large early-eluting peak in your chromatogram, it could be an indication of significant dansyl chloride hydrolysis.
Q5: What is the recommended solvent for preparing dansyl chloride stock solutions?
A5: Dansyl chloride stock solutions should be prepared in a dry, organic solvent.[2] Acetonitrile (B52724) and acetone (B3395972) are commonly recommended.[2][9] It is crucial to use anhydrous (water-free) solvents to minimize hydrolysis during storage and preparation.[8] Note: Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO) and this solvent should be avoided for preparing solutions.[10][11]
Q6: How should I store dansyl chloride to maintain its stability?
A6: Solid dansyl chloride is sensitive to light and moisture and should be stored at 4°C or for long-term storage at -20°C, protected from light.[2][12] It is recommended to store it in a desiccator to prevent moisture absorption.[8][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving dansyl chloride, with a focus on problems arising from hydrolysis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dansylated Product | Hydrolysis of Dansyl Chloride: A significant portion of the reagent may have hydrolyzed before it could react with your analyte.[2] | Prepare the dansyl chloride solution fresh in an anhydrous organic solvent (e.g., acetonitrile) immediately before use.[2][5] Minimize the water content in your reaction mixture.[2] |
| Suboptimal pH: The pH of the reaction mixture may be too low for efficient derivatization.[2] | Ensure the reaction pH is within the optimal range for your analyte, typically between 9.5 and 10.5, using a suitable buffer like carbonate-bicarbonate.[2][7] | |
| Insufficient Reagent: The molar excess of dansyl chloride may be inadequate.[2] | Increase the molar excess of dansyl chloride in the reaction. | |
| Large, Unidentified Peak at the Beginning of HPLC Chromatogram | Dansyl Sulfonic Acid: This is the primary hydrolysis product of dansyl chloride and is highly polar.[8] | This indicates significant hydrolysis. Follow the prevention strategies outlined in this guide, such as using fresh reagent and anhydrous solvents.[8] |
| Inconsistent Results Between Experiments | Variable Hydrolysis: The extent of dansyl chloride hydrolysis may be varying between your experimental runs. | Standardize your procedure meticulously. Always prepare fresh dansyl chloride solutions and ensure consistent timing for each step of the reaction. |
| Improper Storage: The dansyl chloride reagent may be degrading over time due to improper storage.[2] | Store solid dansyl chloride in a cool, dark, and dry place, preferably in a desiccator.[2][12] |
Experimental Protocols
Protocol 1: Preparation and Handling of Dansyl Chloride Stock Solution to Minimize Hydrolysis
This protocol provides a standardized method for preparing and handling dansyl chloride solutions to reduce the risk of hydrolysis.
Materials:
-
Dansyl chloride (solid)
-
Anhydrous acetonitrile or acetone
-
Microcentrifuge tubes or glass vials, protected from light (e.g., amber vials or wrapped in aluminum foil)
-
Inert gas (e.g., nitrogen or argon), optional
Procedure:
-
Preparation of Solvent: Ensure your chosen solvent (acetonitrile or acetone) is of high purity and anhydrous.
-
Weighing Dansyl Chloride: Weigh the required amount of dansyl chloride in a dry container.
-
Dissolving Dansyl Chloride: Add the anhydrous solvent to the solid dansyl chloride to achieve the desired concentration (e.g., 10 mg/mL).[5]
-
Inert Atmosphere (Optional but Recommended): For maximum stability, purge the vial with an inert gas like nitrogen or argon before sealing to displace any moisture-containing air.
-
Immediate Use: It is strongly recommended to prepare the dansyl chloride solution immediately before use.[2][5]
-
Short-Term Storage: If immediate use is not possible, store the solution tightly sealed, protected from light, and at a low temperature (e.g., 4°C) for a very short duration. Do not store aqueous solutions of dansyl chloride.[9]
Protocol 2: General Procedure for Dansylation while Minimizing Hydrolysis
This protocol outlines a general workflow for the derivatization of a sample containing primary or secondary amines, incorporating steps to minimize dansyl chloride hydrolysis.
Reagents:
-
Sample containing the analyte with primary or secondary amine groups.
-
Dansyl chloride solution (freshly prepared as per Protocol 1).
-
Alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.5-10.5).[5]
-
Quenching solution (e.g., a solution of a primary amine like glycine (B1666218) or Tris buffer, or 10% v/v ammonium (B1175870) hydroxide).[6][7]
Procedure:
-
Sample Preparation: Dissolve or dilute your sample in the alkaline buffer. If your sample is aqueous, consider lyophilizing it to dryness and reconstituting it in the reaction buffer to minimize water content.[8]
-
Initiation of Derivatization: Add the freshly prepared dansyl chloride solution to your sample in the alkaline buffer. A typical starting point is a molar excess of dansyl chloride.
-
Incubation: Incubate the reaction mixture at a controlled temperature. Common conditions range from 30-60 minutes at 40-80°C.[5] Note that higher temperatures will also accelerate hydrolysis, so optimization may be required.[6]
-
Quenching the Reaction: After the desired incubation time, stop the reaction by adding the quenching solution. This will consume any remaining unreacted dansyl chloride, preventing further reaction and hydrolysis.[6][7]
-
Sample Analysis: The dansylated sample is now ready for analysis by your chosen method (e.g., HPLC, mass spectrometry).
Visualizations
References
- 1. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 11. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
Technical Support Center: Minimizing Non-specific Binding of Dansyl Lysine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues of non-specific binding encountered during experiments with dansyl lysine (B10760008).
Troubleshooting Guide
High background signal and low signal-to-noise ratio are common indicators of non-specific binding of dansyl lysine. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: High Background Fluorescence in "No Target" or "Buffer Only" Controls
This indicates that this compound is binding to components of the assay system other than the intended target, or that the substrate itself is contributing to the background.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The dansyl group is hydrophobic and can bind to plastic surfaces, other proteins, or hydrophobic pockets in non-target molecules.[1] |
| • Add a non-ionic detergent: Include 0.01-0.1% Tween-20 or Triton X-100 in your assay and wash buffers to disrupt hydrophobic interactions. | |
| • Use low-binding microplates: Switch to non-treated or low-binding surface microplates. | |
| • Increase Salt Concentration: Higher salt concentrations (e.g., 150-500 mM NaCl) can shield hydrophobic interactions.[2][3] | |
| Electrostatic Interactions | The lysine portion of this compound has a positive charge at physiological pH, which can lead to binding with negatively charged surfaces or molecules.[2] |
| • Adjust Buffer pH: Modify the pH of your buffer to be closer to the isoelectric point of your target protein, which can help neutralize surface charges.[2] | |
| • Increase Salt Concentration: Higher salt concentrations will also shield electrostatic interactions.[2][3] | |
| Probe Concentration Too High | Excess this compound can lead to increased non-specific binding.[4][5][6] |
| • Titrate this compound: Perform a concentration-response curve to determine the lowest concentration of this compound that provides an adequate signal. | |
| Autofluorescence of Assay Components | Buffers, solvents (like DMSO), or other additives can have intrinsic fluorescence.[7] |
| • Test Individual Components: Measure the fluorescence of each component of your assay buffer individually to identify the source of autofluorescence. | |
| • Use High-Purity Reagents: Ensure all reagents and solvents are of the highest purity available. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: The primary cause is often attributed to the hydrophobic nature of the dansyl group.[1] This aromatic moiety can readily interact with hydrophobic surfaces, such as microplate wells and the hydrophobic regions of proteins. Additionally, the charged lysine component can contribute to electrostatic interactions with oppositely charged molecules or surfaces.
Q2: What blocking agent is most effective for reducing non-specific binding of this compound?
A2: The choice of blocking agent is highly dependent on the specific assay system.[8] However, for hydrophobic probes like this compound, a common starting point is Bovine Serum Albumin (BSA). It is crucial to use a high-purity, IgG-free BSA to avoid cross-reactivity with antibodies if they are part of the assay.[9] Protein-free blocking buffers are also an excellent option as they eliminate the risk of cross-reactivity.[9]
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Inexpensive, readily available. | Can have lot-to-lot variability and may contain contaminating IgGs.[10] Not recommended for systems with anti-bovine secondary antibodies.[9] |
| Casein/Non-fat Dry Milk | 1 - 5% | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, making it unsuitable for assays detecting phosphorylated targets or using avidin-biotin systems.[9] |
| Normal Serum | 5 - 10% | Effective at reducing background from Fc-receptor binding.[10] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[11] |
| Protein-Free Blockers | Varies by manufacturer | Eliminate cross-reactivity issues with protein-based blockers.[9] | Can be more expensive. |
Q3: How can I optimize my wash steps to reduce background?
A3: Insufficient washing can leave unbound this compound in the well, contributing to high background.[4] Increasing the number and duration of wash steps is a simple and effective way to reduce non-specific binding.[12] Using a wash buffer containing a non-ionic detergent like Tween-20 is also highly recommended.[12]
Q4: Can the choice of fluorescent dye affect non-specific binding?
A4: Yes, the physicochemical properties of the dye are a major factor. Highly charged and hydrophobic dyes are more prone to non-specific binding.[5] While you are specifically using this compound, it is important to be aware that its hydrophobicity is a key contributor to non-specific interactions.[1]
Q5: How do I perform a control experiment to identify the source of non-specific binding?
A5: A systematic approach with proper controls is essential.[13] You should set up a series of wells to isolate different components of your assay.
By comparing the fluorescence in these wells, you can determine if the background is from the buffer, this compound binding to the plate, or interaction with other proteins in your system.
Experimental Protocols
Protocol: Fluorescence Polarization (FP) Competition Binding Assay
This protocol provides a general framework for a competition binding assay using this compound as a fluorescent probe. Optimization of concentrations and incubation times will be necessary for specific targets.
Detailed Method:
-
Reagent Preparation:
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA. The optimal buffer composition should be determined empirically.
-
This compound: Prepare a stock solution (e.g., 1 mM) in DMSO and then a working solution in Assay Buffer. The final concentration in the assay should ideally be close to its dissociation constant (Kd) for the target.
-
Test Compounds: Prepare serial dilutions of unlabeled test compounds in DMSO.
-
Target Protein: Thaw prepared aliquots of the target protein on ice.
-
-
Assay Procedure (in a 384-well black, low-binding plate):
-
Add Assay Buffer to all wells.
-
Add the this compound working solution to all wells.
-
For test wells, add various concentrations of the unlabeled test compound. For "total binding" wells, add vehicle (e.g., DMSO). For "non-specific binding" (NSB) wells, add a high concentration of a known binder to the target.
-
Initiate the binding reaction by adding the target protein to all wells except for a "probe only" control.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the NSB signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
-
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. biotium.com [biotium.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biossusa.com [biossusa.com]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. benchchem.com [benchchem.com]
- 15. edinst.com [edinst.com]
Technical Support Center: Troubleshooting Background Fluorescence in Dansyl Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving dansyl fluorescent probes. High background fluorescence can significantly impact the quality and reliability of experimental data. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and standardized protocols to help you minimize background noise and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my dansyl experiment?
A1: High background fluorescence in dansyl experiments can stem from several sources, which can be broadly categorized as reagent-related, sample-related, or instrument-related.
-
Reagent-Related:
-
Hydrolysis of Dansyl Chloride: Dansyl chloride is susceptible to hydrolysis in aqueous solutions, forming dansyl acid. This byproduct is fluorescent but unreactive with amines, contributing to background signal.[1][2][3] The rate of hydrolysis increases significantly at a pH above 9.5.[4]
-
Excess Unreacted Dansyl Chloride: A large excess of unreacted dansyl chloride can lead to a significant background signal.[5]
-
Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent impurities.[2]
-
-
Sample-Related:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores that can emit light when excited, a phenomenon known as autofluorescence. Common sources include NADH, flavins, collagen, elastin, and lipofuscin.[1][6][7][8]
-
Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines and proteins in the tissue to create fluorescent products.[6][7][8]
-
Non-specific Binding: The dansyl probe may bind non-specifically to cellular components or surfaces.[2][9]
-
-
Instrument-Related:
-
Improper Instrument Settings: Incorrectly set excitation/emission wavelengths, gain, or exposure times can increase background noise.[10]
-
Dirty Optics: Contamination on microscope lenses or cuvettes can scatter light and increase background.
-
Q2: My blank sample (containing all reagents except my analyte) shows high fluorescence. What should I do?
A2: A high fluorescence signal in your blank sample strongly suggests that your reagents are the source of the background.[2] Here's a systematic approach to identify the culprit:
-
Test Individual Components: Measure the fluorescence of each buffer and reagent solution individually to pinpoint the fluorescent component.
-
Use High-Purity Reagents: Switch to higher purity solvents and freshly prepared buffers.
-
Prepare Fresh Dansyl Chloride Solution: Dansyl chloride solutions should be prepared fresh in a dry organic solvent like acetonitrile (B52724) or acetone (B3395972) immediately before use to minimize hydrolysis.[1] Avoid using dimethyl sulfoxide (B87167) (DMSO) as dansyl chloride is unstable in it.[11][12]
Q3: How does pH affect my dansyl labeling and background?
A3: The pH of the reaction is a critical factor. The optimal pH for the reaction of dansyl chloride with primary and secondary amines is typically between 9.5 and 10.[1][4][13] In this range, the amino groups are deprotonated and more nucleophilic. However, the rate of dansyl chloride hydrolysis also increases rapidly above pH 9.5.[4] Therefore, a compromise must be found to maximize labeling efficiency while minimizing the formation of fluorescent dansyl acid. It is crucial to use a buffer that can maintain a stable pH throughout the reaction.[1]
Q4: Can I quench the excess dansyl chloride after the reaction?
A4: Yes, quenching the excess dansyl chloride is a recommended step to reduce background fluorescence. After the derivatization is complete, you can add a small amount of a primary or secondary amine solution, such as an alanine (B10760859) or ammonia (B1221849) solution, to react with the remaining unreacted dansyl chloride.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence
This is one of the most common issues in dansyl-based experiments. The following guide provides a step-by-step approach to diagnose and resolve the problem.
Troubleshooting Workflow
Issue 2: Low or No Fluorescence Signal
If you are not observing the expected fluorescence signal, several factors could be at play.
Troubleshooting Workflow
Data Presentation
Table 1: Fluorescence Properties of Dansyl Derivatives in Different Solvents
The fluorescence of dansyl derivatives is highly sensitive to the polarity of the solvent.[14][15][16][17] In general, as solvent polarity decreases, the fluorescence quantum yield increases, and the emission maximum shifts to a shorter wavelength (a "blue shift").
| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Quantum Yield (Φf) |
| Water | 80.1 | ~580 | 0.07[15] |
| Ethanol (B145695) | 24.6 | ~520 | - |
| Acetone | 20.7 | 535[18] | - |
| Dioxane | 2.2 | ~470 | 0.66[15] |
Note: Exact values can vary depending on the specific dansyl conjugate and experimental conditions.
Table 2: Common Sources of Autofluorescence and Recommended Quenching Agents
| Source of Autofluorescence | Common Location | Excitation/Emission Range | Recommended Quenching Agent |
| Endogenous Molecules | |||
| Collagen/Elastin | Extracellular matrix | UV-Blue / Blue-Green | - |
| NADH, Riboflavins | Cytoplasm, Mitochondria | UV-Blue / Blue-Green | - |
| Lipofuscin | Lysosomes (aged cells) | Broad (UV to Red) | Sudan Black B, TrueBlack®[7][19][20] |
| Red Blood Cells (Heme) | Blood vessels | Broad | PBS perfusion before fixation, CuSO₄[7][8][20] |
| Fixation-Induced | |||
| Aldehyde Fixatives | Throughout tissue | Broad (Blue, Green, Red) | Sodium Borohydride (B1222165), Glycine[6][7][8][20] |
Experimental Protocols
Protocol 1: General Dansyl Chloride Labeling of Proteins
This protocol provides a general procedure for labeling proteins with dansyl chloride. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 9.5). Avoid buffers containing primary amines.
-
Dansyl chloride solution (e.g., 5 mg/mL in fresh, anhydrous acetonitrile).[12]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis tubing, size-exclusion chromatography column).
Procedure:
-
Preparation: Prepare the dansyl chloride solution immediately before use.
-
Reaction: While vortexing, slowly add the dansyl chloride solution to the protein solution. A typical molar ratio is a 10- to 100-fold molar excess of dansyl chloride to protein.[13]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight. Some protocols suggest incubation at elevated temperatures (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes), but this should be optimized to maintain protein stability.[13]
-
Quenching (Optional but Recommended): Add the quenching solution to the reaction mixture to react with any excess dansyl chloride. Incubate for another 30 minutes.
-
Purification: Remove the unreacted dansyl chloride, dansyl acid, and quenching agent by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.
Protocol 2: Reducing Autofluorescence in Fixed Cells/Tissues
This protocol outlines steps to minimize autofluorescence from various sources.
Workflow for Autofluorescence Reduction
Detailed Steps:
-
Perfusion (for tissues): Before fixation, perfuse the tissue with PBS to remove red blood cells, a major source of autofluorescence.[7][8]
-
Fixation:
-
Quenching:
-
For Aldehyde-Induced Autofluorescence: After fixation, wash the sample with PBS and incubate with a freshly prepared solution of 1 mg/mL sodium borohydride in ice-cold PBS for 15-30 minutes.[6][7][8] Wash thoroughly with PBS afterward.
-
For Lipofuscin Autofluorescence: After completing the staining protocol, incubate the sample with 0.1% (w/v) Sudan Black B in 70% ethanol for 10-30 minutes.[6][19] Wash extensively to remove excess dye.
-
Protocol 3: Relative Fluorescence Quantum Yield Measurement
This protocol describes how to measure the fluorescence quantum yield (Φf) of a dansyl-labeled sample relative to a known standard.[21][22][23][24][25]
Materials:
-
Dansyl-labeled sample of interest.
-
Fluorescence standard with a known quantum yield and similar absorption/emission properties (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
High-purity solvent in which both the sample and standard are soluble.
-
UV-Vis spectrophotometer and a spectrofluorometer.
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22]
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each solution, measure the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx² / nst²)
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nx and nst are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term is 1.
-
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dansyl chloride | 787 Publications | 13820 Citations | Top Authors | Related Topics [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Dansyl glycine [omlc.org]
- 16. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalcsij.com [journalcsij.com]
- 18. caymanchem.com [caymanchem.com]
- 19. biotium.com [biotium.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. iss.com [iss.com]
- 23. jasco-global.com [jasco-global.com]
- 24. researchgate.net [researchgate.net]
- 25. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Optimizing pH for Dansylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during dansylation reactions, with a core focus on pH optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dansylating primary and secondary amines?
The optimal pH for the dansylation of primary and secondary amines is typically between 9.5 and 10.[1][2][3] At this alkaline pH, the amino groups are deprotonated and thus more nucleophilic, facilitating their reaction with dansyl chloride.[3]
Q2: What happens if the pH is too high or too low?
-
Too Low: If the pH is too low, the primary and secondary amino groups will be protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the dansylation reaction.
-
Too High (above 10.0): While the reaction with amines is favored at high pH, dansyl chloride is also susceptible to hydrolysis, which forms the non-reactive dansyl sulfonic acid (Dns-OH).[1][4] This hydrolysis reaction becomes significantly faster at pH values above 10.0, competing with the desired dansylation reaction and reducing the yield of the dansylated product.[5][6]
Q3: What type of buffer should I use to maintain the optimal pH?
Sodium carbonate/bicarbonate buffer is a common choice for maintaining a stable alkaline pH for the dansylation reaction.[1][7] A borate (B1201080) buffer can also be used.[3] It is crucial to use a buffer that does not contain primary or secondary amines, as these will compete with the analyte for dansyl chloride.[8]
Q4: How does pH affect the stability of dansyl chloride?
Dansyl chloride is unstable in aqueous solutions, and its hydrolysis rate is pH-dependent. The hydrolysis is relatively low and constant up to pH 9.5 but increases rapidly at higher pH values.[1] To minimize hydrolysis, it is recommended to prepare the dansyl chloride solution in an anhydrous organic solvent like acetonitrile (B52724) and add it to the buffered reaction mixture immediately before use.[1][7] Dansyl chloride is also unstable in dimethyl sulfoxide (B87167) (DMSO).[1]
Q5: Can I dansylate other functional groups besides amines?
Yes, dansyl chloride can also react with other nucleophilic groups such as phenols, imidazoles, and sulfhydryls.[4] It has also been shown to react with carboxylic acids at a pH of around 11.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | Suboptimal pH: The reaction pH may be too low, preventing the deprotonation of the amine groups.[3] | Verify the pH of your reaction mixture is between 9.5 and 10.0 using a calibrated pH meter. Adjust as necessary with a suitable buffer.[3] |
| Dansyl chloride hydrolysis: The dansyl chloride may have hydrolyzed due to moisture or high pH before reacting with the analyte.[1][4] | Prepare fresh dansyl chloride solution in an anhydrous solvent like acetonitrile immediately before use.[1][7] Avoid storing dansyl chloride solutions for extended periods. | |
| Incomplete reaction: The reaction time or temperature may be insufficient for complete derivatization. | Increase the incubation time or temperature according to established protocols (e.g., 60°C for 60 minutes or 38°C for 90-120 minutes).[1] | |
| Presence of a large, early-eluting peak in HPLC | Dansyl sulfonic acid (Dns-OH): This is a common byproduct from the hydrolysis of dansyl chloride and is highly polar.[12] | Minimize water content in your sample and reagents. Prepare dansyl chloride solution fresh in an anhydrous solvent.[1][7][12] |
| Multiple unexpected peaks in the chromatogram | Side reactions: Excess dansyl chloride can lead to the formation of dansylamide (B1669799) (Dns-NH2) or other byproducts.[1][4] | Use a quenching agent like ammonium (B1175870) hydroxide, N-methylamine, or N-ethylamine to consume excess dansyl chloride after the desired reaction time.[1][4] Be aware that the quencher will also form a dansylated derivative peak.[12] |
| Reaction with buffer components: If the buffer contains primary or secondary amines, it will react with dansyl chloride.[8] | Use a non-reactive buffer such as sodium carbonate/bicarbonate or borate.[1][3] | |
| Poor reproducibility | Inconsistent pH: Fluctuations in the reaction pH between experiments can lead to variable derivatization efficiency. | Ensure accurate and consistent preparation of the buffer and verify the pH of each reaction mixture. |
| Degradation of reagents: Dansyl chloride is sensitive to light and moisture. | Store dansyl chloride in a dark, dry environment. Prepare solutions fresh for each experiment. |
Quantitative Data Summary
Table 1: Recommended pH ranges for Dansylation of Different Functional Groups
| Functional Group | Recommended pH Range | Buffer System | Reference(s) |
| Primary & Secondary Amines | 9.5 - 10.0 | Sodium Carbonate/Bicarbonate, Borate | [1][2][3] |
| Phenols | ~9.5 | Carbonate-Bicarbonate | [8] |
| Carboxylic Acids | ~11.0 | Sodium Carbonate | [9][10][11] |
Table 2: pH and its Effect on Dansyl Chloride Hydrolysis Rate
| Buffer System | pH | Relative Hydrolysis Rate | Reference(s) |
| Sodium Phosphate | 6.0 | Low | [8][13][14] |
| Sodium Phosphate | 7.0 | Moderate | [8][13][14] |
| HEPES | 8.2 | Higher | [8][13][14] |
| Carbonate-Bicarbonate | 9.5 | High | [8][13][14] |
Experimental Protocols
Protocol 1: General Dansylation of Amino Acids
This protocol provides a general procedure for the dansylation of amino acids for subsequent analysis.
Materials:
-
Dansyl chloride solution (e.g., 5 mg/mL in anhydrous acetonitrile)[1]
-
Amino acid standard or sample solution
Procedure:
-
Sample Preparation: Prepare the amino acid sample in the sodium carbonate/bicarbonate buffer.
-
Derivatization: Immediately before use, mix the dansyl chloride solution and the sodium carbonate/bicarbonate buffer in a 1:1 ratio.[7] Add an excess of this freshly prepared dansylating reagent to the amino acid sample.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature. Common conditions include 60°C for 60 minutes or 38°C for 90-120 minutes.[1]
-
Quenching: After incubation, add the quenching solution to the reaction mixture to consume any excess dansyl chloride. Incubate for a further 5-10 minutes.[1][7]
-
Analysis: The dansylated amino acids are now ready for analysis by techniques such as HPLC or LC-MS.
Visualizations
Caption: A flowchart of the general experimental workflow for a dansylation reaction.
Caption: A troubleshooting flowchart for optimizing the pH in a dansylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 5. fs.usda.gov [fs.usda.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dansyl Chloride and Fluorescamine for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a critical aspect of a wide array of analytical workflows, from protein sequencing to quality control in drug manufacturing. The choice of derivatization agent for fluorescence-based detection is a key determinant of the sensitivity, accuracy, and robustness of the analysis. This guide provides an objective comparison of two widely used fluorescent labeling reagents: dansyl chloride and fluorescamine (B152294), supported by experimental data and detailed methodologies.
Principle of Derivatization
Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or dansyl chloride, reacts with the primary and secondary amino groups of amino acids under alkaline conditions (pH 9.5-10) to form stable, fluorescent sulfonamide adducts.[1][2] The dansyl group itself is non-fluorescent until it conjugates with an amine, and the resulting dansylated amino acids exhibit strong fluorescence with a large Stokes shift, making them readily detectable.[3]
Fluorescamine: This fluorogenic reagent reacts almost instantaneously with primary amines at room temperature in an alkaline environment (pH 8.0-9.0) to yield highly fluorescent pyrrolinone derivatives.[4][5] A key advantage of fluorescamine is that both the reagent and its hydrolysis products are non-fluorescent, leading to low background signals.[6][7] However, it does not react with secondary amines like proline.[5]
Performance Comparison
The selection of a derivatization agent is contingent on the specific requirements of the assay, including the desired sensitivity, the types of amino acids to be quantified, and the available instrumentation. The following tables summarize the key performance characteristics of dansyl chloride and fluorescamine.
Table 1: Spectroscopic and Reaction Properties
| Feature | Dansyl Chloride | Fluorescamine |
| Reactive Towards | Primary and Secondary Amines[2] | Primarily Primary Amines[4] |
| Excitation Wavelength (λex) | ~324 - 340 nm[8][9][10] | ~381 - 390 nm[4][11][12] |
| Emission Wavelength (λem) | ~510 - 559 nm[8][9][10] | ~470 - 475 nm[4][11][12] |
| Reaction pH | 9.5 - 10.0[8] | 8.0 - 9.0[5][12] |
| Reaction Temperature | Elevated (e.g., 38-75°C)[8][13] | Room Temperature[4] |
| Reaction Time | 30 - 120 minutes[8][13] | Nearly instantaneous[4] |
Table 2: Analytical Performance
| Feature | Dansyl Chloride | Fluorescamine |
| Sensitivity | High (picomole to femtomole range)[14][15] | High (picomole range)[4] |
| Derivative Stability | Generally stable, but can be susceptible to degradation with excess reagent.[15][16] | Stable fluorescent product.[17] |
| Reagent/Byproduct Fluorescence | Reagent is fluorescent; hydrolysis to dansyl sulfonic acid can occur.[15] | Reagent and hydrolysis products are non-fluorescent.[6] |
| Key Advantages | Reacts with secondary amines; high sensitivity.[2] | Fast reaction; low background fluorescence.[4][6] |
| Limitations | Slower reaction time; reagent is fluorescent, potentially increasing background.[18] | Does not react with secondary amines (e.g., proline).[5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Dansylation of Amino Acids for HPLC Analysis
This protocol is a generalized procedure for the pre-column derivatization of amino acids with dansyl chloride.
Materials:
-
Amino acid standards or sample hydrolysate
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)[16]
-
Sodium bicarbonate buffer (0.2 M, pH 9.5-10.0)[16]
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)[16]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Sample Preparation: If starting with a protein sample, perform acid hydrolysis to liberate the amino acids. For liquid samples, precipitate proteins by adding a 3:1 mixture of acetonitrile to methanol. Centrifuge and collect the supernatant.[16]
-
Derivatization:
-
Quenching: After incubation, add the quenching solution to react with the excess dansyl chloride.[16]
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the dansylated amino acids using a suitable gradient of acetonitrile and an aqueous buffer on a C18 column.
-
Detect the derivatives using a fluorescence detector with excitation at approximately 335 nm and emission at 522 nm.[9]
-
Quantify the amino acids by comparing the peak areas to those of known standards.
-
Fluorescamine Assay for Amino Acid Quantification
This protocol describes a rapid and sensitive method for quantifying primary amino acids using fluorescamine, often performed in a microplate format.
Materials:
-
Amino acid standards or samples
-
Fluorescamine solution (e.g., 3 mg/mL in acetone, prepared fresh)[5]
-
Borate buffer (0.2 M, pH 9.0)[5]
-
Black 96-well microplate
-
Microplate fluorometer
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of a known primary amino acid (e.g., leucine) at various concentrations in the micromolar or nanomolar range. Prepare unknown samples in the same buffer.
-
Reaction:
-
Fluorescence Measurement:
-
Set the microplate fluorometer to an excitation wavelength of approximately 390 nm and an emission wavelength of 475 nm.[5]
-
Measure the fluorescence intensity of each well.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all standard and sample readings.
-
Plot a standard curve of fluorescence intensity versus the concentration of the standard solutions.
-
Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.
-
Conclusion
Both dansyl chloride and fluorescamine are powerful reagents for the sensitive fluorescent detection of amino acids. The choice between them should be guided by the specific needs of the experiment. Dansyl chloride is advantageous when the analysis of secondary amines is required, though it involves a longer, heated incubation step. Fluorescamine offers the benefit of a rapid, room-temperature reaction with the distinct advantage of non-fluorescent byproducts, leading to lower background signals. For high-throughput screening of primary amino acids, fluorescamine is often the preferred method due to its speed and simplicity. Conversely, for comprehensive amino acid profiling that includes proline, dansylation remains a robust and widely used technique.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. fs.usda.gov [fs.usda.gov]
- 11. Fluorescamine - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. scilit.com [scilit.com]
- 15. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Battle for HPLC Supremacy: Dansyl Chloride vs. Dabsyl Chloride
For researchers, scientists, and drug development professionals navigating the world of high-performance liquid chromatography (HPLC), the choice of a derivatizing agent is a critical decision that can significantly impact the sensitivity, stability, and overall success of their analytical methods. Among the myriad of options, dansyl chloride and dabsyl chloride have emerged as two of the most prominent reagents for the pre-column derivatization of primary and secondary amines, particularly amino acids. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to empower you in selecting the optimal reagent for your specific analytical needs.
At their core, both dansyl chloride (5-(dimethylamino)-naphthalene-1-sulfonyl chloride) and dabsyl chloride (4-(dimethylamino)azobenzene-4'-sulfonyl chloride) react with the amino groups of analytes to form stable derivatives that can be readily detected by HPLC. However, their distinct chemical structures give rise to different photophysical properties, reaction kinetics, and derivative stability, which are crucial factors in the context of HPLC analysis.
Performance Face-Off: A Quantitative Comparison
To facilitate a clear comparison, the key performance characteristics of dansyl chloride and dabsyl chloride are summarized below.
| Feature | Dansyl Chloride | Dabsyl Chloride |
| Reaction pH | 9.5 - 10.5[1] | 8.5 - 9.5[2] |
| Reaction Temperature | 38°C - 80°C[2][3] | 70°C[2] |
| Reaction Time | 30 - 120 minutes[2][3] | 15 - 30 minutes[2] |
| Derivative Stability | Less stable; prone to degradation[4] | Very good stability[2][4] |
| Detection Method | Fluorescence, UV-Vis | UV-Vis, Fluorescence (quenching)[5] |
| Excitation Wavelength (λex) | ~324 - 335 nm (for dansyl-glycine)[2] | Not applicable for direct fluorescence |
| Emission Wavelength (λem) | ~522 - 559 nm (for dansyl-glycine)[2] | Not applicable for direct fluorescence |
| UV-Vis λmax | 214, 246, 325 nm (for dansyl-glycine)[2][4] | ~425 - 468 nm[4][6] |
| Molar Extinction Coefficient (ε) | 3.5x10⁴, 1.3x10⁴, 0.39x10⁴ M⁻¹cm⁻¹ at 214, 246, 325 nm, respectively (for dansyl-glycine)[2] | Data for individual amino acid derivatives is not readily available in a comprehensive table. |
| Fluorescence Quantum Yield (Φf) | 0.07 (in water) to 0.66 (in dioxane) for dansyl-glycine[1] | Generally considered non-fluorescent, but can induce fluorescence quenching.[5] |
| Detection Limits (LOD) | Picomole to femtomole range[7] | ~5 ng/sample to 1.5 mg/L[4] |
The Chemistry Behind the Choice: Reaction Workflows
The derivatization process for both reagents involves the nucleophilic attack of the unprotonated amino group on the sulfonyl chloride moiety, leading to the formation of a stable sulfonamide bond. The workflows, however, have slight but important differences in their optimal conditions.
In-Depth Experimental Protocols
For scientists seeking to implement these methods, detailed experimental protocols are provided below. Note that these are generalized procedures and may require optimization for specific applications and instrumentation.
Dansyl Chloride Derivatization Protocol
Materials:
-
Amino acid standards or sample extract
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or 50 mM in acetonitrile)[8]
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)[8]
-
Quenching solution (e.g., 10% v/v ammonium hydroxide)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample extracts in a suitable solvent. For protein-containing samples, precipitation with acetonitrile/methanol may be necessary.
-
Derivatization Reagent Preparation: Prepare the dansyl chloride solution fresh daily and protect it from light.
-
Reaction:
-
In a microcentrifuge tube, mix the amino acid sample with the sodium carbonate/bicarbonate buffer.
-
Add the dansyl chloride solution. A 5-fold excess of dansyl chloride to the total amino acids is recommended.[2]
-
Vortex briefly to mix.
-
Incubate the mixture at a controlled temperature (e.g., 38°C for 90-120 minutes or 60°C for 60 minutes).[2][4]
-
-
Quenching:
-
After incubation, add the quenching solution to react with the excess dansyl chloride.[7]
-
Vortex and let the reaction proceed for a few minutes.
-
-
Final Preparation for HPLC:
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
Dabsyl Chloride Derivatization Protocol
Materials:
-
Amino acid standards or sample extract
-
Dabsyl chloride solution (e.g., 15 mM in acetonitrile)[9]
-
Carbonate buffer (pH 8.5-9.5)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare amino acid standards or sample extracts in a suitable solvent.
-
Derivatization Reagent Preparation: Prepare the dabsyl chloride solution. The stock solution should be stored in a freezer.[2]
-
Reaction:
-
In a microcentrifuge tube, mix the amino acid sample with the carbonate buffer.
-
Add the dabsyl chloride solution.
-
Vortex briefly to mix.
-
Incubate the mixture at 70°C for 15-30 minutes.[2]
-
-
Final Preparation for HPLC:
-
After incubation, the reaction mixture can be directly diluted with the initial mobile phase.
-
Centrifuge the sample to remove any particulates.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
The Verdict: Which Reagent Reigns Supreme?
The choice between dansyl chloride and dabsyl chloride is not a one-size-fits-all decision and depends heavily on the specific requirements of the analysis.
Choose Dansyl Chloride when:
-
High sensitivity is paramount: The fluorescent nature of dansyl derivatives typically leads to lower detection limits, reaching the femtomole range.[7]
-
A fluorescence detector is available: This is the primary mode of detection for achieving high sensitivity with dansyl derivatives.
Choose Dabsyl Chloride when:
-
Derivative stability is a major concern: Dabsyl derivatives are known for their excellent stability, which is advantageous for methods requiring longer analysis times or sample storage.[2][4]
-
Minimizing interference is crucial: Detection in the visible region (~436-468 nm) significantly reduces interference from many endogenous compounds that absorb in the UV range.[2][4]
-
A simpler workflow is desired: The dabsylation reaction is generally faster and may not require a separate quenching step, streamlining the sample preparation process.[2]
An interesting development is the potential for detecting dabsyl derivatives using a fluorescence detector, not through their own fluorescence, but due to a quenching effect they exert on the baseline fluorescence.[5] This can result in negative peaks, offering an alternative detection strategy, though the sensitivity compared to UV-Vis needs to be carefully evaluated for each specific application.[5]
References
- 1. Dansyl glycine [omlc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco.hu [jasco.hu]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Dansyl Lysine: A Superior Fluorescent Probe for Elucidating Molecular Interactions
For researchers, scientists, and drug development professionals seeking a robust and environmentally sensitive fluorescent probe, dansyl lysine (B10760008) offers significant advantages over other common fluorophores. Its unique photophysical properties make it an invaluable tool for investigating protein conformation, membrane dynamics, and ligand binding events.
Dansyl lysine, a derivative of the dansyl chloride fluorophore, stands out for its remarkable sensitivity to the polarity of its local environment. This characteristic translates into a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum when it moves from a polar, aqueous environment to a nonpolar, hydrophobic one. This "turn-on" fluorescence makes it an exceptional probe for reporting on binding events and conformational changes that alter the probe's surroundings.
Unveiling the Advantages: this compound in Comparison
To appreciate the distinct benefits of this compound, a direct comparison with other widely used fluorescent probes is essential. The following table summarizes key photophysical properties, highlighting the superior environmental sensitivity of dansyl derivatives.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Advantages of this compound |
| Dansyl Glycine | ~330 | ~510 (in water) | 0.07 (in water) | 10-20 (protein-conjugated)[1] | High Environmental Sensitivity: Over a 9-fold increase in quantum yield from a polar to a nonpolar solvent.[2] |
| ~480 (in dioxane) | 0.66 (in dioxane) [2] | Long Fluorescence Lifetime: Allows for time-resolved measurements and reduced interference from short-lived background fluorescence.[1] | |||
| Fluorescein (B123965) | ~495 | ~518 (in water, pH 9) | 0.93 (in 0.1 M NaOH)[3] | ~4.1 (in 0.1 M NaOH)[4] | |
| ~518 (in ethanol) | 0.79 (in ethanol)[5] | ~3.7 (in ethanol) | |||
| Rhodamine B | ~555 | ~575 (in water) | 0.31 (in water)[6] | ~1.5 (in water)[7] | |
| ~570 (in ethanol) | 0.70 (in ethanol) | ~1.7 (in ethanol)[7] | |||
| 7-Amino-4-methylcoumarin (AMC) | ~344 | ~440 | ~0.6-0.7 (in aqueous solution) | ~2-4 | |
| NBD-X | ~465 | ~535 (in methanol) | Environmentally sensitive | ~6-10 |
Key Advantages of this compound:
-
Exceptional Environmental Sensitivity: The most significant advantage of this compound is the dramatic change in its fluorescence properties in response to changes in the polarity of its environment. Its quantum yield can increase by an order of magnitude when moving from an aqueous solution to a hydrophobic binding pocket of a protein or a lipid membrane.[2] This makes it an incredibly sensitive reporter for binding events, protein folding, and membrane interactions.
-
Long Fluorescence Lifetime: Dansyl-protein conjugates exhibit fluorescence lifetimes in the range of 10-20 nanoseconds.[1] This is considerably longer than many other common fluorophores and background autofluorescence, enabling time-resolved fluorescence measurements and reducing interference, which leads to a better signal-to-noise ratio.
-
Favorable Spectral Properties: this compound is excited by UV light (around 330-350 nm) and emits in the blue-green region of the spectrum (around 480-550 nm). This large Stokes shift (the difference between excitation and emission maxima) minimizes self-quenching and simplifies the design of fluorescence detection experiments.
Experimental Protocols
To facilitate the use of this compound and provide a basis for comparison, detailed protocols for protein labeling with dansyl chloride (the reactive form of the fluorophore) and other common fluorescent dyes are provided below.
Protocol 1: Protein Labeling with Dansyl Chloride
This protocol outlines the general procedure for covalently labeling a protein with dansyl chloride.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
Dansyl chloride
-
Anhydrous dimethylformamide (DMF) or acetone (B3395972)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein of interest in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete for the labeling reaction.
-
Dansyl Chloride Solution Preparation: Immediately before use, prepare a stock solution of dansyl chloride in anhydrous DMF or acetone at a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the dansyl chloride solution to the protein solution. A typical starting molar ratio is a 10- to 20-fold molar excess of dansyl chloride to the protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.
-
Removal of Unreacted Dye: Separate the labeled protein from unreacted dansyl chloride using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dansyl group at approximately 330 nm.
Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Protein of interest (in an amine-free buffer)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the protein solution in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
-
FITC Solution Preparation: Prepare a 1 mg/mL stock solution of FITC in anhydrous DMSO immediately before use.
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Remove unreacted FITC by size-exclusion chromatography or dialysis.
Protocol 3: Protein Labeling with Rhodamine B Isothiocyanate (RITC)
Materials:
-
Protein of interest (in an amine-free buffer)
-
Rhodamine B isothiocyanate (RITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sodium carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column or dialysis tubing
Procedure:
-
Protein Preparation: Prepare the protein solution in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at a concentration of 2-10 mg/mL.
-
RITC Solution Preparation: Prepare a 1 mg/mL stock solution of RITC in anhydrous DMSO immediately before use.
-
Labeling Reaction: Slowly add the RITC solution to the protein solution while stirring. A common starting point is a 10- to 20-fold molar excess of RITC to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Remove unreacted RITC by size-exclusion chromatography or dialysis.
Experimental Workflow for Protein Labeling and Analysis
The following diagram illustrates a typical workflow for fluorescently labeling a protein and subsequent analysis.
Caption: A generalized workflow for the fluorescent labeling of proteins.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescein [omlc.org]
- 5. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 6. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omlc.org [omlc.org]
A Researcher's Guide to Mass Spectrometry-Based Protein Labeling: SILAC vs. TMT
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is fundamental to unraveling cellular processes, discovering disease biomarkers, and assessing therapeutic efficacy. Among the various techniques available for quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tag (TMT) labeling are two powerful, widely used methods that employ distinct strategies to enable protein quantification by mass spectrometry. This guide provides an objective comparison of SILAC and TMT, supported by experimental data, to assist researchers in selecting the optimal method for their specific research needs.
At a Glance: SILAC vs. TMT
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) |
| Labeling Principle | Metabolic labeling: "Heavy" stable isotope-labeled amino acids are incorporated into proteins in vivo during cell growth.[1][2] | Chemical labeling: Isobaric tags are chemically conjugated to the N-terminus and lysine (B10760008) residues of peptides in vitro after protein extraction and digestion.[1][3][4] |
| Quantification Level | MS1 level: Quantification is based on the relative signal intensities of "light" and "heavy" peptide pairs.[5] | MS2/MS3 level: Quantification is based on the relative intensities of reporter ions generated upon fragmentation of the isobaric tags.[1] |
| Multiplexing Capacity | Typically 2-plex or 3-plex, with some variations allowing for up to 5-plex. | High multiplexing capabilities, with up to 18-plex reagents commercially available.[6] |
| Precision (Reproducibility) | Generally higher precision due to early-stage sample mixing, minimizing experimental variability. Typical quantitative errors are well within <20-25% CV.[7] A study showed the standard deviation of SILAC to be 0.0591.[7][8] | Precision can be affected by variability introduced during separate sample processing before pooling. |
| Accuracy | High accuracy, as "light" and "heavy" peptides are chemically identical and co-elute.[1] However, it can be affected by ratio compression with extreme ratios.[7][9] | Prone to ratio compression due to co-isolation of precursor ions, which can lead to an underestimation of quantitative ratios.[1][10] |
| Proteome Coverage | Can lead to a higher number of identified peptides and proteins compared to some chemical labeling methods. One study identified 4106 unique peptides in SILAC samples versus 3181 in dimethyl-labeled samples.[8] | The number of identified proteins can be lower than label-free or SILAC approaches in some instances.[11] |
| Sample Type Suitability | Primarily applicable to actively dividing cultured cells.[10] | Applicable to a wide range of sample types, including tissues, biofluids, and cell lysates.[1] |
| Cost | Can be expensive due to the cost of stable isotope-labeled amino acids and specialized cell culture media.[12] | The cost of TMT reagents can be a significant factor, especially for high-plex experiments.[12] |
Delving Deeper: Experimental Protocols
SILAC Experimental Protocol
The SILAC method involves two main phases: an adaptation phase to ensure complete incorporation of the labeled amino acids, and an experimental phase where the biological experiment is performed.[13][14]
1. Adaptation Phase:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal amino acids, while the other is grown in "heavy" SILAC medium supplemented with stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine).[2]
-
Label Incorporation: Ensure complete incorporation of the "heavy" amino acids by culturing the cells for at least five to six cell divisions.[13] The incorporation efficiency should be checked by mass spectrometry.
2. Experimental Phase:
-
Treatment: Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other population serves as a control.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[15]
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a suitable method like C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
TMT Experimental Protocol
TMT labeling is performed on peptides after protein extraction and digestion.[3]
1. Sample Preparation:
-
Protein Extraction: Extract proteins from the different samples to be compared.
-
Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
2. TMT Labeling:
-
Reagent Reconstitution: Reconstitute the different TMT reagents (each corresponding to a specific sample) in an organic solvent like acetonitrile.
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample and incubate to allow the chemical labeling of the peptide N-termini and lysine residues.[16]
-
Quenching: Quench the labeling reaction by adding a reagent such as hydroxylamine.[4]
3. Sample Pooling and Analysis:
-
Sample Combination: Combine the TMT-labeled peptide samples in equal amounts.
-
Peptide Cleanup and Fractionation: Desalt the pooled peptide mixture. For complex samples, fractionation using techniques like high-pH reversed-phase chromatography is recommended to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the labeled and fractionated peptide mixture by LC-MS/MS.
Visualizing the Process and Application
To better understand the experimental workflows and a relevant biological application, the following diagrams are provided.
Conclusion
The choice between SILAC and TMT for quantitative proteomics depends heavily on the specific experimental goals, sample type, and available resources. SILAC excels in providing high-precision and accurate quantification for studies involving cultured cells, making it a gold standard for investigating cellular signaling pathways and protein turnover.[1][17] Its main limitation is its applicability to metabolically active, dividing cells.
On the other hand, TMT offers the significant advantage of high-throughput analysis through its multiplexing capabilities, allowing for the simultaneous comparison of multiple samples.[1] This makes TMT highly suitable for large-scale studies and for the analysis of a broader range of biological samples, including tissues and clinical specimens, where metabolic labeling is not feasible. Researchers must, however, be mindful of the potential for ratio compression, which can affect the accuracy of quantification.[1][10]
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique will empower researchers to design robust experiments and generate high-quality, reliable quantitative proteomics data to drive their scientific discoveries forward.
References
- 1. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 4. aragen.com [aragen.com]
- 5. researchgate.net [researchgate.net]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 11. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-Terminal Protein Sequencing Methods: Dansylation vs. Edman Degradation
For researchers, scientists, and drug development professionals engaged in protein analysis, determining the precise amino acid sequence is a foundational step. Two established methods for N-terminal protein sequencing are dansylation and Edman degradation. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the appropriate technique for specific research needs.
The precise sequence of amino acids in a protein dictates its structure and function. N-terminal sequencing, in particular, is crucial for protein identification, characterization of post-translational modifications, and ensuring the integrity of recombinant proteins. Both dansylation and Edman degradation have been instrumental in advancing our understanding of proteins by enabling the elucidation of their primary structure.
Dansylation, developed by Gray and Hartley, utilizes dansyl chloride to label the N-terminal amino acid of a peptide or protein.[1] Subsequent acid hydrolysis cleaves all peptide bonds, leaving the fluorescent dansyl-N-terminal amino acid derivative, which is then identified by chromatography.[1] In contrast, Edman degradation, developed by Pehr Edman, is a sequential process that removes one amino acid at a time from the N-terminus.[2][3] The cleaved amino acid derivative is then identified, allowing for the stepwise determination of the amino acid sequence.[2]
A powerful approach known as the Dansyl-Edman method combines both techniques. In this manual method, after each cycle of Edman degradation, a small portion of the remaining peptide is subjected to dansylation to identify the new N-terminal amino acid.[4][5] This approach leverages the high sensitivity of the dansyl group for detection.[4]
Quantitative Performance Comparison
The choice between these methods often depends on factors such as sensitivity, the amount of sample available, the desired sequence length, and throughput. The following table summarizes key quantitative performance metrics for each technique.
| Feature | Dansylation (for N-terminal ID) | Automated Edman Degradation | Dansyl-Edman Method (Manual) |
| Principle | Fluorescent labeling of the N-terminal amino acid followed by total hydrolysis of the peptide.[1] | Sequential removal and identification of N-terminal amino acids.[2][3] | Sequential Edman degradation followed by dansylation for N-terminal identification.[4] |
| Sensitivity | High (low picomole to nanomole range).[6] | Standard (typically 10-100 picomoles).[2] | Very high (approximately 100 times more sensitive than identifying PTH-amino acids).[4][6] |
| Sample Amount Required | 1-10 nanomoles.[6] | 10-100 picomoles.[2][7] | Low picomole range. |
| Cycle Time | Not applicable (identifies only the N-terminal). | Approximately 45-60 minutes per cycle.[6] | Several hours per cycle (manual process).[6] |
| Efficiency per Cycle | Not applicable. | High (over 99% with modern instruments).[2] | User-dependent, generally lower than automated methods.[6] |
| Maximum Sequence Length | 1 (N-terminal only). | Up to 30-60 residues.[2][7] | Practically limited to shorter peptides (<30 residues) due to manual nature and sample loss.[6] |
| Throughput | High (for single N-terminal identification). | Low (single sample at a time).[7] | Very low. |
| Key Limitation | Destroys the rest of the peptide chain.[3] | Blocked N-terminus prevents sequencing; not suitable for complex mixtures.[2][8] | Labor-intensive and slow.[6] |
Experimental Protocols
Dansylation for N-Terminal Amino Acid Identification
This protocol outlines the general steps for identifying the N-terminal amino acid of a peptide or protein using dansyl chloride.
Materials:
-
Purified peptide or protein sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)[9]
-
Sodium bicarbonate solution (e.g., 0.1 M, pH ~8.5)
-
6M Hydrochloric acid (HCl)
-
Acetone/acetic acid solution
-
Polyamide thin-layer chromatography (TLC) plates
-
Dansylated amino acid standards
-
UV lamp
Procedure:
-
Dansylation: To an aliquot of the peptide sample, add the sodium bicarbonate solution to adjust the pH to approximately 8.5. Add the dansyl chloride solution and incubate in the dark at 37°C for 1 hour.[6]
-
Hydrolysis: After the reaction, the sample is dried. Add 6M HCl and hydrolyze the peptide at 105°C for 12-16 hours.[6] This step cleaves all peptide bonds, leaving the acid-stable dansylated N-terminal amino acid.[1]
-
Identification: The hydrolyzed sample is dried again and redissolved in a small volume of acetone/acetic acid.[6] The sample is then spotted on a polyamide TLC plate alongside dansylated amino acid standards. The chromatogram is developed in appropriate solvents, and the unknown dansylated amino acid is identified by comparing its position with the standards under UV light.[1][6]
Automated Edman Degradation
Modern protein sequencers automate the repetitive steps of Edman degradation, providing a reliable and efficient method for sequencing peptides and proteins.
Materials:
-
Purified peptide or protein sample (10-100 pmol) loaded onto a PVDF membrane or a glass fiber disk.[6]
-
Automated protein sequencer and its associated reagents (e.g., phenylisothiocyanate (PITC), trifluoroacetic acid (TFA), ethyl acetate, acetonitrile).[6]
-
PTH-amino acid standards.[6]
Procedure: The automated sequencer performs the following steps in a cyclical manner:
-
Coupling: The N-terminal amino group of the peptide reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[10][11]
-
Cleavage: The PTC-peptide is treated with anhydrous acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][10]
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[2][11] The PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[10]
-
Cycle Repetition: The shortened peptide is then subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Visualizing the Workflows
Caption: Workflow of the dansylation method for N-terminal amino acid identification.
Caption: Workflow of automated Edman degradation for protein sequencing.
Caption: Logical relationship for cross-validation and the combined Dansyl-Edman method.
Concluding Remarks
Both dansylation and Edman degradation are powerful tools for N-terminal protein sequencing, each with its own set of advantages and limitations. Dansylation, particularly when used in the Dansyl-Edman method, offers exceptional sensitivity, making it suitable for precious or low-abundance samples where automation may not be feasible.[6] However, this method is manual, labor-intensive, and not suited for determining long sequences.
In contrast, automated Edman degradation provides a high-throughput, standardized, and efficient workflow that is ideal for routine sequencing of multiple samples.[6] Its major limitation is the requirement for a free, unblocked N-terminus.[2][8] The choice between these methods will ultimately depend on the specific requirements of the research project, including sample availability, desired throughput, the need for high sensitivity, and the length of the sequence to be determined. For robust and reliable results, using one method to confirm the findings of the other can be a valuable cross-validation strategy.
References
- 1. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. The dansyl-edman method for Peptide sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dansyl-Edman Method for Manual Peptide Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Amine Derivatization: NBD-Cl vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a frequent analytical challenge. Many biologically and pharmaceutically relevant amines lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection. Two of the most common derivatizing agents for this purpose are 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This guide provides an objective, data-driven comparison of these two reagents to aid in the selection of the most appropriate derivatization strategy for your analytical needs.
At a Glance: Key Performance Characteristics
| Property | NBD-Cl | Dansyl Chloride |
| Reactivity | Reacts with primary and secondary aliphatic amines and thiols.[1] | Reacts with primary and secondary aliphatic and aromatic amines. Also reacts with phenols and imidazoles, albeit less rapidly.[2][3] |
| Reaction pH | Typically alkaline, pH 8-11.[4] | Alkaline, pH 9.5-10.5.[2] |
| Reaction Temperature | Elevated temperatures often required (e.g., 50-80°C).[4][5] | Room temperature to 60°C.[6][7] |
| Reaction Time | Generally longer, 30-120 minutes.[8] | Can be faster, 15-60 minutes.[6][9] |
| Excitation Max (λex) | ~465-485 nm (derivative dependent).[10] | ~335-350 nm.[7] |
| Emission Max (λem) | ~535-540 nm (derivative dependent).[10] | ~520-550 nm (solvent dependent).[3] |
| Derivative Stability | NBD-amine derivatives are generally stable.[1] | Dansyl-amine derivatives are known to be very stable.[11] |
| Solubility | More soluble in aqueous solutions than dansyl chloride.[8] | Less soluble in aqueous solutions. |
| Moisture Stability | More stable to moisture than dansyl chloride.[8] | Less stable to moisture. |
| Limits of Detection (LOD) | Low µg/mL to ng/mL range reported for various analytes.[1][5][12] | Low µg/mL to ng/mL range reported for various analytes.[11] |
| Limits of Quantitation (LOQ) | Low µg/mL to ng/mL range reported for various analytes.[8][12] | Low µg/mL to ng/mL range reported for various analytes.[11] |
| Interferences | Hydrolysis of NBD-Cl can produce a fluorescent byproduct (NBD-OH), necessitating an acidification step to quench background fluorescence.[4][5] Thiols can also react to form fluorescent adducts. | Excess dansyl chloride can be hydrolyzed, but the products are generally less fluorescent. The reagent can also react with other nucleophiles like phenols and imidazoles.[13] |
Delving Deeper: A Comparative Analysis
Reactivity and Selectivity:
Both NBD-Cl and dansyl chloride react with primary and secondary amines via nucleophilic substitution.[4][14] NBD-Cl's reactivity is primarily with aliphatic amines and thiols. In contrast, dansyl chloride exhibits broader reactivity, derivatizing both aliphatic and aromatic amines, as well as phenolic and imidazole (B134444) groups, although the reaction with the latter is slower.[2][3] This broader reactivity of dansyl chloride can be an advantage for comprehensive amine profiling but may also lead to more complex chromatograms if other reactive functional groups are present in the sample matrix.
Reaction Conditions:
Derivatization with both reagents is performed under alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state.[2] NBD-Cl reactions often require heating to proceed efficiently, with typical temperatures ranging from 50-80°C and reaction times of 30 minutes to two hours.[4][5] Dansyl chloride reactions can often be carried out at room temperature or with gentle heating (e.g., up to 60°C), with reaction times typically ranging from 15 to 60 minutes.[6][7][9]
Spectral Properties:
The resulting fluorescent derivatives of both reagents have distinct spectral properties. NBD-amine adducts are excited at longer wavelengths (around 465-485 nm) and emit in the green-yellow region (around 535-540 nm).[10] This can be advantageous in minimizing background fluorescence from biological matrices, which is often more pronounced at shorter wavelengths. Dansyl-amine derivatives are excited in the UV-A region (around 335-350 nm) and emit in the blue-green to green-yellow region (around 520-550 nm), with the emission maximum being sensitive to the polarity of the solvent.[3][7]
Stability and Practical Considerations:
NBD-Cl is reported to be more stable to moisture and more soluble in aqueous solutions compared to dansyl chloride, which can be an advantage in certain experimental setups.[8] The resulting NBD-amine and dansyl-amine derivatives are generally stable, allowing for analysis well after the derivatization reaction is complete.[1][11] A key consideration for NBD-Cl is the potential for hydrolysis to form a fluorescent byproduct, NBD-OH. To mitigate this interference and reduce background signal, an acidification step is often required before HPLC analysis.[4][5] While excess dansyl chloride also hydrolyzes, its byproducts are generally less fluorescent, potentially leading to cleaner baselines without a quenching step.
Experimental Protocols
Below are generalized protocols for the pre-column derivatization of amines with NBD-Cl and dansyl chloride for HPLC analysis. These should be optimized for specific applications.
NBD-Cl Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile (B52724) or a buffer).
-
Reagent Preparation: Prepare a fresh solution of NBD-Cl in a solvent such as acetonitrile or methanol.
-
Buffering: Add a borate (B1201080) or carbonate buffer to the sample solution to achieve the optimal alkaline pH (typically pH 9-11).
-
Derivatization Reaction: Add an excess of the NBD-Cl solution to the buffered sample. Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) in the dark.
-
Reaction Termination: Cool the reaction mixture to room temperature.
-
Acidification: Acidify the solution with a small amount of acid (e.g., HCl) to quench the fluorescence of any hydrolyzed NBD-Cl.
-
Analysis: The sample is now ready for injection into the HPLC system.
Dansyl Chloride Derivatization Protocol
-
Sample Preparation: Prepare amino acid standards or sample extracts in a suitable solvent (e.g., a mixture of acetonitrile and methanol).
-
Reagent Preparation: Prepare a fresh solution of dansyl chloride in acetone (B3395972) or acetonitrile.
-
Buffering: Add a carbonate or borate buffer to the sample to achieve an alkaline pH (typically 9.5-10.5).
-
Derivatization Reaction: Add the dansyl chloride solution to the buffered sample. Incubate at room temperature or an elevated temperature (e.g., 38-60°C) for the optimized time (e.g., 30-90 minutes).[7]
-
Quenching (Optional): To stop the reaction and consume excess dansyl chloride, a quenching solution (e.g., a primary amine solution like methylamine (B109427) or ammonium (B1175870) hydroxide) can be added.[6]
-
Final Preparation: The sample can be directly injected or may require dilution with the mobile phase before analysis.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Conclusion
Both NBD-Cl and dansyl chloride are powerful reagents for the derivatization of amines for sensitive fluorescence detection. The choice between them will depend on the specific requirements of the analysis.
Choose NBD-Cl when:
-
Your primary analytes are aliphatic amines or thiols.
-
You need to minimize background fluorescence from the sample matrix by using longer excitation wavelengths.
-
Your experimental setup benefits from a reagent with higher aqueous solubility and moisture stability.
Choose Dansyl Chloride when:
-
You need to derivatize a broader range of amines, including aromatic amines.
-
Faster reaction times at or near room temperature are desirable.
-
You are analyzing samples where phenolic or imidazole compounds are not significant interferences.
Ultimately, for any new analytical method, it is crucial to perform thorough optimization and validation to ensure the chosen derivatization strategy meets the required performance criteria for accuracy, precision, and sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 4. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dansylation of hydroxyl and carboxylic acid functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Maze of Protein Labeling: A Comparative Guide to Dansylation and Its Alternatives
For researchers, scientists, and drug development professionals, the precise interrogation of protein function is paramount. Covalent labeling with fluorescent probes is a powerful tool in this endeavor, yet the choice of label can significantly influence the very function being studied. This guide provides an objective comparison of dansylation with other common fluorescent labeling techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Comparing Fluorescent Labeling Methods
The ideal fluorescent label should be a silent observer, reporting on the protein's behavior without altering it. The following table summarizes key characteristics of dansyl chloride and two other widely used amine-reactive dyes: fluorescein (B123965) isothiocyanate (FITC) and rhodamine B isothiocyanate (TRITC).
| Feature | Dansyl Chloride | Fluorescein Isothiocyanate (FITC) | Rhodamine B Isothiocyanate (TRITC) |
| Size of Label | Small | Moderate | Moderate to Large |
| Primary Target | Primary and secondary amines (N-terminus, Lys, Tyr, His, Cys)[1][2] | Primary amines (N-terminus, Lys)[3] | Primary amines (N-terminus, Lys)[] |
| pH Sensitivity | Fluorescence is sensitive to the local environment | Fluorescence is pH-sensitive[3] | Relatively pH-insensitive[][6] |
| Photostability | Moderate | Prone to photobleaching[3] | More photostable than FITC[][6] |
| Reported Impact on Protein Function | Minimal structural changes observed[7] | Can alter enzyme activity | Prone to causing quenching and precipitation at high labeling ratios[] |
The Impact of Labeling on Protein Structure and Function: A Data-Driven Comparison
A critical consideration when choosing a fluorescent label is its potential to perturb the native structure and function of the target protein. Below, we present experimental data on the effects of dansylation and its alternatives.
Dansylation: A Minimally Perturbing Probe
A key study investigated the impact of dansylation on the structure of myoglobin (B1173299) and alcohol dehydrogenase (ADH) using native mass spectrometry.[7] The results indicated that labeling with dansyl chloride does not cause significant unfolding or conformational changes.[7]
Table 1: Impact of Dansylation on Myoglobin Structure [7]
| Labeling Time (minutes) | Average Number of Dansyl Labels | Change in Collisional Cross-Section (CCS) |
| 5 | ~1-2 | Subtle changes |
| 15 | ~1-3 | Subtle changes |
| 30 | ~2-4 | Subtle changes |
Data summarized from Larson et al. (2025).[7]
These data demonstrate that even with increasing incorporation of the dansyl label over time, the overall structure of myoglobin, as measured by its collisional cross-section, remains largely unperturbed.
Fluorescein Isothiocyanate (FITC): A Widely Used but Potentially Influential Label
FITC is a popular labeling reagent, but its larger size compared to dansyl chloride can have a more pronounced effect on protein function. While comprehensive studies directly comparing its structural impact to dansylation are limited, some studies have reported alterations in enzyme activity upon FITC labeling. For instance, the labeling of proteases with FITC has been shown to influence their enzymatic activity.
Table 2: Illustrative Impact of FITC Labeling on Protease Activity
| Enzyme | Labeling Conditions | Change in Specific Activity | Reference |
| Trypsin | Molar ratio of FITC:protein | Moderate decrease | [8] |
| Subtilisin | Molar ratio of FITC:protein | Significant decrease | [8] |
This table provides an illustrative example of the potential impact of FITC labeling on enzyme activity. The exact effect is protein-dependent.
Rhodamine B Isothiocyanate (TRITC): Brightness at a Potential Cost
Rhodamine dyes are known for their brightness and photostability, making them excellent choices for imaging applications.[][] However, their hydrophobic nature can lead to issues at higher labeling ratios.[]
Table 3: Qualitative Impact of Rhodamine Labeling on Protein Properties
| Property | Observation |
| Fluorescence Quenching | Increased fluorophore-to-protein ratios can lead to self-quenching, reducing the fluorescence signal.[] |
| Protein Aggregation | The hydrophobicity of rhodamine can cause protein denaturation and precipitation at high labeling densities.[] |
| Binding Affinity | The impact on binding affinity is protein-dependent and requires empirical determination. |
Experimental Protocols: A Guide to Implementation
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling with dansyl chloride, FITC, and rhodamine, as well as the method for assessing structural changes using native mass spectrometry.
Dansylation of Proteins for Structural Analysis
This protocol is adapted from the study by Larson et al. (2025).[7]
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer, such as 100 mM ammonium (B1175870) acetate (B1210297) at pH 7.0 or 9.5.
-
Dansyl Chloride Solution: Prepare a stock solution of dansyl chloride in an organic solvent like acetonitrile (B52724) or dimethylformamide (DMF).
-
Labeling Reaction: Add the dansyl chloride solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., 2%) to maintain the native protein structure.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5, 15, or 30 minutes) at room temperature.
-
Analysis: Immediately analyze the sample using native mass spectrometry to assess the extent of labeling and any structural changes.
FITC Labeling of Proteins
This is a general protocol for labeling proteins with FITC.[1][9]
-
Protein Preparation: Dissolve the protein (typically 1-10 mg/mL) in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
FITC Solution: Prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO.
-
Labeling Reaction: Add the FITC solution to the protein solution with gentle stirring. A common starting point is a 5:1 to 10:1 molar ratio of FITC to protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching and Purification: Stop the reaction by adding a quenching buffer (e.g., 1.5 M hydroxylamine (B1172632) at pH 8.5). Separate the labeled protein from unreacted FITC using a desalting column or dialysis.
-
Functional Assay: Perform an activity assay to determine the impact of labeling on the protein's function.
Rhodamine B Isothiocyanate (TRITC) Labeling of Proteins
This is a general protocol for labeling proteins with TRITC.[][6]
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in a suitable amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.
-
TRITC Solution: Prepare a 1 mg/mL solution of TRITC in anhydrous DMSO.
-
Labeling Reaction: Slowly add the TRITC solution to the protein solution while stirring. A typical starting molar ratio is 10:1 to 20:1 (TRITC:protein).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purification: Remove unreacted TRITC by gel filtration or dialysis.
-
Characterization: Determine the degree of labeling and assess the potential for aggregation or precipitation.
Native Mass Spectrometry for Assessing Structural Integrity
Native mass spectrometry is a powerful technique to study proteins and their complexes in their folded state.
-
Sample Preparation: Buffer exchange the labeled and unlabeled protein samples into a volatile aqueous buffer, such as 100-200 mM ammonium acetate, at a pH that maintains the protein's native structure.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using nano-electrospray ionization (nESI).
-
Data Acquisition: Acquire mass spectra under "soft" ionization conditions to preserve non-covalent interactions.
-
Data Analysis: Compare the mass spectra of the labeled and unlabeled protein to determine the number of incorporated labels. Analyze the charge state distribution and collisional cross-section to assess any conformational changes.
Visualizing the Application: Fluorescent Labeling in Signaling Pathways
Fluorescently labeled proteins are instrumental in dissecting complex cellular processes. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and stress responses, is a prime example where such tools are employed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. youdobio.com [youdobio.com]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
quantitative comparison of different fluorescent labels
A Comprehensive Guide to Selecting Fluorescent Labels for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of various fluorescent labels based on key quantitative performance metrics. Detailed experimental protocols for the characterization of these labels and visual representations of common experimental workflows are also included to assist in making informed decisions for your specific research needs.
Quantitative Comparison of Fluorescent Labels
The performance of a fluorescent label is primarily determined by its photophysical properties. The following table summarizes the key quantitative metrics for a selection of commonly used fluorescent labels to facilitate a direct comparison.
| Fluorescent Label | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) | Photostability |
| Fluorescein (FITC) | 495 | 518 | 71,000 | 0.94 | 66,740 | Low |
| Rhodamine B | 550 | 573 | 104,000 | 0.96 | 99,840 | Moderate |
| Texas Red | 595 | 615 | 80,000 | 0.90 | 72,000 | High |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 | Moderate |
| Cy5 | 650 | 670 | 250,000 | 0.20 | 50,000 | High |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 | High[1] |
| Alexa Fluor 546 | 556 | 573 | 104,000 | 0.79 | 82,160 | High |
| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 | High |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High |
| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 | High |
| DAPI | 358 | 461 | 34,000 | 0.90 (bound to DNA) | 30,600 | High |
| Hoechst 33342 | 350 | 461 | 42,000 | 0.42 (bound to DNA) | 17,640 | High |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Photostability is a relative measure, and "High" indicates greater resistance to photobleaching compared to "Low" or "Moderate". The quantum yield of DAPI and Hoechst dyes significantly increases upon binding to DNA.
Key Performance Metrics Explained
-
Molar Extinction Coefficient (ε): This value represents a measure of how strongly a molecule absorbs light at a specific wavelength. A higher extinction coefficient indicates that the molecule can be more efficiently excited, leading to a brighter fluorescent signal.
-
Quantum Yield (Φ): This is the ratio of the number of photons emitted to the number of photons absorbed.[2] A quantum yield closer to 1 indicates a more efficient conversion of absorbed light into fluorescence.
-
Brightness: This is a practical measure of the fluorescence intensity of a dye and is calculated by multiplying the molar extinction coefficient by the quantum yield.[3] Dyes with higher brightness values are more easily detected.
-
Photostability: This refers to the ability of a fluorescent dye to resist photobleaching, which is the irreversible destruction of the fluorophore by light.[1] High photostability is crucial for experiments that require prolonged or intense illumination, such as time-lapse imaging.
Experimental Protocols
Accurate characterization of fluorescent labels is essential for reproducible research. The following are detailed protocols for measuring key quantitative parameters.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorescent dye at a known concentration using a spectrophotometer and applying the Beer-Lambert law.[4]
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks
-
Spectroscopic grade solvent
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the same solvent as a blank.
-
Plot the data: Plot the absorbance values against the corresponding molar concentrations.
-
Calculate the molar extinction coefficient: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2]
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Fluorescence standard with a known quantum yield
-
Spectroscopic grade solvents
Procedure:
-
Select a standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to the sample.
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
Where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[2]
Experimental Workflows
Fluorescent labels are integral to a wide range of applications in research and drug development. The following diagrams illustrate common experimental workflows.
References
A Comparative Guide to Dansyl Lysine Applications in Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeling reagent is a critical decision that influences experimental design, data quality, and analytical depth. While modern isobaric tags like iTRAQ and TMT, alongside metabolic labeling techniques like SILAC, dominate the field, classical derivatization reagents such as dansyl chloride still hold relevance in specific applications. This guide provides an objective comparison of dansyl lysine-based proteomics with other common alternatives, supported by experimental data and detailed methodologies.
Overview of Dansyl Lysine (B10760008) Labeling
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent reagent that reacts with primary and secondary amines, including the ε-amino group of lysine residues and the N-terminus of peptides.[1] This property has been historically utilized for N-terminal amino acid sequencing.[2] In the context of mass spectrometry-based proteomics, dansylation offers several advantages, primarily by enhancing the ionization efficiency and improving the fragmentation of peptides, which can lead to better sequence coverage.[3][4]
Quantitative Performance: A Comparative Analysis
Direct quantitative comparisons of this compound with modern labeling techniques like iTRAQ, TMT, and SILAC are scarce in recent literature. However, by compiling performance data from various studies, we can construct a comparative overview. Dansyl labeling is most comparable to other chemical labeling techniques but lacks the multiplexing capabilities of isobaric tags. Isotopic versions of dansyl chloride (e.g., ¹²C₂- and ¹³C₂-dansyl chloride) have been successfully used for quantitative metabolomics, suggesting a potential for 2-plex proteomics quantification.[5]
| Feature | Dansyl Chloride | iTRAQ / TMT | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Dimethyl Labeling |
| Principle | Chemical labeling of primary amines (Lysine, N-terminus) | Isobaric chemical labeling of primary amines | Metabolic labeling (in vivo) with stable isotope-labeled amino acids | Chemical labeling of primary amines |
| Multiplexing | Typically 1-plex; 2-plex with isotopic labels[5] | 4-plex, 8-plex (iTRAQ); up to 16-plex (TMT)[6] | 2-plex or 3-plex[7] | 2-plex or 3-plex |
| Quantification Level | MS1 | MS2/MS3 (reporter ions) | MS1 | MS1 |
| Number of Protein IDs | Not extensively reported in large-scale studies | High, enhanced by multiplexing[6] | High, comparable to label-free[7] | Generally lower than SILAC[7] |
| Accuracy & Precision | High precision reported in metabolomics[5] | Prone to ratio compression, especially with high multiplexing[6] | High accuracy and precision as labeling is done in vivo[7] | Good accuracy and precision |
| Cost | Low | High | Medium to High (especially for in vivo studies) | Low |
| Sample Type | Applicable to all protein/peptide samples | Applicable to all protein/peptide samples | Primarily for cell culture; challenging for tissues and clinical samples[7] | Applicable to all protein/peptide samples |
| Key Advantages | Enhances ionization and fragmentation[3][4], cost-effective. | High throughput, deep proteome coverage. | High biological relevance, low sample handling variability.[7] | Cost-effective, simple workflow. |
| Key Disadvantages | Limited multiplexing, not widely adopted for large-scale quantitative proteomics. | Expensive, ratio compression.[6] | Not suitable for all sample types, can be slow. | Can reduce the number of identified peptides.[7] |
Experimental Protocols
Dansyl Chloride Labeling of Peptides for Mass Spectrometry
This protocol is adapted from methodologies aimed at improving peptide detection and sequencing.
Materials:
-
Peptide sample (from protein digestion)
-
Dansyl chloride solution (10 mg/mL in acetone)
-
50 mM sodium bicarbonate buffer (pH 9.5)
-
Quenching solution (e.g., 5% formic acid or 2 M hydroxylamine)
-
C18 solid-phase extraction (SPE) cartridge for desalting
Procedure:
-
Resuspend the dried peptide sample in 50 µL of 50 mM sodium bicarbonate buffer (pH 9.5).
-
Add 25 µL of dansyl chloride solution. The ratio of reagent to peptide should be optimized.
-
Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
Quench the reaction by adding 5 µL of the quenching solution.
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Desalt the labeled peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Microwave-Assisted Dansylation for Enhanced Throughput
A rapid labeling protocol utilizing microwave chemistry has been shown to improve the performance of LC/MALDI-MS/MS analysis.[3]
Materials:
-
Same as the standard protocol.
-
Microwave reactor.
Procedure:
-
Prepare the peptide sample in the bicarbonate buffer as described above.
-
Add the dansyl chloride solution.
-
Place the sample in the microwave reactor and heat for 1-2 minutes at a controlled temperature (e.g., 60°C).
-
Proceed with quenching, acidification, and desalting as in the standard protocol.
Visualizing Workflows and Concepts
To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Applications and Future Perspectives
While this compound labeling is not a mainstream technique for high-throughput quantitative proteomics, it retains value in specific niches. Its ability to enhance the signal of hydrophilic peptides and improve fragmentation can be advantageous in targeted analyses or when working with challenging samples.[3] The low cost of the reagent also makes it an attractive option for methods development and smaller-scale studies.
The application of dansyl chloride in studying protein structure and dynamics is an emerging area.[7][8] Changes in the fluorescence of the dansyl group can report on conformational changes in proteins, offering a tool to probe protein-protein and protein-ligand interactions.[1]
References
- 1. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 2. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. - R Discovery [discovery.researcher.life]
- 3. Targeted Quantification of Amino Acids by Dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dansyl Lysine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. While Dansyl lysine (B10760008) is not classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200, it is imperative to handle its disposal with the care and diligence afforded to all chemical waste.[1] Adherence to local, state, and federal regulations, in conjunction with your institution's specific protocols, is mandatory.[1]
This guide provides a procedural, step-by-step approach for the proper disposal of Dansyl lysine, intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handle this compound in a well-ventilated area and avoid generating dust.[1] In case of a spill, immediately clean the area, and place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[1]
II. Quantitative Data Summary
The following table summarizes key information for this compound and related compounds.
| Property | Value/Information | Source |
| Chemical Name | Dansyl-l-lysine | [2] |
| Molecular Formula | C18H25N3O4S | [2] |
| Molecular Weight | 379.5 g/mol | [2] |
| Hazard Statement | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [1] |
| Primary Disposal Route | Hazardous Waste Program via Environmental Health and Safety (EHS). | [3] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
III. Step-by-Step Disposal Protocol
The disposal of any chemical, regardless of its hazard classification, must follow a structured and compliant process. The following protocol outlines the necessary steps for disposing of this compound waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated lab supplies like gloves and absorbent paper, as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
Step 2: Containerization
-
Solid Waste: Place dry, solid this compound waste and contaminated lab trash into a clear, chemically compatible plastic bag.[4] Double-bag the waste to ensure containment.[4] The bag must be sealable.
-
Liquid Waste: If this compound is in a solution, use a leak-proof container with a screw-on cap.[4] Ensure the container is compatible with the solvent used. Plastic bottles are often preferred over glass for waste storage when compatibility is not an issue.[3]
-
Place the primary container within a secondary container, such as a lab tray, to contain any potential leaks or spills.[4]
Step 3: Labeling
-
All chemical waste containers must be clearly labeled with a hazardous waste tag provided by your institution's EHS office.[3][5]
-
The label must include the following information[3]:
-
The full common chemical name: "this compound" (abbreviations are not permitted).
-
The quantity of the waste.
-
The date of waste generation.
-
The place of origin (e.g., department, room number).
-
The Principal Investigator's name and contact information.
-
The words "Hazardous Waste" must be on the tag.
-
Step 4: Storage
-
Store the labeled waste container in a designated hazardous waste storage area within your laboratory.[4]
-
Keep the waste container closed except when adding waste.[4]
-
Ensure that incompatible wastes are segregated.[4]
Step 5: Disposal Request and Pickup
-
Once the waste container is full or ready for disposal, submit a hazardous waste collection request to your institution's EHS department.[3][4]
-
Follow your institution's specific procedure for requesting a pickup, which may involve an online form or a paper form.[3]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[3][6] Disposal via the sanitary sewer is only permissible with written permission from EHS.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Dansyl-l-lysine | C18H25N3O4S | CID 598797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
Personal protective equipment for handling Dansyl lysine
Essential Safety and Handling of Dansyl Lysine (B10760008)
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling of chemical reagents is paramount for ensuring both personal safety and the integrity of experimental outcomes. Dansyl lysine, a fluorescent derivative of the amino acid lysine, is widely utilized as a probe in various biochemical assays for labeling proteins and peptides.[1][2][3][4] While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, particularly in its solid, powdered form, to prevent inadvertent exposure.
-
Eye Protection : To prevent eye contact, which could cause transient discomfort or irritation, wear appropriate protective eyeglasses or chemical safety goggles.[5][6] Safety glasses with side shields are a minimum requirement.[5]
-
Hand Protection : Wear impervious, chemical-resistant gloves to prevent skin contact.[5] It is good practice to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] Although skin irritation is not expected based on animal models, this measure protects against potential contamination.[5]
-
Body Protection : A standard laboratory coat should be worn to protect clothing and skin from spills.[7] For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[5]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is typically not required.[6] However, if handling procedures are likely to generate dust, a NIOSH/MSHA-approved respirator should be used to prevent inhalation, which may cause respiratory tract irritation.[5][8]
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow ensures that this compound is handled safely and effectively from receipt to disposal.
-
Preparation : Before handling, ensure that a designated workspace in a well-ventilated area is prepared.[5] An eyewash station and safety shower should be readily accessible.[9]
-
Handling the Solid :
-
Solution Preparation :
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Be aware that some derivatized lysine compounds can be light-sensitive; protect solutions from light during incubation.[10]
-
-
During Use :
-
Post-Handling :
Spill Management
In the event of a spill, the response should be swift and appropriate to the scale of the incident.
-
Minor Spills :
-
Wear your standard PPE, including impervious gloves and safety glasses.[5]
-
Clean up spills immediately.[5]
-
Use dry clean-up procedures; sweep or vacuum the spilled material.[5][8] Avoid actions that generate dust.[5]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[5]
-
-
Major Spills :
-
Evacuate personnel from the immediate area and move upwind.[5]
-
Alert the appropriate emergency responders or your institution's Environmental Health and Safety (EHS) department.[5]
-
Only personnel with the appropriate training and protective equipment, including a dust respirator, should address the spill.[5]
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and handled in accordance with all local, state, and federal regulations.[5]
-
Solid Waste : Unused or contaminated solid this compound, along with contaminated consumables like weigh boats, pipette tips, and gloves, should be collected in a clearly labeled, sealed container designated for solid chemical waste.[11]
-
Liquid Waste :
-
Aqueous Solutions : Do not pour aqueous solutions containing this compound down the drain. Collect them in a designated container for hazardous chemical waste.[11]
-
Organic Solutions : Solutions of this compound in organic solvents must be collected in a compatible, labeled container. Segregate waste streams based on the solvent (e.g., halogenated vs. non-halogenated organic waste).[11]
-
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[11]
-
Final Disposal : Arrange for the collection of hazardous waste through your institution's EHS department or a licensed disposal company.[11]
Data and Properties
The following table summarizes key information pertinent to the safe handling and disposal of this compound.
| Property | Data | Citation(s) |
| Chemical Name | Dansyl-L-lysine | [12] |
| Molecular Formula | C₁₈H₂₅N₃O₄S | [12] |
| Appearance | Solid; powder | [5] |
| Hazard Classification | Not considered a hazardous substance according to OSHA 29 CFR 1910.1200. | [5] |
| Primary Routes of Exposure | Inhalation (of dust), skin contact, eye contact. | [5][8] |
| Potential Health Effects | May cause transient eye irritation or respiratory tract irritation. | [5][8] |
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | [5][6] |
| Storage | Store in a cool, dry, well-ventilated area in original, sealed containers. | [5] |
Experimental Protocol: Fluorescent Labeling of a Peptide
This protocol provides a general methodology for the fluorescent labeling of a peptide with this compound for subsequent analysis.
-
Reagent Preparation :
-
Prepare a stock solution of the peptide to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH ~9.0).
-
Prepare a stock solution of Dansyl chloride (the reagent used to create dansylated compounds) in a dry, aprotic solvent like acetonitrile (B52724) or acetone. Note: Dansyl chloride is moisture-sensitive.
-
-
Labeling Reaction :
-
In a microcentrifuge tube, combine the peptide solution with an excess of the Dansyl chloride solution. The reaction targets primary and secondary amines, including the N-terminal amine of the peptide and the amine group of lysine residues.[4]
-
Vortex the mixture gently to ensure it is homogenous.
-
-
Incubation :
-
Quenching the Reaction :
-
After incubation, quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris or glycine, to consume any unreacted Dansyl chloride.
-
-
Purification :
-
Purify the labeled peptide from unreacted reagents and byproducts using an appropriate method, such as reverse-phase high-performance liquid chromatography (HPLC).
-
-
Analysis :
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final waste disposal.
Caption: A flowchart outlining the key procedural steps for safely handling this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics | MDPI [mdpi.com]
- 4. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. addgene.org [addgene.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. palsusa.com [palsusa.com]
- 10. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. Dansyl-l-lysine | C18H25N3O4S | CID 598797 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
